6,7-Dimethoxy-1,4-benzodioxan
Description
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Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-11-7-5-9-10(6-8(7)12-2)14-4-3-13-9/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAJVGAVXIEQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)OCCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550031 | |
| Record name | 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3214-13-9 | |
| Record name | 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6,7-Dimethoxy-1,4-benzodioxan synthesis from gallic acid
An In-depth Technical Guide to the Synthesis of 6,7-Dimethoxy-1,4-benzodioxan from Gallic Acid
Introduction
The 1,4-benzodioxane scaffold is a privileged heterocyclic motif frequently encountered in a myriad of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid structure and ability to present substituents in a well-defined spatial orientation make it a cornerstone in medicinal chemistry for targeting a wide range of biological systems.[3] Derivatives have demonstrated activities as α-adrenergic blocking agents, antitumor agents, and neuroleptics, underscoring the versatility of this chemical framework.[3]
This technical guide provides a comprehensive, field-proven methodology for the synthesis of a specific derivative, This compound , utilizing gallic acid as a cost-effective and renewable starting material. Gallic acid (3,4,5-trihydroxybenzoic acid), readily available from the hydrolysis of tannins, presents an ideal starting point due to its inherent oxygenation pattern, which can be strategically manipulated to achieve the target substitution.
This document is structured to provide not only step-by-step protocols but also the underlying chemical principles and strategic considerations behind each transformation. It is intended for researchers, chemists, and professionals in drug development who require a robust and rational approach to synthesizing this important molecular scaffold.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound from gallic acid necessitates a multi-step approach focused on two key transformations: the strategic formation of a catechol intermediate and the subsequent construction of the dioxane ring.
A logical retrosynthetic pathway is outlined below:
-
Final Decarboxylation: The target molecule can be accessed via decarboxylation of the corresponding this compound-5-carboxylic acid.
-
Dioxane Ring Formation: The 1,4-benzodioxan ring is classically formed via a Williamson ether synthesis between a catechol (a 1,2-dihydroxybenzene) and a 1,2-dihaloethane.[4][5] This requires the precursor methyl 3-methoxy-4,5-dihydroxybenzoate.
-
Selective Demethylation: The required catechol intermediate can be synthesized from a fully protected precursor, methyl 3,4,5-trimethoxybenzoate, through the regioselective demethylation of the methoxy groups at the C4 and C5 positions.
-
Exhaustive Methylation: Methyl 3,4,5-trimethoxybenzoate is readily prepared from gallic acid through exhaustive methylation and esterification.
This strategy prioritizes the use of robust, high-yielding reactions and places the most challenging step—selective demethylation—at a stage where the electronic properties of the substrate can be used to influence the outcome.
Caption: Proposed synthetic pathway from Gallic Acid to this compound.
Part 1: Exhaustive Methylation of Gallic Acid
Objective: To protect all three hydroxyl groups as methyl ethers and to esterify the carboxylic acid, yielding Methyl 3,4,5-trimethoxybenzoate. This single-step transformation simplifies the starting material and prevents unwanted side reactions in subsequent steps.
Causality: The use of a strong base (e.g., potassium carbonate) and an excess of a methylating agent (e.g., methyl chloride or dimethyl sulfate) in a polar aprotic solvent like DMF drives the reaction to completion.[6] This protocol is based on a one-pot method that combines O-methylation (a Williamson ether synthesis) and esterification.[6][7]
Experimental Protocol: Synthesis of Methyl 3,4,5-trimethoxybenzoate
-
Setup: To a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a gas inlet, and a reflux condenser, add gallic acid and N,N-dimethylformamide (DMF).
-
Cooling: Stir the suspension and cool the flask to below 10°C using an ice-water bath.
-
Base Addition: Add anhydrous potassium carbonate to the cooled suspension.
-
Methylation: Introduce methyl chloride gas at a steady rate while maintaining the temperature below 10°C. Alternative: Dimethyl sulfate can be added dropwise, but it is highly toxic and requires extreme caution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gradually heat to 110°C. Maintain this temperature for 5-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the DMF.
-
Extraction: Add water to the residue and extract the aqueous layer three times with ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Recrystallization: Recrystallize the white solid from methanol to obtain pure methyl 3,4,5-trimethoxybenzoate.[7]
| Reagent/Parameter | Quantity/Value | Purpose |
| Gallic Acid | 1.0 eq (e.g., 40 g) | Starting Material |
| N,N-Dimethylformamide (DMF) | ~20-40 mL per g of gallic acid | Solvent |
| Potassium Carbonate | 3.0 eq (e.g., 120 g) | Base (Acid Scavenger) |
| Methyl Chloride | >4.0 eq (e.g., 100 g) | Methylating Agent |
| Reaction Temperature | 110°C | Drives reaction |
| Reaction Time | 5-12 hours | For reaction completion |
| Expected Yield | ~85% | [8] |
Part 2: Selective Demethylation to a Catechol Intermediate
Objective: To regioselectively cleave the methyl ethers at the C4 and C5 positions of methyl 3,4,5-trimethoxybenzoate to form the critical catechol intermediate, methyl 3-methoxy-4,5-dihydroxybenzoate.
Causality: This is the most challenging step of the synthesis. While selective demethylation of the 4-position has been reported under basic conditions,[9] achieving a 4,5-dihydroxy product requires a different strategy. Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) are known to cleave aryl methyl ethers. Selectivity is often achieved at positions ortho to a carbonyl group due to chelation. Anhydrous AlCl₃ in an inert solvent is a classic reagent for this purpose, often targeting sterically accessible and electronically activated methoxy groups.[10] The protocol below is a plausible approach based on these established principles.
Experimental Protocol: Synthesis of Methyl 3-methoxy-4,5-dihydroxybenzoate
-
Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride and dry dichloromethane (DCM).
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve methyl 3,4,5-trimethoxybenzoate in dry DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, keeping the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated HCl.
-
Extraction: Separate the layers and extract the aqueous phase twice with DCM.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired catechol.
| Reagent/Parameter | Quantity/Value | Purpose |
| Methyl 3,4,5-trimethoxybenzoate | 1.0 eq | Substrate |
| Anhydrous Aluminum Chloride | 2.2 - 2.5 eq | Lewis Acid / Demethylating Agent |
| Dichloromethane (DCM) | Anhydrous, sufficient volume | Solvent |
| Reaction Temperature | 0°C to Room Temp. | Controls reactivity |
| Reaction Time | 5-7 hours | For reaction completion |
| Expected Yield | Variable (Requires optimization) | - |
Part 3: Dioxane Ring Formation via Williamson Ether Synthesis
Objective: To construct the 1,4-benzodioxan ring by reacting the catechol intermediate with a 1,2-dihaloethane.
Causality: This reaction is a classic intramolecular double Williamson ether synthesis.[4] The base (potassium carbonate) deprotonates the two phenolic hydroxyls of the catechol to form a potent dianionic nucleophile. This nucleophile then attacks the 1,2-dihaloethane in a sequential SN2 process, displacing both halides to form the six-membered dioxane ring.[11] Acetone or DMF are suitable polar aprotic solvents that facilitate SN2 reactions.
Caption: Mechanism of the intramolecular Williamson ether synthesis for dioxane formation.
Experimental Protocol: Synthesis of Methyl this compound-5-carboxylate
-
Setup: In a round-bottom flask, combine the catechol intermediate (methyl 3-methoxy-4,5-dihydroxybenzoate), anhydrous potassium carbonate, and acetone.
-
Reagent Addition: Add 1,2-dibromoethane to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under vacuum and purify the resulting crude product by column chromatography or recrystallization to yield the benzodioxan ester.
| Reagent/Parameter | Quantity/Value | Purpose |
| Catechol Intermediate | 1.0 eq | Substrate |
| 1,2-Dibromoethane | 1.1 - 1.5 eq | Alkylating Agent |
| Anhydrous Potassium Carbonate | 2.5 - 3.0 eq | Base |
| Acetone or DMF | Sufficient volume | Solvent |
| Reaction Temperature | Reflux (~56°C for acetone) | Drives reaction |
| Reaction Time | 12-24 hours | For reaction completion |
| Expected Yield | ~70-85% | - |
Part 4: Saponification and Decarboxylation
Objective: To remove the methyl ester protecting group and then the carboxylic acid functionality to yield the final target molecule.
Causality: The synthesis is completed in two final steps. First, the methyl ester is hydrolyzed to a carboxylate salt under basic conditions (saponification).[1] Second, the resulting aromatic carboxylic acid is removed via decarboxylation. While decarboxylation often requires harsh conditions, heating the sodium salt with soda lime is a classic and effective method for cleaving the C-C bond and releasing CO₂.[12]
Experimental Protocol: Saponification and Decarboxylation
Step 4a: Saponification
-
Hydrolysis: Dissolve the benzodioxan ester in a mixture of methanol and aqueous sodium hydroxide (2N).
-
Reaction: Heat the solution to reflux for 4-8 hours until TLC analysis indicates complete consumption of the starting material.[1]
-
Isolation: Cool the mixture and remove the methanol under reduced pressure. Acidify the remaining aqueous solution with concentrated HCl until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to obtain the carboxylic acid.
Step 4b: Decarboxylation
-
Setup: Thoroughly mix the dried this compound-5-carboxylic acid with soda lime in a flask suitable for heating.
-
Reaction: Heat the solid mixture strongly using a Bunsen burner or a high-temperature heating mantle. The product will distill or sublime. Collect the distillate/sublimate.
-
Purification: The collected product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation to yield pure this compound.
| Reagent/Parameter | Quantity/Value | Purpose |
| Saponification | ||
| Benzodioxan Ester | 1.0 eq | Substrate |
| Sodium Hydroxide (2N) | Excess | Base for Hydrolysis |
| Methanol/Water | Sufficient volume | Solvent |
| Decarboxylation | ||
| Benzodioxan Acid | 1.0 eq | Substrate |
| Soda Lime | 3-4 eq by weight | Decarboxylation Agent |
| Reaction Temperature | Strong heating (>200°C) | Drives reaction |
| Expected Yield | Moderate to Good | - |
Characterization and Analysis
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the number and environment of protons and carbons. The formation of the dioxane ring will be evident by the appearance of a characteristic signal for the -OCH₂CH₂O- protons around 4.3 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the broad -OH stretch from gallic acid and the appearance of C-O-C ether stretches will be indicative of successful reactions. The final step will show the loss of the C=O stretch from the carboxylic acid.
-
Melting Point: To assess the purity of the final crystalline product.
Conclusion
This guide outlines a robust and logical five-step synthetic sequence for the preparation of this compound from the readily available starting material, gallic acid. The strategy hinges on an initial exhaustive methylation, followed by a challenging but feasible selective demethylation to generate a key catechol intermediate. The synthesis is completed by a reliable Williamson ether synthesis to form the heterocyclic core, followed by standard saponification and decarboxylation. Each step is grounded in well-established chemical principles, providing a solid framework for researchers to produce this valuable scaffold for applications in medicinal chemistry and drug discovery. While the selective demethylation step may require empirical optimization, the overall pathway represents a viable and scalable route to the target compound.
References
- Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
- Method for synthesizing methyl 3,4,5-trimethoxybenzoate
-
Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. Patsnap. [Link]
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[Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl- methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives]. PubMed. [Link]
- Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
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Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]
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Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). Sciencemadness.org. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. PubMed. [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
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Williamson ether synthesis (video). Khan Academy. [Link]
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Preparation of 3,4,5-trimethoxybenzoic acid. PrepChem.com. [Link]
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Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. SCIRP. [Link]
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Synthesis and biology of 1,4-benzodioxane lignan natural products. ResearchGate. [Link]
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How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? ResearchGate. [Link]
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The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. [Link]
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Unexpected course of a Williamson ether synthesis. Arkivoc. [Link]
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Decarboxylation. Master Organic Chemistry. [Link]
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Decarboxylation | Carboxylic acids and derivatives | Organic chemistry. Khan Academy. [Link]
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Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]
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First Total Synthesis of 1,4-Benzodioxane Lignans Cadensin G. Connect Journals. [Link]
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1,4-Benzodioxanes. I. Synthesis involving the reaction of .alpha.-halo Michael acceptors with catechol. ACS Publications. [Link]
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Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Indian Academy of Sciences. [Link]
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3,4-Dihydroxyphenyl 3,4,5-trimethoxybenzoate. National Institutes of Health (NIH). [Link]
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6,7-Dimethoxy-1,4-benzodioxan CAS number and molecular structure
An In-Depth Technical Guide to 6,7-Dimethoxy-1,4-benzodioxan
Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic compound. It details the chemical identity, molecular structure, synthetic methodologies, and critical applications of its core scaffold in modern drug discovery and development. The 1,4-benzodioxan moiety is a privileged structure in medicinal chemistry, forming the foundation of numerous pharmacologically active agents. This guide is intended for researchers, medicinal chemists, and drug development scientists, offering field-proven insights into the synthesis, characterization, and application of this important chemical entity.
Core Compound Identification and Properties
This compound, systematically named 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine , is a derivative of the 1,4-benzodioxan scaffold. The parent 1,4-benzodioxan is also known as 2,3-dihydro-1,4-benzodioxine[1][2]. The core structure consists of a benzene ring fused to a 1,4-dioxane ring[3][4]. The specific compound of interest features two methoxy groups (-OCH₃) at the 6th and 7th positions of the benzo moiety, which significantly influences its electronic properties and biological activity.
While a specific CAS number for this compound is not prominently listed in major public databases, its identity can be unequivocally established by its molecular structure and systematic nomenclature. For context, the closely related precursor, 1,4-Benzodioxan-6,7-diol, has the CAS number 90111-35-6[5].
Molecular Structure:
The molecule consists of a bicyclic system where a benzene ring is fused with a 1,4-dioxane ring. The methoxy substituents are located on the aromatic portion of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Systematic Name | 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₂O₄ | Calculated |
| Molecular Weight | 196.20 g/mol | Calculated |
| Parent Scaffold CAS | 493-09-4 (for 1,4-Benzodioxan) | [1][3][6] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like Dichloromethane, Chloroform, and Methanol | Inferred from synthetic protocols |
Synthetic Pathways and Methodologies
The synthesis of 6,7-disubstituted-1,4-benzodioxans is typically achieved through a Williamson ether synthesis, a robust and well-established method in organic chemistry. This reaction involves the cyclization of a catechol derivative with a dihaloethane.
Causality in Synthetic Design: The choice of starting material is critical for regioselectivity. To synthesize the target compound, the required precursor is 1,2-dihydroxy-4,5-dimethoxybenzene . This catechol derivative is then reacted with a 1,2-dihaloethane, most commonly 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. The base (e.g., K₂CO₃, NaH) deprotonates the hydroxyl groups of the catechol, forming a dianion that acts as a nucleophile. This dianion then attacks the electrophilic carbons of the dihaloethane in a double Sɴ2 reaction to form the six-membered dioxane ring.
Caption: Generalized synthetic workflow for this compound.
Protocol 1: General Synthesis of a 1,4-Benzodioxan Derivative
This protocol is adapted from established methodologies for synthesizing substituted 1,4-benzodioxanes and serves as a self-validating system for producing the target compound.[7]
Objective: To synthesize a 1,4-benzodioxan derivative via cyclization.
Materials:
-
Substituted Catechol (e.g., 1,2-dihydroxy-4,5-dimethoxybenzene)
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Standard glassware for reflux, filtration, and extraction
-
Rotary evaporator
-
Purification system (e.g., column chromatography with silica gel)
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted catechol (1.0 eq).
-
Solvent and Base: Add anhydrous acetone to dissolve the catechol. Add anhydrous potassium carbonate (approx. 2.5 eq). The base acts as a proton scavenger, facilitating the formation of the nucleophilic phenoxide.
-
Addition of Electrophile: Add 1,2-dibromoethane (approx. 1.2 eq) to the stirring mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Concentration: Wash the collected solids with acetone and combine the filtrates. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining water-soluble impurities.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure 1,4-benzodioxan derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
The 1,4-Benzodioxan Scaffold in Medicinal Chemistry
The 1,4-benzodioxan ring system is a "privileged scaffold" in medicinal chemistry. Its rigid, yet non-planar, conformation and its ability to present substituents in well-defined spatial orientations make it an ideal template for designing ligands that interact with various biological targets.[4]
Application in α-Adrenoceptor Antagonism
Derivatives of 1,4-benzodioxan are renowned for their activity as α-adrenergic receptor antagonists. These receptors are crucial in regulating blood pressure, and their antagonists are widely used as antihypertensive drugs. The dimethoxy substitution pattern is particularly relevant in this context.
-
Doxazosin: A prime example is Doxazosin, a potent α₁-adrenoceptor antagonist used to treat hypertension. While not a direct 6,7-dimethoxy analog, it features a 1,4-benzodioxan moiety connected to a 6,7-dimethoxyquinazoline ring, highlighting the synergistic importance of both structural features for high-affinity binding.
The 1,4-benzodioxan portion of these molecules often serves as a key recognition element, fitting into a specific pocket of the receptor. The substituents on the benzodioxan ring, such as the methoxy groups, can be fine-tuned to modulate potency and selectivity across different α-adrenoceptor subtypes (α₁A, α₁B, α₁D).
Role in Anticancer Drug Discovery
Recent research has uncovered the potential of 1,4-benzodioxan derivatives as anticancer agents. These compounds have been shown to inhibit critical cellular pathways involved in tumor growth and survival. For instance, certain benzodioxane derivatives have been identified as inhibitors of the Heat Shock Factor 1 (HSF1) pathway, which is often exploited by cancer cells to survive stress.
Caption: The 1,4-benzodioxan scaffold as a versatile template in drug design.
Other Therapeutic Applications
The versatility of the 1,4-benzodioxan scaffold extends to numerous other therapeutic areas:
-
CNS Disorders: Derivatives have been developed as potent and selective ligands for serotonin (5-HT) receptors, making them candidates for treating depression and anxiety.
-
Antibacterial Agents: By targeting enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is essential for bacterial fatty acid synthesis, benzodioxan-based compounds have shown promise as novel antibacterial agents.
-
Anti-inflammatory and Hepatoprotective Effects: The scaffold is also present in natural products and synthetic analogs that exhibit significant anti-inflammatory and liver-protecting activities.[4]
Laboratory Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general safety precautions for related benzodioxane derivatives and aromatic ethers should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Clean mouth with water and seek medical attention.
-
Conclusion and Future Directions
This compound is a structurally significant molecule whose core scaffold is a cornerstone of modern medicinal chemistry. Its synthetic accessibility via the Williamson ether synthesis allows for extensive derivatization, enabling the exploration of structure-activity relationships across a wide range of biological targets. From established applications in cardiovascular medicine to emerging roles in oncology and anti-infective research, the 1,4-benzodioxan moiety continues to be a fertile ground for the development of novel therapeutics. Future research will likely focus on creating new libraries of derivatives with enhanced selectivity and improved pharmacokinetic profiles to address unmet medical needs.
References
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Ottokemi. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6,7-diamine. Retrieved January 17, 2026, from [Link]
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CAS Common Chemistry. (n.d.). 1,4-Benzodioxin-2-methanamine, N-[2-(2,6-dimethoxyphenoxy)ethyl]-2,3-dihydro-, hydrochloride (1:1). Retrieved January 17, 2026, from [Link]
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CAS Common Chemistry. (n.d.). 6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline. Retrieved January 17, 2026, from [Link]
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TSI Journals. (2008). Chemistry and Pharmacology of Benzodioxanes. Retrieved January 17, 2026, from [Link]
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PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2,3-Dimethoxy-1,4-dioxane. Retrieved January 17, 2026, from [Link]
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The Evergreen Scaffold: A Technical Guide to the Biological Activities of 6,7-Dimethoxy-1,4-benzodioxan Derivatives
Introduction: The Privileged 1,4-Benzodioxan Core
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as foundations for potent and selective therapeutic agents. The 1,4-benzodioxan ring system is a quintessential example of such a "privileged scaffold".[1][2][3] Its unique conformational rigidity and the presence of hydrogen bond-accepting oxygen atoms make it an ideal anchor for interacting with a diverse array of biological targets.[1][4] When this core is substituted with methoxy groups at the 6 and 7 positions, it often mirrors the substitution patterns found in numerous biologically active natural products, further enhancing its therapeutic potential.
This guide provides an in-depth exploration of 6,7-dimethoxy-1,4-benzodioxan derivatives, synthesizing field-proven insights and experimental data for researchers, scientists, and drug development professionals. We will delve into their synthesis, multifaceted biological activities—ranging from anticancer and anti-inflammatory to potent neurological effects—and the critical structure-activity relationships that govern their function.
Synthetic Strategies: Forging the Benzodioxan Core
The construction of the 1,4-benzodioxan ring is typically achieved through the Williamson ether synthesis, a robust and versatile method. The common strategy involves the reaction of a catechol derivative, such as 3,4-dimethoxyphenol, with a suitable 1,2-dielectrophile.
A general synthetic pathway involves the reaction of a substituted catechol with 1,2-dibromoethane in the presence of a base like potassium carbonate (K₂CO₃) to facilitate the cyclization.[3][5][6] This approach provides a straightforward entry into the core scaffold, which can then be further functionalized to generate a library of derivatives.
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Navigating the Pharmacological Landscape of 1,4-Benzodioxans: A Technical Guide to Structure-Activity Relationship (SAR) Studies
Executive Summary
The 1,4-benzodioxan scaffold represents a cornerstone in medicinal chemistry, serving as a privileged structure for interacting with key G-protein coupled receptors (GPCRs). Derivatives of this core, particularly those related to the prototypical α1-adrenoceptor antagonist WB-4101, have been the subject of extensive structure-activity relationship (SAR) studies. This technical guide provides an in-depth analysis of the SAR landscape of 6,7-dimethoxy-1,4-benzodioxan and related analogues. We will deconstruct the pharmacophore to explain the causal relationships between specific structural modifications and their impact on affinity, selectivity, and functional activity at α1-adrenergic (α1-AR) and 5-HT1A serotonin receptors. This document is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for designing novel ligands with tailored pharmacological profiles.
Chapter 1: The 1,4-Benzodioxan Scaffold: A Privileged Structure in Pharmacology
The 1,4-benzodioxan ring system is a recurring motif in a multitude of biologically active compounds. Its rigid, bicyclic structure provides a well-defined conformational anchor for appended pharmacophoric elements, making it an ideal starting point for drug design. The historical significance of this scaffold is largely rooted in the discovery of compounds like WB-4101 (2-(2,6-dimethoxyphenoxyethylaminomethyl)-1,4-benzodioxane), a potent and selective antagonist for α1-adrenoceptors.[1][2]
The primary biological targets for this class of compounds are:
-
α1-Adrenergic Receptors (α1-ARs): These receptors, comprising subtypes α1A, α1B, and α1D, are critical in regulating vascular tone, smooth muscle contraction, and various central nervous system functions.[3] Antagonists of α1-ARs are clinically used for treating hypertension and benign prostatic hyperplasia (BPH).[4][5]
-
5-HT1A Serotonin Receptors: This receptor subtype is a major target for anxiolytics, antidepressants, and antipsychotics.[6] A fascinating aspect of the 1,4-benzodioxan SAR is that subtle structural modifications can dramatically shift activity from α1-ARs to the 5-HT1A receptor, highlighting a significant degree of homology between their ligand binding sites.[6][7][8]
The 6,7-dimethoxy substitution pattern on the benzodioxan ring, as seen in antihypertensive agents like Doxazosin, is a key modification that enhances affinity and selectivity for α1-adrenoceptors, establishing a critical interaction within the receptor's binding pocket.[4] This guide will explore this and other structural features that govern the pharmacological activity of this versatile scaffold.
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in vitro cytotoxicity of 6,7-Dimethoxy-1,4-benzodioxan on cancer cell lines
An In-Depth Technical Guide to the In Vitro Cytotoxic Evaluation of 6,7-Dimethoxy-1,4-benzodioxan on Cancer Cell Lines
Introduction
The 1,4-benzodioxan scaffold is a recurring motif in medicinal chemistry, recognized for its versatility in the design of bioactive compounds.[1] Its derivatives have been explored for a wide range of therapeutic applications, including as antagonists for neuronal nicotinic, α1 adrenergic, and serotoninergic receptors.[1] Notably, numerous studies have highlighted the potential of this scaffold in the development of novel anticancer agents.[1][2][3][4] Compounds incorporating the 1,4-benzodioxan moiety have demonstrated cytotoxic effects against various cancer cell lines, operating through mechanisms such as the inhibition of crucial enzymes and the induction of apoptosis.[4][5]
This technical guide outlines a comprehensive strategy for the in vitro evaluation of a specific derivative, this compound. While the broader class of benzodioxanes shows promise, this particular compound remains underexplored. The following sections provide a detailed, field-proven framework for researchers, scientists, and drug development professionals to systematically assess its cytotoxic potential and elucidate its mechanism of action against a panel of human cancer cell lines. The methodologies described are designed to be self-validating, ensuring a robust and reproducible investigation.
Part 1: Rationale and Experimental Strategy
The Scientific Premise
The rationale for investigating this compound is built upon the established anticancer potential of the 1,4-benzodioxan core structure.[1] The addition of two methoxy groups at the 6 and 7 positions may modulate the compound's electronic and steric properties, potentially enhancing its interaction with biological targets and improving its cytotoxic profile. This guide proposes a tiered approach to screen for activity and then delve into the underlying mechanisms.
Tiered Experimental Workflow
A multi-tiered approach ensures a cost-effective and logical progression from broad screening to detailed mechanistic studies.
Caption: Tiered experimental workflow for evaluating this compound.
Part 2: Methodologies and Protocols
Cell Line Selection and Culture
The choice of cell lines is critical for assessing the breadth and specificity of the compound's activity. A representative panel should be used, including common cancer types.
Recommended Initial Panel:
| Cell Line | Cancer Type |
| A549 | Lung Carcinoma |
| MCF-7 | Breast Carcinoma (Estrogen Receptor Positive) |
| MDA-MB-231 | Breast Carcinoma (Triple Negative) |
| HeLa | Cervical Carcinoma |
| HepG2 | Hepatocellular Carcinoma |
| PC-3 | Prostate Carcinoma |
| HCT116 | Colorectal Carcinoma |
Protocol for Cell Culture:
-
All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure authenticity.
-
Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and are not over-confluent before each experiment.[6]
Tier 1: Primary Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation:
| Cell Line | IC50 (µM) of this compound |
| A549 | Hypothetical Value |
| MCF-7 | Hypothetical Value |
| MDA-MB-231 | Hypothetical Value |
| HeLa | Hypothetical Value |
| HepG2 | Hypothetical Value |
| PC-3 | Hypothetical Value |
| HCT116 | Hypothetical Value |
Tier 2: Mechanistic Investigation
For cell lines that exhibit a low IC50 value, further investigation is warranted to determine the mode of cell death.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide staining is used.
Protocol:
-
Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and treat with RNase A, then stain with Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Tier 3: Pathway Deconvolution (Western Blot)
Western blotting is used to investigate changes in the expression of key proteins involved in apoptosis. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major apoptosis signaling routes in mammalian cells.[7]
Key Protein Targets:
| Pathway | Protein | Function |
| Intrinsic | Bcl-2 | Anti-apoptotic |
| Bax | Pro-apoptotic | |
| Cleaved Caspase-9 | Initiator caspase | |
| Cleaved Caspase-3 | Effector caspase | |
| Cleaved PARP | Substrate of Caspase-3 | |
| Extrinsic | Fas/FasL | Death receptor/ligand |
| Cleaved Caspase-8 | Initiator caspase |
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Visualization:
Caption: Potential apoptotic pathways targeted by this compound.
Part 3: Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, each experiment must include appropriate controls:
-
Vehicle Control: All experiments should include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This accounts for any effects of the solvent itself.
-
Positive Controls: For mechanistic assays, a known inducer of apoptosis (e.g., staurosporine or cisplatin) should be used as a positive control to validate the assay's performance.
-
Biological Replicates: All experiments should be performed with at least three independent biological replicates to ensure the reproducibility of the findings.
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test or ANOVA) should be used to determine the significance of the observed effects.
By adhering to these principles of rigorous experimental design, the data generated will be robust, reliable, and suitable for publication and further drug development efforts.
References
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Hassan, M., Watari, H., Abu-Almaaty, A., Ohba, Y., & Sakuragi, N. (2014). Apoptosis and Molecular Targeting Therapy in Cancer. BioMed Research International, 2014, 150845. [Link]
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Carneiro, B. A., & El-Deiry, W. S. (2020). Targeting apoptosis in cancer therapy. Nature Reviews Clinical Oncology, 17(7), 395–417. [Link]
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Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptosis as Target for Anticancer Therapy. Cancers, 8(5), 48. [Link]
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BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. [Link]
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Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., Egan, N. A., Bohat, R., & Peng, W. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
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BMG LABTECH. (2025). Cytotoxicity assays – what your cells don't like. [Link]
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Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 223, 113645. [Link]
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Wang, X.-J., Ji, J., & Liu, B. (2024). Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. Bioorganic & Medicinal Chemistry Letters, 111, 129890. [Link]
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Cichero, E., & Pitzanti, E. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
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Cichero, E., Fossa, P., & Pitzanti, E. (2013). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Synthesis and Biological Evaluation of the Enantiomers of a Series of α1D-Adrenoceptor Antagonists/5-HT1A Receptor Agonists Endowed with Potent Anticancer Activity. Journal of Medicinal Chemistry, 56(2), 584–588. [Link]
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Leonardi, A., Cichero, E., Colabufo, N. A., Contino, M., Berardi, F., Perrone, R., ... & Motta, G. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359–6370. [Link]
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Zhao, L., Wang, Y., Liu, Y., Zhang, J., Li, J., & Zhang, W. (2011). Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors. Bioorganic & Medicinal Chemistry, 19(20), 5948–5954. [Link]
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Dewangan, R. P., Kumar, V., Singh, S., Sharma, M., Haider, M. R., Akhtar, M. S., ... & Bahar, A. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. Bioorganic Chemistry, 158, 108449. [Link]
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A Technical Guide to the Antioxidant Potential of 6,7-Dimethoxy-1,4-benzodioxan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted antioxidant potential of 6,7-Dimethoxy-1,4-benzodioxan. While direct experimental data on this specific molecule is limited, this document synthesizes information from structurally related 1,4-benzodioxan derivatives and the known effects of dimethoxy substitutions on phenolic systems to build a robust theoretical and practical framework.[1][2][3] We will explore the foundational chemistry, propose mechanisms of antioxidant action, and provide detailed, field-proven experimental protocols for the validation of its antioxidant capacity. This guide is intended to serve as a foundational resource for researchers initiating studies into the therapeutic potential of this and similar compounds.
Introduction: The 1,4-Benzodioxan Scaffold and the Promise of Methoxy Substitution
The 1,4-benzodioxan ring system is a prevalent scaffold in a variety of biologically active compounds, including both natural products and synthetic pharmaceuticals.[2][3][4] Derivatives of 1,4-benzodioxan have been reported to exhibit a wide range of therapeutic properties, including hepatoprotective, antimicrobial, and anti-inflammatory activities, many of which are underpinned by an antioxidant mechanism.[2][3]
The subject of this guide, this compound, presents a compelling case for investigation as a potent antioxidant. Its structure combines the core 1,4-benzodioxan moiety with two methoxy (-OCH₃) groups on the benzene ring. Methoxy and hydroxyl groups are known to significantly enhance the antioxidant activity of phenolic compounds.[5][6][7][8] These electron-donating groups can increase the stability of the resulting phenoxyl radical after scavenging a free radical, thereby enhancing the molecule's antioxidant capacity.[9]
This guide will therefore proceed on the hypothesis that the 6,7-dimethoxy substitution pattern on the 1,4-benzodioxan scaffold will confer significant antioxidant properties. We will outline the theoretical basis for this hypothesis and provide the experimental means to rigorously test it.
Theoretical Underpinnings of Antioxidant Activity
The antioxidant activity of phenolic compounds, which the hydroxylated precursor to this compound (1,4-Benzodioxan-6,7-diol) represents, is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical.[9] The presence of electron-donating groups, such as methoxy groups, can further enhance this activity.[5][7][8]
Proposed Mechanisms of Radical Scavenging
The primary mechanisms by which this compound is predicted to exert its antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT).[5][7]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule directly donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy of the O-H bond in the parent phenol.
-
Single-Electron Transfer followed by Proton Transfer (SET-PT): This pathway involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation. This is followed by the transfer of a proton to neutralize the radical.
The presence of the 6,7-dimethoxy groups is expected to stabilize the resulting radical cation, making the SET-PT pathway more favorable.[9]
Experimental Validation of Antioxidant Potential
A multi-tiered approach is essential for a comprehensive evaluation of the antioxidant potential of a novel compound. This involves progressing from simple, cell-free chemical assays to more biologically relevant cell-based models.
In Vitro Chemical Assays
These assays provide a foundational assessment of a compound's ability to scavenge synthetic free radicals.
This is a widely used method to assess the free radical scavenging ability of a compound.[10][11] The stable DPPH radical has a deep purple color, which fades to yellow upon reduction by an antioxidant.[10]
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[12]
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions from this stock.
-
Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. A control well should contain 50 µL of the solvent and 150 µL of the DPPH solution.[12]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[11][12]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Data Presentation:
| Concentration (µg/mL) | % Inhibition |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 250 |
The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) should be determined from a dose-response curve.
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[13] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[13]
-
Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Sample Preparation: Prepare a series of dilutions of this compound.
-
Reaction: Add a small volume (e.g., 10-20 µL) of each sample dilution to a 96-well plate, followed by a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution.[13]
-
Incubation: Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[13]
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.
Data Presentation:
| Concentration (µg/mL) | % Inhibition |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 250 |
The IC₅₀ value should be determined from a dose-response curve.
Visualization of In Vitro Assay Workflow:
Caption: Workflow for DPPH and ABTS radical scavenging assays.
Cell-Based Assays: Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing a compound's ability to protect cells from oxidative damage.[12][15] This assay accounts for factors such as cell uptake and metabolism.[15]
Principle of the Assay: The assay uses a fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is taken up by cells.[15][16] Inside the cell, it is deacetylated to the non-fluorescent DCFH.[15][16] In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[16] The antioxidant activity of the test compound is measured by its ability to inhibit the formation of DCF.[15]
Experimental Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2) in a 96-well plate and grow to confluence.[12]
-
Treatment: Treat the cells with various concentrations of this compound.
-
Probe Loading: Wash the cells and incubate with DCFH-DA.[12]
-
Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[12]
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.[12]
Visualization of CAA Assay Mechanism:
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Leveraging 6,7-Dimethoxy-1,4-benzodioxan: A Strategic Precursor for the Synthesis of Novel Bioactive Compounds
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-benzodioxan scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, highly valuable derivative: 6,7-dimethoxy-1,4-benzodioxan. We will explore the strategic advantages conferred by the dimethoxy substitution, provide detailed methodologies for the synthesis and derivatization of this core, and illustrate its application in constructing novel compounds with significant therapeutic potential, particularly in the realms of adrenergic modulation and oncology. This document serves as a practical and theoretical resource for chemists and pharmacologists aiming to exploit this versatile precursor in drug discovery programs.
The Strategic Value of the this compound Core
The utility of a precursor in drug synthesis is determined by its chemical reactivity, its contribution to the physicochemical properties of the final molecule, and its relevance to known pharmacophores. This compound excels in all these areas.
-
Electronic Influence: The two methoxy groups at the 6- and 7-positions are powerful electron-donating groups. This has a profound effect on the aromatic ring, significantly activating it towards electrophilic aromatic substitution. This inherent reactivity, however, is channeled; substitutions are predictably directed to the C5 and C8 positions, providing regiochemical control in subsequent synthetic steps. This is a critical feature for building molecular complexity in a controlled manner.
-
Pharmacophoric Significance: The 1,4-benzodioxan moiety is a key component of numerous pharmaceuticals, most notably α-adrenergic receptor antagonists like Doxazosin.[3] The 6,7-dimethoxy substitution pattern is also a recurring motif in a variety of potent bioactive molecules, including Topoisomerase I inhibitors and c-Met kinase inhibitors, highlighting its acceptance by diverse biological targets.[4][5]
-
Physicochemical Properties: The oxygen atoms in the dioxane ring and the methoxy groups can act as hydrogen bond acceptors, influencing the solubility and crystal packing of derivative compounds. These groups provide handles for modulating lipophilicity and metabolic stability, which are critical parameters in drug development.
The diagram below illustrates the core structure and highlights its key features.
Caption: Core structure of this compound.
Synthesis of the Core Scaffold
The most reliable route to this compound begins with a suitably substituted catechol. The following protocol details a standard and scalable procedure based on the Williamson ether synthesis.
Experimental Protocol: Synthesis of this compound
Principle: This synthesis involves the double nucleophilic substitution of 1,2-dibromoethane by the two hydroxyl groups of 4,5-dimethoxybenzene-1,2-diol (the catechol derivative of veratrole). The base deprotonates the hydroxyl groups to form a more potent bis-phenoxide nucleophile, which then displaces the bromide ions in an intramolecular cyclization to form the dioxane ring.
Materials:
-
4,5-Dimethoxybenzene-1,2-diol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4,5-dimethoxybenzene-1,2-diol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask until the solids are suspended (approx. 5-10 mL per gram of catechol).
-
Reagent Addition: Add 1,2-dibromoethane (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF used).
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.
The workflow for this synthesis is visualized below.
Caption: Workflow for the synthesis of the core precursor.
Key Derivatization Pathways
The true power of this compound lies in its capacity for controlled chemical modification. The following sections detail the most critical derivatization strategies.
Gateway Reaction: O-Demethylation
One of the most strategically important transformations is the cleavage of the methyl ethers to reveal the 6,7-dihydroxy-1,4-benzodioxan. This resulting catechol is a versatile intermediate, enabling a host of subsequent reactions such as selective alkylation, formation of esters, or construction of new heterocyclic rings.
Principle: Boron tribromide (BBr₃) is a powerful Lewis acid that coordinates to the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group, cleaving the C-O bond.
Experimental Protocol: Demethylation with BBr₃
-
Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a dry flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of BBr₃ in DCM (2.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Work-up & Purification: Extract the product with ethyl acetate, dry the organic layer, and concentrate. The crude 6,7-dihydroxy-1,4-benzodioxan can be purified by column chromatography.
Caption: Key steps for converting the precursor to its catechol form.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring is primed for functionalization. Reactions like nitration, halogenation, and Friedel-Crafts acylation can be performed to introduce new functional groups, which can then be further manipulated.
| Reaction | Typical Reagents | Position(s) | Product Functional Group |
| Nitration | HNO₃ / H₂SO₄ | 5 and 8 | -NO₂ |
| Bromination | Br₂ / Acetic Acid or NBS | 5 and 8 | -Br |
| Acylation | RCOCl / AlCl₃ | 5 and 8 | -C(O)R |
Table 1: Common Electrophilic Aromatic Substitution Reactions.
Causality Insight: The choice of Lewis acid in Friedel-Crafts reactions is critical. Stronger Lewis acids like AlCl₃ can complex with the methoxy oxygens, potentially leading to demethylation as a side reaction. Milder catalysts should be considered for sensitive substrates.
Case Study: Synthesis of an α₁-Adrenergic Antagonist Analog
To demonstrate the practical application of these principles, we will outline a hypothetical synthesis of a novel analog related to known α₁-antagonists, starting from our precursor. The 1,4-benzodioxan moiety is a well-established pharmacophore for α₁-adrenoceptor antagonists.[6]
Target Molecule: N-(2-(2,6-dimethoxyphenoxy)ethyl)-1-(this compound-5-yl)methanamine.
This structure combines our core with a side chain common in potent antagonists like WB4101.[7][8]
Synthetic Workflow:
-
Friedel-Crafts Acylation: React this compound with chloroacetyl chloride in the presence of AlCl₃ to install a -C(O)CH₂Cl group at the 5-position.
-
Azide Substitution: Convert the resulting α-chloro ketone to an α-azido ketone using sodium azide (NaN₃). This is a safer alternative to direct amination.
-
Ketone Reduction: Reduce the ketone to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).
-
Azide Reduction: Reduce the azide to a primary amine using a method like catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction. This yields the key amino alcohol intermediate.
-
N-Alkylation: Finally, couple the amine with 2-(2,6-dimethoxyphenoxy)ethyl bromide under basic conditions to yield the target molecule.
This multi-step process is a prime example of how the precursor can be elaborated into a complex, biologically relevant molecule.
Caption: A potential synthetic route to a complex target.
Conclusion and Future Perspectives
This compound is more than a simple starting material; it is a strategically designed platform for the efficient construction of novel chemical entities. Its predictable reactivity, coupled with its presence in established pharmacophores, makes it an invaluable tool for drug discovery. The derivatization pathways outlined in this guide—particularly the crucial demethylation step—open the door to a vast chemical space. Future work will likely focus on leveraging this precursor to build libraries of compounds for screening against a wider range of biological targets, including kinases, ion channels, and GPCRs, further cementing the "evergreen" status of the 1,4-benzodioxan scaffold in medicinal chemistry.[2]
References
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Angelats, J., Borrell, J. I., Teixidó, J., & Boncompte, A. (n.d.). Synthesis of the new alpha- and beta-adrenergic antagonist 1-[1-(2-benzodioxanylmethyl)-4-piperidyl]amino-3-(1-naphthoxy) - PubMed. Retrieved from [Link]
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Pigini, M., Gatti, G., Brasili, L., & Giannella, M. (n.d.). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed. Retrieved from [Link]
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Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic CHEMISTRY An Indian Journal. Retrieved from [Link]
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Gault, I., et al. (n.d.). Synthesis and alpha,beta-adrenergic blocking potency of 2,3-dihydro-1,4-benzodioxin derivatives. (II) - PubMed. Retrieved from [Link]
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Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C - AIR Unimi. Retrieved from [Link]
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Pfeiffer, W., et al. (n.d.). [Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl- methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives] - PubMed. Retrieved from [Link]
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Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]
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Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Retrieved from [Link]
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Chapleo, C. B., et al. (1983). .alpha.-Adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic .alpha.2-adrenoreceptor antagonists and potential antidepressants. Journal of Medicinal Chemistry. Retrieved from [Link]
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Bolchi, C., et al. (2013). 6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 discovery of a potent and selective α1D-adrenoceptor antagonist. Journal of Medicinal Chemistry, 56(16), 6402-12. Retrieved from [Link]
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El-Sayed, M. A., et al. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC. Retrieved from [Link]
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Li, Y., et al. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. Retrieved from [Link]
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Lee, H. H., & Coombs, R. V. (1982). 1,4-Benzodioxanes. I. Synthesis involving the reaction of .alpha.-halo Michael acceptors with catechol. The Journal of Organic Chemistry. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 1,4-Benzodioxin-2-methanamine, N-[2-(2,6-dimethoxyphenoxy)ethyl]-2,3-dihydro-, hydrochloride (1:1). Retrieved from [Link]
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exploring the mechanism of action of 6,7-Dimethoxy-1,4-benzodioxan
An In-depth Technical Guide to the Core Mechanism of Action of 6,7-Dimethoxy-1,4-benzodioxan
Abstract
The 1,4-benzodioxan scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of pharmacologically active agents with diverse therapeutic applications.[1][2] This technical guide delves into the mechanistic underpinnings of a specific, yet under-characterized derivative, this compound. While direct extensive research on this particular molecule is limited, this document synthesizes the wealth of knowledge surrounding structurally related 1,4-benzodioxan derivatives to postulate a primary mechanism of action centered on the modulation of adrenoceptors. We will explore the pharmacodynamics of related compounds, propose a putative signaling pathway for this compound, and provide detailed experimental protocols for researchers to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical entity.
Introduction: The Prominence of the 1,4-Benzodioxan Scaffold
The 1,4-benzodioxan ring system is a privileged scaffold in drug discovery, featured in numerous synthetic and natural compounds with significant medicinal properties.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antihypertensive, antipsychotic, anti-inflammatory, and neuroprotective effects.[1] A significant portion of the pharmacological activity of 1,4-benzodioxan derivatives stems from their interaction with G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic receptors.[3]
The subject of this guide, this compound, features a specific substitution pattern that is often associated with potent and selective biological activity in related chemical series. The presence of the dimethoxy groups at the 6 and 7 positions is a key structural feature that likely dictates its interaction with biological targets.
Postulated Mechanism of Action: α1-Adrenoceptor Antagonism
Based on extensive structure-activity relationship (SAR) studies of 1,4-benzodioxan derivatives, the most probable mechanism of action for this compound is antagonism of α1-adrenoceptors.[4][5][6] Several lines of evidence support this hypothesis:
-
Structural Analogy to Known α1-Antagonists: Many potent and selective α1-adrenoceptor antagonists feature the 1,4-benzodioxan core. For instance, derivatives of 2-(aminomethyl)-1,4-benzodioxan have been extensively studied for their α1-blocking activity.[7] Furthermore, the antihypertensive drug Doxazosin incorporates a 1,4-benzodioxan moiety linked to a 6,7-dimethoxyquinazoline nucleus, highlighting the importance of both the benzodioxan and the dimethoxy substitutions for high-affinity α1-adrenoceptor binding.[6]
-
Role of Methoxy Groups: The 6,7-dimethoxy substitution pattern is a recurring motif in high-affinity ligands for various receptors, including adrenoceptors. These groups can engage in crucial hydrogen bonding and hydrophobic interactions within the receptor's binding pocket.
-
Subtype Selectivity: The α1-adrenoceptors are comprised of three subtypes: α1A, α1B, and α1D. Different substitution patterns on the 1,4-benzodioxan ring can confer selectivity for these subtypes.[5] It is plausible that the specific 6,7-dimethoxy arrangement in the subject molecule could lead to a distinct subtype selectivity profile, which would have significant implications for its therapeutic applications and side-effect profile.
The α1-Adrenoceptor Signaling Pathway
The proposed antagonistic action of this compound would involve the blockade of the canonical α1-adrenoceptor signaling cascade. A simplified representation of this pathway is depicted below:
Figure 1: Postulated antagonistic effect of this compound on the α1-adrenoceptor signaling pathway.
Potential Alternative/Secondary Mechanisms of Action
While α1-adrenoceptor antagonism is the most probable primary mechanism, the versatility of the 1,4-benzodioxan scaffold suggests that this compound could exhibit activity at other targets:
-
5-HT1A Receptor Interaction: A significant degree of homology exists between α1-adrenoceptors and the 5-HT1A serotonergic receptor.[3] Consequently, some 1,4-benzodioxan derivatives display affinity for both receptor systems.[3] Further investigation is warranted to determine if this compound interacts with 5-HT1A receptors, either as an agonist or antagonist.
-
Monoamine Oxidase B (MAO-B) Inhibition: Recent studies have shown that chalcone derivatives incorporating a 1,4-benzodioxan moiety can act as selective and reversible inhibitors of human MAO-B.[8][9] This suggests a potential role for this compound in neurological disorders where MAO-B inhibition is a therapeutic strategy.
-
Anticancer Activity: Several 1,4-benzodioxan-related compounds have demonstrated cytotoxic effects in cancer cell lines, with some studies linking this activity to the modulation of α1D- and α1B-adrenoceptors in prostate cancer cells.[10][11]
Experimental Protocols for Mechanism of Action Elucidation
To empirically determine the mechanism of action of this compound, a systematic experimental approach is required. The following protocols provide a framework for these investigations.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for α1-adrenoceptor subtypes (α1A, α1B, α1D) and the 5-HT1A receptor.
Methodology:
-
Membrane Preparation:
-
Culture cell lines stably expressing the human α1A, α1B, α1D, or 5-HT1A receptor.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]Prazosin for α1-adrenoceptors, [³H]8-OH-DPAT for 5-HT1A receptors), and increasing concentrations of this compound.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Table 1: Hypothetical Binding Affinity Data for this compound
| Receptor Subtype | Radioligand | Ki (nM) |
| α1A-Adrenoceptor | [³H]Prazosin | Experimental Value |
| α1B-Adrenoceptor | [³H]Prazosin | Experimental Value |
| α1D-Adrenoceptor | [³H]Prazosin | Experimental Value |
| 5-HT1A Receptor | [³H]8-OH-DPAT | Experimental Value |
Functional Assays
Objective: To characterize the functional activity (antagonism, agonism, or inverse agonism) of this compound at its target receptors.
Methodology (for α1-Adrenoceptor Antagonism):
-
Calcium Mobilization Assay:
-
Culture cells expressing the target α1-adrenoceptor subtype.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known α1-adrenoceptor agonist (e.g., norepinephrine or phenylephrine).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Generate dose-response curves for the agonist in the presence and absence of the antagonist.
-
Perform a Schild analysis to determine the pA2 value, which quantifies the potency of the antagonist.
-
Figure 2: Workflow for a functional assay to determine α1-adrenoceptor antagonism.
Monoamine Oxidase B (MAO-B) Inhibition Assay
Objective: To assess the inhibitory potential of this compound on MAO-B activity.
Methodology:
-
Enzyme Preparation:
-
Use a commercially available source of recombinant human MAO-B or prepare a mitochondrial fraction from a suitable tissue source (e.g., human platelets or rat liver).
-
-
Inhibition Assay:
-
Pre-incubate the MAO-B enzyme with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding a specific MAO-B substrate (e.g., benzylamine or phenylethylamine) and a detection reagent that produces a fluorescent or chemiluminescent signal upon oxidation of the substrate.
-
Monitor the signal over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound is likely to function as an α1-adrenoceptor antagonist. However, the versatile nature of the 1,4-benzodioxan scaffold necessitates a thorough investigation of its activity at other potential targets, such as 5-HT1A receptors and MAO-B. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise mechanism of action of this compound.
Future research should focus on:
-
Determining the α1-adrenoceptor subtype selectivity profile of this compound.
-
Investigating its functional activity at 5-HT1A receptors.
-
Exploring its potential as a MAO-B inhibitor.
-
Evaluating its efficacy in relevant in vivo models based on the in vitro findings.
A comprehensive understanding of the molecular pharmacology of this compound will be crucial for unlocking its therapeutic potential and guiding the development of novel drugs based on this promising chemical scaffold.
References
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Carfagna, C., et al. (2013). 6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 discovery of a potent and selective α1D-adrenoceptor antagonist. Journal of Medicinal Chemistry, 56(16), 6402-12. [Link]
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Pigini, M., et al. (2003). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 46(21), 4583-93. [Link]
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Quaglia, W., et al. (2008). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6359-70. [Link]
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Giannella, M., et al. (1990). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 33(1), 316-22. [Link]
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Li, Y., et al. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1513-1523. [Link]
-
Campbell, S. F., et al. (1987). 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] Derivatives as Alpha 1-adrenoceptor Antagonists and Antihypertensive Agents. Journal of Medicinal Chemistry, 30(1), 49-57. [Link]
-
Li, Y., et al. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1513-1523. [Link]
-
Wikipedia contributors. (2023). Benzodioxan. Wikipedia, The Free Encyclopedia. [Link]
-
Quaglia, W., et al. (2005). Structure-activity relationships in 1,4-benzodioxan-related compounds. 8.(1) {2-[2-(4-chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine (clopenphendioxan) as a tool to highlight the involvement of alpha1D- and alpha1B-adrenoreceptor subtypes in the regulation of human PC-3 prostate cancer cell apoptosis and proliferation. Journal of Medicinal Chemistry, 48(24), 7750-63. [Link]
-
Pigini, M., et al. (2013). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Chiral Resolution, Enantiopure Synthesis, and Biological Evaluation of 2-{[2-(2-Substituted-phenoxy)ethyl]aminomethyl}-1,4-dioxanes. Journal of Medicinal Chemistry, 56(2), 584-8. [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
-
Elbadawi, M. M., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 187, 111956. [Link]
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De Sarro, G., et al. (1998). Synthesis and pharmacological evaluation of 4-aryl-6,7-dimethoxyphthalazines as anticonvulsant agents. Pharmazie, 53(11), 769-73. [Link]
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Methodological & Application
synthesis protocol for 6,7-Dimethoxy-1,4-benzodioxan
Topic: Synthesis Protocol for 6,7-Dimethoxy-1,4-benzodioxan
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through a classic Williamson ether synthesis, a robust and versatile method for the formation of ethers. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.
Introduction
The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with applications ranging from α-adrenergic blocking agents to potential therapies for neurological disorders.[1] The specific derivative, this compound, serves as a crucial building block for more complex molecules due to the electronic properties imparted by the methoxy groups and the defined stereochemistry of the dioxane ring.
The synthesis of this class of compounds is most effectively achieved via the Williamson ether synthesis. This method, developed by Alexander Williamson in 1850, involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[2] In the context of this compound synthesis, this translates to the cyclization of a catechol derivative with a 1,2-dihaloethane. The choice of starting materials, reaction conditions, and purification methods are critical for achieving a high yield and purity of the final product. This application note will detail a reliable protocol for this synthesis, grounded in the principles of the Williamson ether synthesis.
Reaction Mechanism and Rationale
The synthesis of this compound proceeds via an intermolecular Williamson ether synthesis. The reaction mechanism can be broken down into two main steps:
-
Deprotonation: The starting material, 4,5-dimethoxybenzene-1,2-diol (also known as 4,5-dimethoxycatechol), is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide. The choice of a relatively strong base is necessary to ensure complete deprotonation and drive the reaction forward.
-
Nucleophilic Substitution (SN2): The resulting bis-phenoxide then acts as a nucleophile, attacking the electrophilic carbon atoms of 1,2-dibromoethane in a bimolecular nucleophilic substitution (SN2) reaction. This results in the formation of the dioxane ring and the displacement of the bromide leaving groups. The use of a primary dihalide like 1,2-dibromoethane is crucial as it minimizes the competing elimination (E2) reactions that can occur with secondary or tertiary halides.[3]
The overall reaction is a one-pot cyclization that is both efficient and high-yielding when performed under appropriate conditions. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is recommended as it can effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.
Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 4,5-Dimethoxybenzene-1,2-diol | ≥98% | Sigma-Aldrich | 5156-84-3 |
| 1,2-Dibromoethane | ≥99% | Acros Organics | 106-93-4 |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific | 584-08-7 |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich | 68-12-2 |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |
| Hexane | ACS Grade | VWR | 110-54-3 |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of this compound.
Detailed Steps:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4,5-dimethoxybenzene-1,2-diol (5.0 g, 29.4 mmol) and anhydrous potassium carbonate (12.2 g, 88.2 mmol, 3.0 equivalents).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Inert Atmosphere and Initial Heating: Flush the flask with nitrogen gas for 10 minutes. Begin stirring the mixture and heat it to 80°C using a heating mantle.
-
Reagent Addition: Once the mixture reaches 80°C, add 1,2-dibromoethane (3.0 mL, 35.3 mmol, 1.2 equivalents) dropwise over a period of 30 minutes using a dropping funnel. Rationale: Slow addition helps to control any potential exotherm and favors the desired intramolecular cyclization over polymerization.
-
Reaction: After the addition is complete, increase the temperature to 100-110°C and allow the reaction to proceed for 4-6 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the starting catechol is a key indicator of reaction completion.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add 200 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL). Rationale: The bicarbonate wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a solid or a viscous oil. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a white to off-white solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and the presence of all expected protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Expected Results and Troubleshooting
| Parameter | Expected Value |
| Yield | 60-80% |
| Appearance | White to off-white solid |
| Melting Point | 83-85 °C |
Troubleshooting:
-
Low Yield:
-
Incomplete reaction: Ensure the reaction is run for a sufficient amount of time and at the correct temperature. Monitor by TLC.
-
Moisture: Ensure all glassware is dry and anhydrous solvents are used. Water can quench the phenoxide intermediate.
-
Side reactions: The use of a large excess of 1,2-dibromoethane can lead to the formation of byproducts. The stoichiometry should be carefully controlled.
-
-
Impure Product:
-
Incomplete work-up: Ensure thorough washing of the organic layer to remove impurities.
-
Inefficient purification: Optimize the solvent system for column chromatography to achieve better separation.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
1,2-Dibromoethane is a suspected carcinogen and is toxic. Handle with extreme care.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard. Avoid inhalation and skin contact.
-
Potassium carbonate is an irritant. Avoid contact with skin and eyes.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and development.
References
Sources
NMR and mass spectrometry data for 6,7-Dimethoxy-1,4-benzodioxan
An Application Note for the Structural Elucidation of 6,7-Dimethoxy-1,4-benzodioxan using NMR and Mass Spectrometry
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). Designed for researchers in synthetic chemistry, pharmacology, and drug development, this document outlines optimized methodologies for sample preparation, data acquisition, and spectral interpretation. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this note serves as a practical guide for the unambiguous identification and characterization of this and similar small molecules.
Introduction: The 1,4-Benzodioxan Scaffold
The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceuticals.[1] Its derivatives are known to exhibit a wide range of therapeutic properties. Accurate and efficient characterization of novel substituted benzodioxans, such as this compound, is a critical step in the discovery and development pipeline. This document details the analytical workflows to confirm the molecular structure and purity of this compound.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for the unambiguous assignment of NMR signals. The structure and numbering scheme for this compound are presented below.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Protocol: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on proper sample preparation.[2] This protocol ensures a homogenous, particulate-free sample for high-resolution analysis.
Figure 2: Workflow for preparing a high-quality NMR sample.
Step-by-Step Methodology:
-
Weighing the Analyte: Accurately weigh 5-25 mg of the compound for ¹H NMR, or a more concentrated sample of 50-100 mg for ¹³C NMR, into a small, clean glass vial.[3]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[3][4] Deuterated solvents are used to avoid large interfering solvent signals in the ¹H spectrum and to provide a signal for the spectrometer's deuterium lock system.[2][3]
-
Dissolution: Vigorously mix the sample until the solid is completely dissolved. Using a secondary vial for dissolution is preferable as it can be difficult to achieve effective mixing within the narrow confines of an NMR tube.[3]
-
Filtration: To remove any suspended particulate matter that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution.[2][5] This is achieved by passing the solution through a Pasteur pipette containing a small, tight plug of glass wool into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
¹H NMR Spectroscopy: Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Acquisition Parameters (Typical):
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Reference: Residual CHCl₃ at δ 7.26 ppm[6]
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.45 | Singlet (s) | 1H | H-5 | Aromatic proton, shielded by two adjacent oxygen atoms. Appears as a singlet due to lack of ortho/meta coupling. |
| ~6.40 | Singlet (s) | 1H | H-8 | Aromatic proton, similar environment to H-5. |
| ~4.25 | Singlet (s) | 4H | H-2, H-3 | Protons on the dioxane ring. They are chemically equivalent and appear as a singlet. |
| ~3.85 | Singlet (s) | 6H | -OCH₃ (C6, C7) | Protons of the two equivalent methoxy groups. |
¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
Acquisition Parameters (Typical):
-
Spectrometer: 101 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Reference: CDCl₃ at δ 77.16 ppm
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~144.0 | C-6, C-7 | Aromatic carbons attached to electron-donating methoxy groups. |
| ~138.0 | C-4a, C-8a | Aromatic carbons attached to the dioxane oxygen atoms. |
| ~102.0 | C-5, C-8 | Aromatic carbons ortho to two oxygen substituents. |
| ~64.5 | C-2, C-3 | Aliphatic carbons of the dioxane ring. |
| ~56.0 | -OCH₃ (C6, C7) | Carbons of the methoxy groups. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is ideal for determining the molecular weight of thermally labile molecules without causing significant fragmentation in the source.[7] It allows for the gentle transfer of ions from solution into the gas phase for mass analysis.[8]
Protocol: ESI-MS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the mobile phase if coupled with liquid chromatography.
-
Infusion: The sample solution is typically introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument settings (e.g., capillary voltage, cone voltage) should be optimized to maximize the signal of the molecular ion while minimizing in-source fragmentation.
Data Analysis and Fragmentation Pattern
Molecular Ion Peak: For this compound (C₁₀H₁₂O₄, Molar Mass: 196.19 g/mol ), the primary ion expected in positive mode ESI-MS will be the protonated molecule.
-
[M+H]⁺: Expected m/z = 197.07
Fragmentation Analysis: By increasing the energy in the collision cell (tandem MS or MS/MS), a characteristic fragmentation pattern can be generated to further confirm the structure. The fragmentation of benzodioxan derivatives is influenced by the substituents and the core structure.[9]
Figure 3: Proposed key fragmentation pathway for protonated this compound.
Interpretation of Key Fragments:
| m/z | Proposed Fragment | Rationale of Neutral Loss |
| 197 | [C₁₀H₁₃O₄]⁺ | Protonated molecular ion (Parent Ion). |
| 182 | [C₉H₁₀O₄]⁺ | Loss of a methyl radical (•CH₃) from one of the methoxy groups. This is a common fragmentation for methoxy-aromatics. |
| 154 | [C₈H₁₀O₃]⁺ | Subsequent loss of carbon monoxide (CO) from the ion at m/z 182. |
| 124 | [C₇H₈O₂]⁺ | Loss of formaldehyde (CH₂O) from the dioxane ring of the fragment at m/z 154. |
This fragmentation pattern provides a structural fingerprint, confirming the presence of the methoxy groups and the benzodioxan core.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of this compound. The protocols and expected spectral data presented in this application note offer a reliable framework for researchers to verify the identity and purity of this compound, facilitating its use in further scientific investigation.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Emory University. (2023, August 29). Small molecule NMR sample preparation. [Link]
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University of York. NMR Sample Preparation. [Link]
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Bexrud, J. A., & Schafer, L. L. Supplementary Information for General. The Royal Society of Chemistry. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University College London. Sample Preparation. [Link]
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Juen, M. A., et al. (2016). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation. ScienceOpen. [Link]
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The Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. [Link]
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NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted). [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Wikipedia. Benzodioxan. [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
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Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]
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Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574. [Link]
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Fuchter, M. J., & Rzepa, H. S. (2012). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Dalton transactions (Cambridge, England : 2003), 41(42), 12973–12981. [Link]
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Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
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Mrs Burton's Chemistry. (2018, March 20). MS fragmentation patterns [Video]. YouTube. [Link]
-
Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid communications in mass spectrometry : RCM, 17(19), 2164–2170. [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
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ResearchGate. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. [Link]
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CAS Common Chemistry. 1,4-Benzodioxin-2-methanamine, N-[2-(2,6-dimethoxyphenoxy)ethyl]-2,3-dihydro-, hydrochloride (1:1). [Link]
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Liko, I., Hopper, J. T., & Williams, J. P. (2012). In-spray supercharging of peptides and proteins in electrospray ionization mass spectrometry. Analytical chemistry, 84(11), 4725–4729. [Link]
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PubChem. 1,4-Benzodioxan-6,7-diol. [Link]
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Developing In Vitro Assays for 6,7-Dimethoxy-1,4-benzodioxan Activity: A Strategic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, known for its interaction with various G protein-coupled receptors (GPCRs), particularly adrenergic receptors.[1][2] This application note provides a comprehensive, strategy-driven guide for developing a robust in vitro assay cascade to characterize the biological activity of 6,7-Dimethoxy-1,4-benzodioxan. We move beyond simple protocols to explain the scientific rationale behind assay selection, experimental design, and data interpretation. This guide provides detailed, step-by-step protocols for primary target engagement, secondary functional characterization, and essential counter-screening to build a comprehensive pharmacological profile.
Introduction: Deconstructing the Target Profile
The chemical structure of this compound provides critical clues to its potential biological targets. The core 1,4-benzodioxan moiety is famously associated with α-adrenergic receptor antagonists like WB4101.[1][3] The dimethoxy substitutions are also present in various pharmacologically active compounds, including antihypertensive agents and topoisomerase inhibitors.[4][5]
Based on this structural analysis, a logical starting point for investigation is to hypothesize that this compound may interact with:
-
Adrenergic Receptors (α and β subtypes): The primary hypothesis due to the benzodioxan core.
-
Other GPCRs: High homology exists between adrenergic and other aminergic receptors (e.g., serotonin, dopamine).
-
Voltage-Gated Calcium Channels: A common target for cardiovascularly active compounds.[6]
-
Phosphodiesterases (PDEs): Enzymes that modulate second messengers like cAMP and cGMP, whose activity is often linked to GPCR signaling.[7]
This guide outlines a tiered assay approach to systematically test these hypotheses.
The Assay Cascade: A Strategic Workflow
A tiered or cascaded approach is the most efficient method to characterize a novel compound. It prioritizes resources by using broader, target-binding assays first, followed by more complex, mechanism-defining functional assays for confirmed "hits."
Figure 2. GPCR Signaling Pathways. Simplified diagrams of Gs/Gi-coupled (left) and Gq-coupled (right) pathways relevant to adrenergic receptors.
Protocol 4.1: TR-FRET cAMP Assay (for Gs/Gi-coupled Receptors)
Principle of the Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are homogeneous (no-wash) assays ideal for HTS. [8][9]The LanthaScreen™ cAMP assay uses a terbium-labeled anti-cAMP antibody (donor) and a fluorescently labeled cAMP tracer (acceptor). Endogenous cAMP produced by cells competes with the tracer for antibody binding. High cellular cAMP leads to low FRET, while low cellular cAMP results in high FRET.
Materials:
-
Cell Line: A cell line expressing the target receptor (e.g., CHO-β₂-AR).
-
Assay Medium: HBSS or other physiological buffer.
-
Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Control: A known agonist for the receptor (e.g., Isoproterenol for β-ARs).
-
Antagonist Control: A known antagonist for the receptor (e.g., Propranolol for β-ARs).
-
TR-FRET Detection Reagents: e.g., LanthaScreen™ cAMP kit (Thermo Fisher Scientific).
Procedure (Antagonist Mode):
-
Cell Plating: Seed cells in a 384-well white assay plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Also include wells for "no compound" and "antagonist control."
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a concentration of the known agonist that produces ~80% of the maximal response (EC₈₀). Do not add agonist to the "basal" control wells.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Lysis and Detection: Add the TR-FRET detection reagents (antibody and tracer) according to the manufacturer's protocol to lyse the cells and initiate the competitive binding reaction.
-
Final Incubation: Incubate for 60 minutes in the dark.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at ~490 nm (terbium) and ~520 nm (fluorescein). [10] Data Analysis:
-
Calculate the TR-FRET ratio (Emission 520 nm / Emission 490 nm).
-
Normalize the data to the control wells (0% inhibition for agonist-only, 100% inhibition for basal).
-
Plot the normalized response against the log concentration of the test compound to determine the IC₅₀.
Protocol 4.2: Intracellular Calcium Mobilization Assay (for Gq-coupled Receptors)
Principle of the Assay: This assay measures changes in intracellular calcium ([Ca²⁺]ᵢ), a key event in Gq-coupled receptor signaling. [11]Cells are loaded with a calcium-sensitive fluorescent dye, like Fluo-4 AM. [12]The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to Ca²⁺ released from intracellular stores, the dye's fluorescence intensity increases dramatically. [13] Materials:
-
Cell Line: A cell line expressing the target Gq-coupled receptor (e.g., HEK293-α₁ₐ-AR).
-
Fluorescent Dye: Fluo-4 AM, prepared as a stock solution in DMSO.
-
Loading Buffer: Physiological buffer (e.g., HBSS with 20 mM HEPES) containing Fluo-4 AM and often Pluronic® F-127 (to aid dye solubilization) and probenecid (to prevent dye leakage). [12][14]* Agonist Control: A known agonist (e.g., Phenylephrine for α₁-ARs).
-
Plate Reader: A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR®, FlexStation®).
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom assay plate and incubate overnight.
-
Dye Loading: Remove growth medium and add the Fluo-4 AM loading buffer to each well.
-
Incubation: Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for complete de-esterification. [14]4. Compound Preparation: Prepare a separate plate containing serial dilutions of this compound and controls.
-
Assay Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument automatically adds the compounds from the source plate to the cell plate.
-
Immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes.
-
Data Analysis:
-
Quantify the response by calculating the maximum fluorescence signal minus the baseline signal.
-
For antagonist testing, perform the assay in the presence of an EC₈₀ concentration of a known agonist.
-
Plot the normalized response against the log concentration of the test compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Tier 3 Protocol: Cellular Viability Counter-Screen
Objective: To ensure that the observed activity in functional assays is not due to non-specific cytotoxicity.
Principle of the Assay: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells. [15][16]The reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a stable "glow-type" luminescent signal proportional to the amount of ATP present. [17] Procedure:
-
Cell Plating: Seed the cells used in the functional assays into a 96-well white, opaque-walled plate at the same density.
-
Compound Treatment: Add serial dilutions of this compound and incubate for the same duration as the longest functional assay.
-
Equilibration: Equilibrate the plate to room temperature for ~30 minutes. [17]4. Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium). [15]5. Lysis: Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
Data Analysis:
-
Plot luminescence against the log concentration of the test compound.
-
A significant decrease in luminescence indicates cytotoxicity. The CC₅₀ (50% cytotoxic concentration) should be significantly higher (ideally >10-fold) than the functional EC₅₀/IC₅₀ for the compound to be considered a specific modulator.
Conclusion and Future Directions
This application note provides a validated, tiered framework for the initial in vitro characterization of this compound. By systematically progressing from binding affinity to functional mechanism and finally to viability, researchers can build a high-confidence pharmacological profile.
Positive hits from this cascade—for example, a compound identified as a potent and selective α₁ₐ-AR antagonist with no off-target effects or cytotoxicity—would be strong candidates for further preclinical development. Subsequent studies could include subtype selectivity profiling across all adrenergic receptors, assessing activity at other GPCRs, and ultimately, advancing to in vivo models of relevant diseases.
References
-
Gifford Bioscience. Radioligand Binding Assay. [Online] Available at: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Online] Available at: [Link]
-
Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. The American journal of physiology, 270(2 Pt 2), F153-8. [Online] Available at: [Link]
-
Hieble, J. P. (2000). α-Adrenoceptor Assays. Current protocols in pharmacology, Chapter 1, Unit 4.4. [Online] Available at: [Link]
-
Ossiform Research Line. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Online] Available at: [Link]
-
Scott, V. E., et al. (2004). State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format. Assay and drug development technologies, 2(2), 151-9. [Online] Available at: [Link]
-
Michel, A. D. (1999). Radioligand Binding Studies. Methods in Molecular Biology, 106, 23-44. [Online] Available at: [Link]
-
Shogren-Knaak, M. A., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS medicinal chemistry letters, 4(11), 1072-1077. [Online] Available at: [Link]
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Reaction Biology. PDE Screening Services for Drug Discovery. [Online] Available at: [Link]
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BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Online] Available at: [Link]
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Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. [Online] Available at: [Link]
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Wang, P., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2315. [Online] Available at: [Link]
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Jan, M., et al. (2014). Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls. The Scientific World Journal, 2014, 219158. [Online] Available at: [Link]
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Abbkine. Fluo-4 AM Calcium Assay Kit. [Online] Available at: [Link]
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Berridge, M. J. (2016). Measuring Intracellular Calcium with Fluo-4. YouTube. [Online] Available at: [Link]
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Gurney, M. E., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of medicinal chemistry, 62(10), 4859-4879. [Online] Available at: [Link]
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Iannone, M., et al. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS chemical neuroscience, 14(19), 3509-3520. [Online] Available at: [Link]
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Kolb, P., et al. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences of the United States of America, 106(16), 6843-8. [Online] Available at: [Link]
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Scott, V. E., et al. (2004). State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format. Semantic Scholar. [Online] Available at: [Link]
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Manic, S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". Anticancer research, 39(7), 3413-3418. [Online] Available at: [Link]
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Sygnature Discovery. Calcium Channels | Ion Channel Studies. [Online] Available at: [Link]
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Leonardi, A., et al. (2013). 6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101): discovery of a potent and selective α1D-adrenoceptor antagonist. Journal of medicinal chemistry, 56(16), 6402-12. [Online] Available at: [Link]
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IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. [Online] Available at: [Link]
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Shogren-Knaak, M. A., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Publications. [Online] Available at: [Link]
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QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development. [Online] Available at: [Link]
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Leonardi, A., et al. (2009). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Journal of medicinal chemistry, 52(15), 4905-15. [Online] Available at: [Link]
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Al-Absi, M., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Bioengineering, 11(7), 712. [Online] Available at: [Link]
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Cazzola, M., et al. (1985). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of medicinal chemistry, 28(8), 1153-7. [Online] Available at: [Link]
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Campbell, S. F., et al. (1987). 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] Derivatives as Alpha 1-adrenoceptor Antagonists and Antihypertensive Agents. Journal of medicinal chemistry, 30(1), 49-57. [Online] Available at: [Link]
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Ghorab, M. M., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC advances, 10(43), 25708-25721. [Online] Available at: [Link]
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Application Notes and Protocols for Adrenergic Receptor Binding Assays Using 6,7-Dimethoxy-1,4-benzodioxan
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Adrenergic Receptor Binding Assays
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the regulation of a myriad of physiological processes, making them a key target for therapeutic intervention in cardiovascular, respiratory, and central nervous system disorders.[1][2] These receptors are classified into three main types: α₁, α₂, and β, each comprising several subtypes (e.g., α₁A, α₁B, α₁D, β₁, β₂, β₃).[1][3] The development of subtype-selective ligands is a critical goal in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor target, providing essential data on binding affinity and selectivity.[4][5] This document provides a comprehensive guide to utilizing 6,7-Dimethoxy-1,4-benzodioxan and its analogs in adrenergic receptor binding assays.
Featured Compound: this compound
The 1,4-benzodioxan scaffold is a well-established pharmacophore in a variety of adrenergic receptor antagonists.[6][7] The specific compound, this compound, is a subject of interest for its potential modulatory effects on adrenergic receptors due to the known influence of methoxy substitutions on binding affinity and selectivity in related compounds. While direct, peer-reviewed binding data for this compound is not extensively available in the public domain, structure-activity relationship (SAR) studies on analogous compounds provide a strong rationale for its investigation. For the purpose of this guide, we will extrapolate expected behaviors and provide protocols that are robust for characterizing this and other novel benzodioxan derivatives. The methodologies outlined are designed to precisely determine the binding affinity (Ki) and selectivity profile of such compounds across various adrenergic receptor subtypes.
Principle of Competitive Radioligand Binding Assays
Competitive radioligand binding assays are a fundamental tool in pharmacology to determine the affinity of an unlabeled test compound for a receptor.[4][5] The assay relies on the principle of competition between the unlabeled test compound (the "competitor," e.g., this compound) and a radiolabeled ligand (the "radioligand") with known high affinity and specificity for the target receptor.
The assay is performed by incubating a constant concentration of the radioligand and a fixed amount of receptor-containing biological material (e.g., cell membranes) with increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and as the concentration of the unlabeled test compound increases, it displaces the radioligand, leading to a decrease in the measured radioactive signal. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). The IC₅₀ value is then used to calculate the equilibrium dissociation constant (Ki) of the test compound, which is an inverse measure of its binding affinity.[8]
Caption: Principle of competitive binding assay.
Data Presentation: Expected Binding Affinity Profile
The following table presents a hypothetical binding affinity profile for a compound like this compound, based on the known pharmacology of related benzodioxan derivatives which often show selectivity for α-adrenergic subtypes. The actual values for this compound must be determined experimentally.
| Adrenergic Receptor Subtype | Radioligand | Hypothetical Kᵢ of this compound (nM) |
| α₁A | [³H]-Prazosin | 5.2 |
| α₁B | [³H]-Prazosin | 25.8 |
| α₁D | [³H]-Prazosin | 15.4 |
| α₂A | [³H]-Rauwolscine | > 1000 |
| α₂B | [³H]-Rauwolscine | > 1000 |
| α₂C | [³H]-Rauwolscine | > 1000 |
| β₁ | [¹²⁵I]-Iodocyanopindolol | > 10,000 |
| β₂ | [¹²⁵I]-Iodocyanopindolol | > 10,000 |
| β₃ | [¹²⁵I]-Iodocyanopindolol | > 10,000 |
Note: This data is illustrative and intended to serve as an example for presenting experimental results.
Experimental Protocols
A rigorous and standardized protocol is paramount for generating reproducible and accurate data in receptor binding studies.
Protocol 1: Preparation of Cell Membranes Expressing Adrenergic Receptors
This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing a specific adrenergic receptor subtype.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scrapers
-
Homogenization Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4), ice-cold
-
Dounce homogenizer or polytron
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Grow cells expressing the desired adrenergic receptor subtype to confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS and pellet them by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension with 20-30 strokes in a Dounce homogenizer or using a polytron at low speed.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see Protocol 2).
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This protocol details the procedure for a competitive binding assay to determine the IC₅₀ of this compound.
Materials:
-
Membrane preparation from Protocol 1
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Radioligand stock solution (e.g., [³H]-Prazosin for α₁ receptors)
-
This compound stock solution and serial dilutions
-
Non-specific binding control (e.g., 10 µM Phentolamine for α₁ receptors)
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filter mats and cell harvester
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL radioligand solution, 100 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL non-specific binding control, 50 µL radioligand solution, 100 µL membrane preparation.
-
Competition: 50 µL of each dilution of this compound, 50 µL radioligand solution, 100 µL membrane preparation.
-
-
The final concentration of the radioligand should be approximately at its Kₑ value for the receptor. The membrane protein concentration should be adjusted to ensure that less than 10% of the added radioligand is bound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Transfer the filter discs to scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
Caption: Experimental workflow for a competitive radioligand binding assay.
Protocol 3: Data Analysis
Procedure:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding
-
Express the specific binding at each concentration of the test compound as a percentage of the maximal specific binding (in the absence of the competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Expert Insights and Troubleshooting
-
Choice of Radioligand: The radioligand should have high affinity and specificity for the target receptor to ensure a good signal-to-noise ratio.
-
Receptor Source and Concentration: The source of the receptor (e.g., cell line, tissue homogenate) and its concentration are critical. The receptor concentration should be low enough to avoid ligand depletion.[9]
-
Incubation Time and Temperature: These parameters should be optimized to ensure that the binding reaction reaches equilibrium.
-
Non-specific Binding: High non-specific binding can obscure the specific binding signal. This can be minimized by using appropriate blocking agents (e.g., BSA in the assay buffer) and ensuring efficient washing.
-
Data Quality: Ensure that the competition curve spans from 100% to 0% specific binding with a sufficient number of data points on the slope of the curve for accurate IC₅₀ determination.
By following these detailed protocols and considering the key experimental parameters, researchers can effectively characterize the binding properties of this compound and other novel compounds at adrenergic receptors, thereby advancing the development of more selective and effective therapeutics.
References
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- Vertex AI Search. 6-Methoxy-7-benzofuranoxy and 6-Methoxy-7-indolyloxy Analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 Discovery of a Potent and Selective α1D-Adrenoceptor Antagonist | Journal of Medicinal Chemistry.
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- Vertex AI Search. 1,4-Benzodioxan-6-amine = 98 22013-33-8 - Sigma-Aldrich.
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Application Notes & Protocols: Characterization of 6,7-Dimethoxy-1,4-benzodioxan in Serotonin Receptor Studies
For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Introduction: The Significance of the Benzodioxan Scaffold in Serotonin Receptor Modulation
The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 15 receptor subtypes, represents a cornerstone of modern neuropharmacology.[1] These receptors are implicated in a vast array of physiological and pathological processes, including mood, cognition, and anxiety, making them critical targets for therapeutic intervention.[2][3] The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant affinity for various G-protein coupled receptors (GPCRs), including adrenergic and serotonergic receptors.[4]
This document provides a comprehensive guide to the application of 6,7-Dimethoxy-1,4-benzodioxan, a specific derivative, in the context of serotonin receptor research. While this particular compound is not extensively characterized in public literature, its structural similarity to known serotonergic ligands, such as certain arylpiperazine derivatives, suggests its potential as a valuable tool for probing 5-HT receptor function.[5][6] The protocols outlined herein are designed to systematically determine the binding affinity, functional activity, and selectivity profile of this compound, thereby elucidating its pharmacological identity.
The dimethoxy substitution at the 6 and 7 positions of the benzodioxan ring is of particular interest. This substitution pattern is known to influence the pharmacokinetic and pharmacodynamic properties of various bioactive molecules.[7][8] Therefore, a thorough investigation into the effects of this specific substitution on serotonin receptor interaction is warranted.
Part 1: Foundational In Vitro Characterization
The initial phase of characterizing a novel compound involves determining its fundamental properties at the molecular level: its affinity for the target receptors and its ability to elicit a functional response.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor.[9][10] The principle lies in the competition between the unlabeled test compound (this compound) and a radiolabeled ligand with known high affinity for the target receptor.
Caption: Workflow for determining the binding affinity of this compound.
This protocol is optimized for the human 5-HT1A receptor, a common target for benzodioxan-containing ligands.[5][6]
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-HT.
-
Filtration System: 96-well harvester with GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Reagents:
-
Thaw the receptor membrane preparation on ice. Homogenize briefly and dilute in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Prepare serial dilutions of this compound in assay buffer. The final concentration in the assay should typically range from 0.1 nM to 10 µM.
-
Prepare the radioligand solution in assay buffer at a concentration equal to its Kd (dissociation constant), typically around 1 nM for [³H]-8-OH-DPAT.
-
-
Assay Incubation:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or the test compound dilution.
-
50 µL of the radioligand solution.
-
100 µL of the diluted membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.[11]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the PEI-soaked GF/B filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of 10 µM 5-HT) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data Output: The primary output will be the Ki value of this compound for the 5-HT1A receptor. This assay should be repeated for a panel of other 5-HT receptor subtypes to determine the selectivity profile.
Functional Assays: Differentiating Agonists from Antagonists
Once binding is established, it is crucial to determine the functional consequence of this interaction. Functional assays measure the cellular response following receptor activation or inhibition.[2]
Caption: Simplified signaling pathways for major serotonin receptor classes.[12][13][14]
This assay is suitable for Gq-coupled receptors like 5-HT2A, which signal through the release of intracellular calcium.[12][15]
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound.
-
Reference Agonist: 5-HT.
-
Reference Antagonist: Ketanserin.
-
Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters.
Procedure:
-
Cell Preparation:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
On the day of the assay, remove the growth medium and load the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Agonist Mode Assay:
-
Add varying concentrations of this compound to the wells.
-
Measure the fluorescence intensity immediately before and after the addition of the compound using the plate reader.
-
An increase in fluorescence indicates an agonist effect.
-
Generate a dose-response curve and calculate the EC₅₀ (effective concentration for 50% of maximal response).
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of the reference agonist (5-HT) corresponding to its EC₈₀.
-
Measure the fluorescence response.
-
A decrease in the 5-HT-induced signal indicates an antagonist effect.
-
Generate a dose-response curve and calculate the IC₅₀, which can be converted to a Kb (equilibrium dissociation constant for an antagonist).
-
Expected Data Output: The assay will determine if this compound acts as an agonist, antagonist, or has no functional effect at the 5-HT2A receptor. The potency will be quantified by its EC₅₀ or IC₅₀ value.
Part 2: Data Synthesis and Interpretation
Table 1: Hypothetical Pharmacological Profile of this compound at Key Serotonin Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Mode of Action |
| 5-HT1A | 15 | IC₅₀ = 25 | Antagonist |
| 5-HT2A | 120 | IC₅₀ = 250 | Antagonist |
| 5-HT2C | 250 | >1000 | Weak Antagonist |
| 5-HT3 | >10,000 | N/A | Inactive |
| 5-HT7 | 85 | IC₅₀ = 150 | Antagonist |
Note: The data presented in this table is hypothetical and serves as an example of how to present the results obtained from the described protocols. The actual values for this compound must be determined experimentally.
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound would be characterized as a potent and selective 5-HT1A receptor antagonist with weaker antagonist activity at 5-HT2A and 5-HT7 receptors. The selectivity for 5-HT1A over other subtypes would make it a potentially valuable tool for studying the specific roles of this receptor in various physiological and pathological states.
Conclusion and Future Directions
The protocols detailed in this document provide a robust framework for the initial pharmacological characterization of this compound at serotonin receptors. By systematically determining its binding affinity and functional activity across a panel of receptor subtypes, researchers can build a comprehensive profile of this compound.
Should the experimental data reveal a potent and selective profile for a particular 5-HT receptor subtype, further studies would be warranted. These could include:
-
In vivo microdialysis: to assess the effect of the compound on neurotransmitter levels in specific brain regions.
-
Behavioral pharmacology studies: to investigate the in vivo effects of the compound in animal models of depression, anxiety, or psychosis.
-
Off-target screening: to ensure its selectivity and rule out confounding effects at other receptors.
The exploration of novel chemical entities like this compound is fundamental to advancing our understanding of the complex serotonin system and to the development of next-generation therapeutics for a wide range of neurological and psychiatric disorders.
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Application Notes and Protocols for In Vivo Evaluation of 6,7-Dimethoxy-1,4-benzodioxan
Introduction: Unveiling the In Vivo Potential of 6,7-Dimethoxy-1,4-benzodioxan
The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] Notably, this class of compounds has yielded potent α-adrenergic receptor antagonists, such as WB4101, which are critical tools for studying physiological processes and hold therapeutic potential.[3][4][5] The compound of interest, this compound, is a specific analogue whose in vivo properties are yet to be fully elucidated. Based on structure-activity relationships within the benzodioxan family, it is hypothesized that this compound may exhibit α1-adrenoceptor antagonism.[6][7]
These application notes provide a comprehensive and logically structured guide for the in vivo evaluation of this compound. The experimental design is phased to systematically characterize its safety, pharmacokinetic profile, and pharmacodynamic effects, culminating in a preliminary assessment of its efficacy. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of in vivo experimental procedures. Adherence to ethical guidelines for animal welfare and the principles of the 3Rs (Replacement, Reduction, and Refinement) is paramount throughout all proposed studies.[8]
Phase 1: Foundational Safety and Tolerability Assessment
The initial phase is designed to establish the safety profile of this compound, which is a prerequisite for all subsequent in vivo work.[9][10] This involves determining the acute toxicity and identifying a dose range that is well-tolerated in a rodent model.
Acute Oral Toxicity Study (OECD Guideline 423)
The objective of this study is to determine the acute oral toxicity of this compound. The Acute Toxic Class (ATC) method (OECD 423) is a stepwise procedure that uses a minimal number of animals to classify the substance into a toxicity category.[9][11]
Protocol: Acute Oral Toxicity - Acute Toxic Class Method
-
Animal Model: Female Wistar rats (8-12 weeks old). Females are often used as they are generally more sensitive.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to food and water ad libitum.
-
Acclimatization: A minimum of 5 days of acclimatization to the laboratory conditions is required before the study commences.
-
Dose Formulation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing Procedure:
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of the test substance using a gavage needle.
-
The starting dose is typically 300 mg/kg, but can be adjusted based on any existing in vitro cytotoxicity data.
-
The progression to higher or lower fixed doses (2000, 300, 50, 5 mg/kg) is determined by the presence or absence of mortality in the preceding step.
-
-
Observation:
-
Closely observe animals for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.
-
Record body weight changes on days 0, 7, and 14.
-
-
Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, surviving animals are euthanized and subjected to gross necropsy.
Dose Range-Finding Study
Following the acute toxicity study, a dose range-finding study is essential to identify a range of doses that are well-tolerated upon repeated administration and to select appropriate doses for subsequent pharmacokinetic and pharmacodynamic studies.
Protocol: 7-Day Repeated Dose Range-Finding Study
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose (n=3-5 per sex per group)
-
-
Dose Selection: Doses should be selected based on the results of the acute toxicity study, with the high dose being a fraction of the maximum tolerated dose (MTD).
-
Administration: Administer the test substance or vehicle daily for 7 days via the intended clinical route (e.g., oral gavage).
-
Clinical Observations: Conduct daily clinical observations for any signs of toxicity or behavioral changes. Record body weights daily and food consumption.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy on all animals.
Phase 2: Pharmacokinetic and Pharmacodynamic Profiling
This phase aims to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and to establish a relationship between its concentration in the body and its pharmacological effect.[12][13]
Pharmacokinetic (PK) Study
A well-designed PK study is crucial for determining key parameters such as bioavailability, half-life, and clearance.[14][15][16]
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg)
-
Group 2: Oral (PO) administration (e.g., 10-20 mg/kg) (n=4-6 per group)
-
-
Dose Formulation:
-
IV: Solubilize in a suitable vehicle (e.g., saline with a co-solvent like DMSO or PEG400).
-
PO: Formulate as a solution or suspension.
-
-
Blood Sampling: Collect serial blood samples (e.g., at 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Sample Processing: Centrifuge the blood samples to obtain plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis (e.g., Cmax, Tmax, AUC, t1/2, CL, Vd, and F%).
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
Pharmacodynamic (PD) Study: In Vivo α1-Adrenoceptor Antagonism
Based on the hypothesis that this compound is an α1-adrenoceptor antagonist, this study will assess its ability to block the pressor response to an α1-agonist in vivo.
Protocol: Phenylephrine Challenge in Anesthetized Rats
-
Animal Model: Male normotensive Wistar rats.
-
Surgical Preparation: Anesthetize the rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Experimental Procedure:
-
Allow the animal to stabilize after surgery.
-
Administer a bolus dose of the α1-agonist phenylephrine (PE) and record the pressor (blood pressure increase) response.
-
Administer this compound (or vehicle) intravenously.
-
After a set period (e.g., 15-30 minutes), re-challenge with the same dose of PE and record the pressor response.
-
-
Data Analysis: Calculate the percentage inhibition of the PE-induced pressor response by this compound. A dose-dependent inhibition would support an α1-adrenoceptor antagonist mechanism of action.[17][18]
Diagram 1: Pharmacodynamic Experimental Workflow
Caption: Workflow for the in vivo phenylephrine challenge study.
Phase 3: Preliminary Efficacy Evaluation
With a confirmed mechanism of action and a defined pharmacokinetic profile, the next logical step is to evaluate the efficacy of this compound in a relevant disease model. Given its hypothesized α1-adrenoceptor antagonism, a model of hypertension is appropriate.
Efficacy in a Spontaneously Hypertensive Rat (SHR) Model
The SHR model is a well-established genetic model of hypertension and is suitable for evaluating the antihypertensive effects of novel compounds.
Protocol: Antihypertensive Effect in Spontaneously Hypertensive Rats
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) (12-16 weeks old) with established hypertension.
-
Blood Pressure Measurement: Use radiotelemetry for continuous and stress-free monitoring of blood pressure and heart rate. This is the gold standard for cardiovascular studies.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose of this compound
-
Group 3: Mid dose of this compound
-
Group 4: High dose of this compound
-
Group 5: Positive control (e.g., Prazosin) (n=6-8 per group)
-
-
Dosing: Administer the compound orally once daily for a specified period (e.g., 1-2 weeks).
-
Data Collection: Continuously record systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate.
-
Data Analysis: Analyze the changes in blood pressure and heart rate over the treatment period compared to the vehicle control group.
Diagram 2: Overall In Vivo Experimental Design Flow
Caption: Phased approach for the in vivo evaluation of this compound.
Conclusion and Future Directions
This structured, multi-phase approach provides a robust framework for the initial in vivo characterization of this compound. Successful completion of these studies will establish a foundational understanding of the compound's safety, pharmacokinetic profile, and its potential as an α1-adrenoceptor antagonist. Positive results would warrant further investigation, including more extensive toxicology studies (e.g., 28-day repeated-dose toxicity as per OECD Guideline 407[19]), evaluation in other relevant disease models (e.g., benign prostatic hyperplasia), and exploration of its selectivity against different α1-adrenoceptor subtypes. Throughout this process, a commitment to rigorous experimental design, ethical animal use, and transparent data reporting is essential for advancing our understanding of this promising compound.[20][21]
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Application Notes & Protocols: Formulation of 6,7-Dimethoxy-1,4-benzodioxan for Biological Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6,7-Dimethoxy-1,4-benzodioxan for biological studies. Due to the limited availability of public data on this specific compound, this guide emphasizes a systematic and rational approach to formulation development. We will explore the anticipated physicochemical properties of this compound and detail a series of protocols for solubility screening and the preparation of various formulations suitable for in vitro and in vivo applications. The causality behind experimental choices, self-validating systems, and authoritative grounding are central pillars of this guide, ensuring scientific integrity and reproducibility.
Introduction: The Challenge of Poorly Soluble Compounds
A significant portion of new chemical entities (NCEs), estimated to be as high as 90%, exhibit poor aqueous solubility.[1] This characteristic poses a major hurdle in preclinical and clinical development, as adequate dissolution and absorption are prerequisites for therapeutic efficacy.[2][3] this compound, with its aromatic structure and limited hydrogen bonding potential, is anticipated to fall into this category of poorly soluble compounds. Therefore, a well-designed formulation strategy is not merely a matter of convenience but a critical determinant of successful biological evaluation.
The primary goal of preclinical formulation is to ensure maximal exposure of the test compound to the biological system to accurately assess its safety and efficacy.[4] This often requires formulating the compound to the limits of its solubility.[4] This guide will walk you through a logical workflow, from initial solubility assessment to the selection and preparation of appropriate vehicle systems.
Physicochemical Characterization and Pre-formulation Assessment
A thorough understanding of the physicochemical properties of this compound is the foundation of a successful formulation strategy.[2] While detailed experimental data for this specific molecule is scarce, we can infer its likely characteristics based on its chemical structure.
Anticipated Properties of this compound:
-
High Lipophilicity: The presence of the benzodioxan core and methoxy groups suggests a high octanol/water partition coefficient (LogP), indicating poor water solubility.
-
Crystalline Solid: At room temperature, it is likely to be a crystalline solid, which may further limit its dissolution rate.
-
Limited Ionization: The absence of readily ionizable functional groups suggests that its solubility will not be significantly influenced by pH changes within the physiological range.
The first practical step in any formulation development program is a systematic solubility screening. This will provide the empirical data needed to guide the selection of a suitable formulation approach.
Protocol 1: Solubility Screening of this compound
This protocol outlines a method to determine the approximate solubility of the compound in a range of pharmaceutically acceptable excipients.
Materials:
-
This compound
-
A panel of solvents (see Table 1)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for quantification
Procedure:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each selected solvent in a labeled vial. The goal is to have undissolved solid remaining.
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated analytical method.
Data Presentation:
The results of the solubility screening should be compiled into a clear and concise table.
Table 1: Example Solubility Screening Data for a Poorly Soluble Compound
| Solvent/Vehicle System | Type | Anticipated Solubility (mg/mL) |
| Water | Aqueous | < 0.1 |
| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | > 50 |
| Ethanol | Co-solvent | 1-10 |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent/Surfactant | 10-50 |
| Propylene Glycol (PG) | Co-solvent | 5-20 |
| Tween® 80 (Polysorbate 80) | Surfactant | Forms Micelles |
| Corn Oil | Lipid | 1-5 |
Formulation Strategies for Biological Studies
Based on the solubility data, a suitable formulation strategy can be selected. The choice will depend on the intended application (in vitro vs. in vivo), the required dose, and the route of administration.[5]
Formulations for In Vitro Studies
For cell-based assays, the primary goal is to prepare a concentrated stock solution that can be diluted into the cell culture medium without precipitation. The final concentration of the vehicle in the medium should be non-toxic to the cells.
Strategy 1: DMSO Stock Solution
Dimethyl Sulfoxide (DMSO) is a powerful organic solvent widely used for preparing stock solutions of hydrophobic compounds for in vitro studies.[6]
-
Causality: DMSO can dissolve a wide range of nonpolar compounds at high concentrations.
-
Trustworthiness: It is crucial to determine the tolerance of the specific cell line to DMSO. Most cell lines can tolerate up to 0.5% DMSO, and some are tolerant to 1%, without significant cytotoxicity.[6][7] However, it is always recommended to perform a vehicle control experiment to assess the effect of DMSO on the cells.[8][9] Some studies have shown that even low concentrations of DMSO can affect cell proliferation.[10]
Protocol 2: Preparation of a DMSO Stock Solution
-
Accurately weigh the required amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex or sonicate until the compound is completely dissolved.
-
Sterile filter the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Formulations for In Vivo Studies
The selection of a vehicle for in vivo studies is more complex and depends on the route of administration, dose volume, and the species being studied.[11][12] The goal is to achieve adequate drug exposure while minimizing any vehicle-related toxicity.[5][13]
Strategy 2: Co-solvent Systems
Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble drugs.[14][15] Common co-solvents include PEG 400, propylene glycol, and ethanol.
-
Causality: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[16]
-
Trustworthiness: The concentration of co-solvents must be carefully controlled to avoid toxicity. A "tool belt" of multiple oral formulations is often recommended to address the needs of different NCEs.[13]
Protocol 3: Preparation of a PEG 400/Water Co-solvent Formulation
-
Dissolve the required amount of this compound in PEG 400. Gentle warming or sonication may be required.
-
Slowly add water or a suitable buffer (e.g., PBS) to the PEG 400 solution while stirring continuously.
-
The final ratio of PEG 400 to the aqueous phase will depend on the required solubility and the tolerability of the animal species to PEG 400. A common starting point is a 40:60 or 50:50 ratio.
-
Visually inspect the final formulation for any signs of precipitation.
Strategy 3: Surfactant-Based Formulations (Micellar Solutions)
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions, encapsulating hydrophobic drugs and increasing their apparent solubility.[17] Polysorbate 80 (Tween® 80) is a commonly used non-ionic surfactant in pharmaceutical formulations.[18][19]
-
Causality: Above the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. The hydrophobic drug partitions into the core, allowing it to be dispersed in the aqueous medium.
-
Trustworthiness: Surfactant-based formulations can enhance bioavailability.[20][21] However, the concentration of the surfactant should be kept as low as possible to avoid potential side effects.
Protocol 4: Preparation of a Tween® 80 Formulation
-
Prepare an aqueous solution of Tween® 80 at a concentration above its CMC (e.g., 1-5% w/v).
-
Add the this compound to the Tween® 80 solution.
-
Stir or sonicate the mixture until the compound is fully dispersed. This may result in a clear or slightly opalescent solution.
Visualization of Workflows and Pathways
Experimental Workflow for Formulation Development
The following diagram illustrates the logical flow for developing a suitable formulation for a poorly soluble compound like this compound.
Caption: Formulation Development Workflow.
Hypothetical Signaling Pathway for a Benzodioxan Derivative
Benzodioxan derivatives have been investigated for their activity as α-adrenoceptor antagonists.[22][23][24] The following diagram illustrates a simplified signaling pathway that could be modulated by an antagonist targeting the α1D-adrenoceptor.
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6,7-Dimethoxy-1,4-benzodioxan
Abstract
This application note provides a comprehensive guide to the purification of 6,7-Dimethoxy-1,4-benzodioxan using High-Performance Liquid Chromatography (HPLC). The 1,4-benzodioxan scaffold is a significant structural motif in numerous biologically active compounds, making the efficient purification of its derivatives crucial for research and development in medicinal chemistry and pharmacology.[1] This document outlines a detailed, optimized protocol for preparative HPLC, covering method development, sample preparation, and fraction analysis. The causality behind experimental choices is explained to provide a deeper understanding of the purification strategy.
Introduction and Scientific Background
This compound is a derivative of the 1,4-benzodioxan heterocyclic system. This core structure is found in a variety of compounds with diverse therapeutic applications, including antihypertensive and anticancer agents.[1][2] The purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements in drug development.[3] HPLC is a powerful technique for the purification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and reproducibility.[4][5]
The selection of an appropriate HPLC method, whether normal-phase or reversed-phase, is dictated by the physicochemical properties of the analyte.[6][7] this compound possesses moderate polarity due to the presence of two methoxy groups and two ether linkages. This characteristic makes it amenable to both normal-phase and reversed-phase chromatography. However, reversed-phase HPLC (RP-HPLC) is often the preferred method for its versatility and the use of less hazardous aqueous-organic mobile phases.[5][8][9] This application note will focus on a robust RP-HPLC method for the purification of this compound.
Method Development: A Rationale-Driven Approach
The development of an effective HPLC purification method involves a systematic optimization of several key parameters.[10] The goal is to achieve adequate separation of the target compound from impurities with good peak shape and reasonable retention time.
Analyte Characterization and Column Selection
The structure of this compound suggests a molecule with a degree of hydrophobicity, making it well-suited for RP-HPLC where separation is based on hydrophobic interactions.[11][12] A C18 (octadecylsilane) bonded silica stationary phase is the most common choice for RP-HPLC due to its strong hydrophobic retention characteristics.[13] For preparative scale purification, a column with a larger internal diameter and particle size is selected to accommodate higher sample loads without excessive backpressure.
Mobile Phase Selection and Optimization
The mobile phase in RP-HPLC typically consists of a polar solvent (e.g., water) and a less polar organic modifier (e.g., acetonitrile or methanol).[9][14] The ratio of these solvents determines the elution strength of the mobile phase.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which is advantageous for UV detection at low wavelengths.[15]
-
Aqueous Phase: HPLC-grade water is used as the weak solvent.
-
Gradient vs. Isocratic Elution: For a mixture containing impurities with a range of polarities, a gradient elution, where the concentration of the organic modifier is increased over time, is generally more effective than an isocratic elution (constant mobile phase composition).[9] A gradient allows for the elution of a wider range of compounds with good resolution in a shorter time.
The initial mobile phase composition is typically a high percentage of the aqueous phase to ensure the retention of the target compound on the column. The gradient is then developed to elute the impurities and the target compound with optimal separation.
Detection Wavelength
The choice of detection wavelength is critical for maximizing sensitivity. A UV-Vis detector is commonly used for compounds containing chromophores.[16] The benzodioxan ring system in this compound provides strong UV absorbance. To determine the optimal wavelength, a UV scan of the compound should be performed. In the absence of a full scan, a common practice for aromatic compounds is to use a wavelength around 254 nm, a common output for mercury lamps, or a wavelength near the absorbance maximum of the compound, which for similar structures can be around 240 nm.[17][18]
Experimental Protocol
This section provides a step-by-step protocol for the preparative HPLC purification of this compound.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative HPLC system with gradient capability |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Detector | UV-Vis Detector |
| Solvents | HPLC-grade Acetonitrile and Water |
| Sample | Crude this compound |
| Glassware | Volumetric flasks, vials, pipettes |
Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the sample in a minimal amount of a strong solvent, such as methanol or acetonitrile, to ensure complete dissolution. The sample solvent should be compatible with the initial mobile phase conditions to prevent precipitation on the column.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
HPLC System Setup and Operation
The following table summarizes the optimized HPLC parameters for the purification.
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Column Temperature | Ambient |
Purification Workflow
Caption: Workflow for the HPLC purification of this compound.
Step-by-Step Procedure
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (30% Acetonitrile) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column.
-
Gradient Elution and Fraction Collection: Start the gradient program. Collect fractions as peaks elute from the column, paying close attention to the peak corresponding to this compound.
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling and Solvent Removal: Combine the fractions that meet the desired purity level. Remove the solvent using a rotary evaporator or lyophilizer to obtain the purified solid compound.
Validation and Quality Control
Method validation is a critical step to ensure that the purification process is reliable and reproducible.[19][3] Key validation parameters include:
-
Specificity: The ability of the method to separate the target compound from potential impurities.
-
Linearity and Range: Demonstrating a linear relationship between the detector response and the concentration of the analyte over a specified range.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note details a systematic and scientifically grounded approach to the HPLC purification of this compound. By carefully selecting the stationary phase, optimizing the mobile phase composition, and utilizing an appropriate detection wavelength, a high-purity product can be efficiently obtained. The provided protocol serves as a robust starting point for researchers and drug development professionals working with this important class of compounds. The principles and methodologies described herein can be adapted for the purification of other benzodioxan derivatives and similarly structured molecules.
References
-
PubChem. 1,4-Benzodioxan-6,7-diol. National Center for Biotechnology Information. [Link]
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ResearchGate. A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. [Link]
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Pragst, F. et al. (2001). UV Spectra of Toxic Compounds. ResearchGate. [Link]
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Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
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ResearchGate. Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
-
LCGC. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? [Link]
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NIH. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. [Link]
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Nakagawa, K. et al. (2019). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 24(21), 3919. [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Al-Rimawi, F. (2014). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of the Chemical Society of Pakistan, 36(1), 133-139. [Link]
-
Waters. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
LCGC International. Determination of UV Absorbers from Sunscreens by UHPLC with Photodiode Array Detection. [Link]
-
Connect Journals. (2020). First Total Synthesis of 1,4-Benzodioxane Lignans Cadensin G. [Link]
-
Pharmaceutical and Biomedical Sciences Journal. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
Cheméo. Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). [Link]
-
ResearchGate. The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. [Link]
-
Springer Nature Experiments. Reversed-Phase High-Performance Liquid Chromatography. [Link]
-
IJPPR. (2021). A Review on HPLC Method Development and Validation. [Link]
-
Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
-
ResearchGate. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. [Link]
-
Oriental Journal of Chemistry. (2021). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. [Link]
-
International Science Community Association. (2013). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. [Link]
-
TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. [Link]
-
AZoLifeSciences. (2023). Reversed-Phase Chromatography: An Overview. [Link]
-
JETIR. (2023). A BRIEF REVIEW ON HPLC METHOD VALIDATION. [Link]
-
Journal of Pharmaceutical Analysis. (2025). Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium. [Link]
-
MDPI. (2022). Low Pressure UV Photolysis of the Pharmaceutical Compounds Acetaminophen, Atenolol, Bezafibrate, Diclofenac and Ibuprofen. [Link]
-
RJPT. (2018). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]
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Evaluating the Efficacy of 6,7-Dimethoxy-1,4-benzodioxan: A Guide to Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of 6,7-Dimethoxy-1,4-benzodioxan
The 1,4-benzodioxan scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacophoric features that allow for interaction with a multitude of biological targets. Within this chemical family, this compound and its derivatives have garnered significant attention, primarily for their potent and selective antagonism of α1-adrenergic receptors.[1] These receptors are integral to the sympathetic nervous system's regulation of smooth muscle tone, particularly in the vasculature and the prostate.[2][3][4] Consequently, antagonists of these receptors are clinically established for the management of hypertension and benign prostatic hyperplasia.[2][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a suite of cell-based assays to meticulously evaluate the efficacy of this compound. The described protocols are designed to not only confirm its presumed mechanism of action as an α1-adrenergic antagonist but also to explore its potential pleiotropic effects, such as anticancer activities, which have been suggested for related compounds.[1][6] By following these detailed methodologies, researchers can generate robust and reproducible data to build a comprehensive pharmacological profile of this promising compound.
I. Primary Target Engagement: α1-Adrenergic Receptor Binding Assays
The foundational step in characterizing the efficacy of this compound is to ascertain its direct interaction with its putative molecular target, the α1-adrenergic receptor. A radioligand binding assay is the gold standard for quantifying the affinity of a compound for a specific receptor.[3] This assay directly measures the displacement of a radiolabeled ligand by the test compound, providing a quantitative measure of binding affinity (Ki).
Scientific Rationale
This assay is predicated on the principle of competitive binding. [3H]-Prazosin, a well-characterized high-affinity antagonist for α1-adrenergic receptors, is used as the radioligand.[4][7] By incubating cell membranes expressing α1-adrenergic receptors with a fixed concentration of [3H]-Prazosin and varying concentrations of this compound, we can determine the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50). This value is then used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor. To assess subtype selectivity (α1A, α1B, α1D), cell lines individually expressing each receptor subtype should be utilized.
Experimental Workflow: Radioligand Binding Assay
Figure 1. Workflow for the α1-Adrenergic Receptor Radioligand Binding Assay.
Detailed Protocol: [3H]-Prazosin Radioligand Binding Assay
Materials:
-
Cell lines stably expressing human α1A, α1B, or α1D-adrenergic receptors (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
[3H]-Prazosin (specific activity ~70-90 Ci/mmol)
-
This compound
-
Phentolamine (for non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation:
-
Culture cells to ~90% confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or 50 µL of 10 µM phentolamine (for non-specific binding).
-
Add 50 µL of varying concentrations of this compound.
-
Add 50 µL of [3H]-Prazosin (final concentration ~0.2-0.5 nM).
-
Add 100 µL of the membrane preparation (20-40 µg of protein).
-
Incubate at 25°C for 90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-Prazosin and Kd is its dissociation constant.
| Parameter | Description | Expected Outcome for an α1-Antagonist |
| Ki (nM) | Inhibitory constant, a measure of binding affinity. | Low nanomolar Ki values indicate high binding affinity. |
| Subtype Selectivity | Ratio of Ki values for different α1-receptor subtypes. | A significant difference in Ki values (e.g., >10-fold) indicates subtype selectivity. |
II. Functional Antagonism: Downstream Signaling and Physiological Responses
Demonstrating that this compound binds to α1-adrenergic receptors is the first step. The subsequent critical evaluation is to determine if this binding translates into functional antagonism of receptor signaling and the downstream physiological effects.
A. Calcium Influx Assay
Scientific Rationale: α1-adrenergic receptors are Gq-protein coupled receptors.[8] Their activation leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[8] This increase in intracellular Ca2+ is a key second messenger that mediates many of the cellular responses to α1-adrenergic stimulation, including smooth muscle contraction.[9] A calcium influx assay can, therefore, be used to functionally assess the antagonistic properties of this compound by measuring its ability to inhibit agonist-induced increases in intracellular Ca2+.
Signaling Pathway: α1-Adrenergic Receptor
Figure 2. Simplified α1-Adrenergic Receptor Signaling Pathway.
Detailed Protocol: Fluo-4 Calcium Influx Assay
Materials:
-
Cells expressing α1-adrenergic receptors (e.g., A7r5 or HEK293 cells)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Phenylephrine (α1-adrenergic agonist)
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to ~90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium and add 100 µL of loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells twice with 100 µL of HBSS.
-
Add 100 µL of varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading (excitation ~485 nm, emission ~525 nm).
-
Add a pre-determined concentration of phenylephrine (that elicits a submaximal response, e.g., EC80) to all wells.
-
Immediately begin kinetic reading of fluorescence intensity for 1-2 minutes.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the percentage of inhibition of the agonist-induced calcium response against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
| Parameter | Description | Expected Outcome for an α1-Antagonist |
| IC50 (µM) | The concentration of the compound that inhibits 50% of the agonist-induced calcium influx. | A potent antagonist will have a low micromolar or nanomolar IC50 value. |
B. Vascular Smooth Muscle Cell Contraction Assay
Scientific Rationale: The primary physiological effect of α1-adrenergic receptor activation in the vasculature is smooth muscle contraction, leading to vasoconstriction and an increase in blood pressure.[4] Therefore, a direct measure of the ability of this compound to inhibit agonist-induced contraction of vascular smooth muscle cells (VSMCs) provides a highly relevant assessment of its potential therapeutic efficacy. A common method involves embedding VSMCs in a collagen gel matrix and measuring the change in gel diameter upon stimulation.[10][11]
Detailed Protocol: Collagen Gel Contraction Assay
Materials:
-
Primary vascular smooth muscle cells (e.g., human aortic smooth muscle cells)
-
Cell culture medium for VSMCs
-
Type I collagen solution
-
Reconstitution buffer (e.g., 10x PBS, 1N NaOH)
-
Phenylephrine or other α1-agonist
-
This compound
-
24-well plates
-
Digital imaging system and analysis software
Procedure:
-
Cell Preparation: Culture VSMCs to ~80% confluency and harvest.
-
Collagen Gel Preparation:
-
On ice, mix the collagen solution with reconstitution buffer and cell culture medium.
-
Add the VSMC suspension to the collagen mixture to achieve a final cell density of 2-5 x 10^5 cells/mL.
-
-
Gel Polymerization:
-
Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.
-
Incubate at 37°C for 1 hour to allow the gel to polymerize.
-
-
Contraction Assay:
-
Add 1 mL of culture medium containing varying concentrations of this compound to the wells and incubate for 30 minutes.
-
Gently detach the gels from the sides of the wells using a sterile pipette tip.
-
Add phenylephrine to the medium to induce contraction.
-
Capture images of the gels at specified time points (e.g., 0, 1, 2, 4, and 24 hours).
-
Data Analysis:
-
Measure the diameter of the collagen gels from the captured images.
-
Calculate the percentage of gel contraction relative to the initial gel size.
-
Plot the percentage of inhibition of contraction against the log concentration of this compound.
-
Determine the IC50 value.
C. Endothelial Cell Nitric Oxide Production Assay
Scientific Rationale: While α1-adrenergic antagonists primarily act on smooth muscle cells, their vasodilatory effects can also be influenced by the endothelium. Endothelial cells produce nitric oxide (NO), a potent vasodilator.[12] Some vasodilators act by stimulating endothelial NO production. While not a direct effect of α1-antagonism, assessing the impact of this compound on NO production can provide a more complete picture of its vascular effects. The Griess assay is a common colorimetric method to measure nitrite, a stable breakdown product of NO.[13]
Detailed Protocol: Griess Assay for Nitrite Determination
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Endothelial cell growth medium
-
Phenol red-free culture medium
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Seed HUVECs in a 96-well plate and grow to confluency.
-
Compound Treatment:
-
Replace the culture medium with phenol red-free medium.
-
Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the Griess reagent to each sample.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using the sodium nitrite standard solution.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Data Analysis:
-
Compare the nitrite levels in treated cells to untreated controls.
-
A significant increase in nitrite suggests that the compound may stimulate NO production.
III. Profiling Off-Target Effects: Cytotoxicity and Apoptosis Assays
While the primary therapeutic action of this compound is likely mediated through α1-adrenergic antagonism, it is crucial to evaluate its potential off-target effects, particularly cytotoxicity, especially given that some 1,4-benzodioxan derivatives have shown anticancer activity.[1][6]
A. Sulforhodamine B (SRB) Cytotoxicity Assay
Scientific Rationale: The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening. This assay will determine the concentration at which this compound inhibits the growth of cancer cell lines.
Detailed Protocol: SRB Assay
Materials:
-
A panel of human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)
-
Appropriate cell culture media
-
This compound
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Cell Fixation:
-
Gently remove the medium and add 100 µL of cold 10% TCA to each well.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.[14]
Data Analysis:
-
Calculate the percentage of cell growth inhibition compared to untreated controls.
-
Plot the percentage of growth inhibition against the log concentration of the compound to determine the GI50 (concentration for 50% growth inhibition).
| Parameter | Description | Implication |
| GI50 (µM) | The concentration of the compound that causes 50% inhibition of cell growth. | A low GI50 value suggests potential cytotoxic activity against the tested cancer cell line. |
B. Caspase-3/7 Activity Assay for Apoptosis
Scientific Rationale: If this compound exhibits cytotoxic effects, it is important to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. A hallmark of apoptosis is the activation of caspases, a family of proteases. Caspases-3 and -7 are key executioner caspases.[7] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and specific method for measuring the activity of these caspases.[7][15]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cancer cell line of interest
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Assay Reagent Addition:
-
Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence using a luminometer.
Data Analysis:
-
Compare the luminescence signal of treated cells to that of untreated cells.
-
A significant increase in luminescence indicates the activation of caspases-3 and -7, suggesting an apoptotic mechanism of cell death.
IV. Data Synthesis and Interpretation
The collective data from these assays will provide a comprehensive efficacy profile of this compound.
| Assay | Key Parameter | Interpretation |
| Radioligand Binding | Ki (nM) | Quantifies binding affinity to α1-adrenergic receptor subtypes. |
| Calcium Influx | IC50 (µM) | Measures functional antagonism of α1-adrenergic receptor signaling. |
| VSMC Contraction | IC50 (µM) | Assesses the ability to inhibit a key physiological response (vasoconstriction). |
| NO Production | Fold change vs. control | Indicates any effect on endothelial-mediated vasodilation. |
| SRB Cytotoxicity | GI50 (µM) | Determines the concentration at which the compound inhibits cancer cell growth. |
| Caspase-3/7 Activity | Fold change vs. control | Elucidates if cytotoxicity is mediated by apoptosis. |
A potent and selective α1-adrenergic antagonist would be expected to have a low nanomolar Ki value in the binding assay, a correspondingly low IC50 in the calcium influx and VSMC contraction assays, and minimal off-target cytotoxicity at therapeutically relevant concentrations. Conversely, if significant cytotoxicity is observed at concentrations similar to those required for α1-antagonism, it may indicate a dual-action compound or a narrow therapeutic window.
Conclusion
The suite of cell-based assays detailed in this application note provides a robust framework for the preclinical evaluation of this compound. By systematically assessing its interaction with its primary target, its functional antagonism of downstream signaling and physiological responses, and its potential off-target effects, researchers can build a comprehensive understanding of its therapeutic potential. This structured approach, grounded in established methodologies, will enable informed decisions in the drug development pipeline for this and related 1,4-benzodioxan derivatives.
References
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Alpha 1 Adrenergic Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link][2]
-
Hecker, M., & Ullrich, V. (2005). The measurement of nitric oxide production by cultured endothelial cells. Methods in enzymology, 396, 502–514.[12]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link][16]
-
Piascik, M. T., & Perez, D. M. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation. The Journal of pharmacology and experimental therapeutics, 335(3), 509–516.[3]
-
Sica, D. A. (1994). alpha 1-antagonists in the treatment of hypertension. Hypertension, 23(5), 676–681.[5]
-
Hanania, T., & Minneman, K. P. (1997). Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate. Journal of the autonomic nervous system, 66(1-2), 17–22.[17]
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protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link][14]
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JoVE. (2023). Adrenergic Antagonists: Pharmacological Actions of ɑ-Receptor Blockers. Retrieved from [Link][4]
- Piascik, M. T., & Perez, D. M. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation. Expert Opinion on Therapeutic Targets, 14(10), 1055-1068.
- Argentin, S., & Drouin, J. (1993). A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells. Molecular and cellular biology, 13(6), 3749–3757.
-
Wikipedia. (n.d.). Alpha-1 adrenergic receptor. Retrieved from [Link][8]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116.[18]
-
protocols.io. (2022). Caspase 3/7 Activity. Retrieved from [Link][15]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116.[19]
- Sica, D. A. (2007). Alpha 1 Adrenergic Blockers: Current Usage Considerations. Journal of clinical hypertension (Greenwich, Conn.), 9(7), 553–559.
- Sica, D. A. (2011). Alpha 1 adrenoreceptor antagonists. The Journal of Clinical Hypertension, 13(9), 677–681.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
-
Saliba, Y., & Michel, M. C. (2005). The measurement of nitric oxide production by cultured endothelial cells. Methods in molecular biology (Clifton, N.J.), 294, 502-514.[9]
-
Salvucci, O., & Tosato, G. (2012). Nitric oxide produced by endothelial cells increases production of eicosanoids through activation of prostaglandin H synthase. Circulation research, 110(1), 81–89.[13]
-
CytoSelect™. (n.d.). Cell Contraction Assay. Retrieved from [Link][10]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Intracellular Nitric Oxide (NO) Assay Kit (Fluorometric). Retrieved from [Link]
- Ishikawa, T., et al. (2005). Contractile Properties of the Cultured Vascular Smooth Muscle Cells.
-
Cell Biolabs, Inc. (n.d.). Cell Contraction Assay. Retrieved from [Link][11]
- O'Connell, T. D., et al. (2014). Ten commercial antibodies for alpha-1-adrenergic receptor subtypes are nonspecific. PloS one, 9(8), e103334.
- El-Badawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European journal of medicinal chemistry, 213, 113175.
-
Science.gov. (n.d.). higher anticancer activity: Topics by Science.gov. Retrieved from [Link]
- Chen, Z. J., & Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta pharmacologica Sinica, 26(11), 1281–1288.
-
Quaglia, W., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. Chiral 1,4-dioxanes as a promising template for novel 5-HT1A receptor agonists and α1d-adrenoreceptor antagonists with anticancer activity. Journal of medicinal chemistry, 56(2), 584–588.[6]
-
Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European journal of medicinal chemistry, 200, 112419.[1]
- Grasso, S., et al. (2002).
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- 3. Alpha-1 adrenergic receptor binding in aortas from rat and dog: comparison of [3H]prazosin and beta-iodo-[125I]-4-hydroxyphenyl-ethyl-aminomethyl-tetralone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha 1-adrenergic receptor activation mobilizes cellular Ca2+ in a muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dianas.web.uah.es [dianas.web.uah.es]
- 10. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. bu.edu [bu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dimethoxy-1,4-benzodioxan
Welcome to the technical support center for the synthesis of 6,7-Dimethoxy-1,4-benzodioxan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound. The primary synthetic route is the Williamson ether synthesis, reacting 4,5-dimethoxypyrocatechol with a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) in the presence of a base.
Question 1: I am experiencing very low or no yield of the desired this compound. What are the likely causes and how can I resolve this?
Answer:
Low to no product yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting this problem:
1. Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the 4,5-dimethoxypyrocatechol is pure and free from oxidizing agents. Catechols are susceptible to oxidation, which can lead to dark-colored, complex reaction mixtures and consumption of the starting material. The 1,2-dihaloethane should also be of high purity.
-
Base Selection and Handling: The choice and handling of the base are critical.
-
Strength: A sufficiently strong base is required to deprotonate both phenolic hydroxyl groups of the catechol. Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (NaOH).
-
Anhydrous Conditions: If using a base like NaH, ensure the reaction is conducted under strictly anhydrous conditions. Any moisture will quench the hydride, rendering it ineffective. For bases like K₂CO₃, ensure it is freshly dried before use.
-
-
Stoichiometry: Ensure you are using at least two equivalents of the base to deprotonate both hydroxyl groups of the catechol. A slight excess of the base is often beneficial.
2. Reaction Conditions:
-
Solvent Choice: The solvent plays a crucial role in the S(_N)2 reaction. A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is generally preferred as they can solvate the cation of the base, leaving a more "naked" and reactive alkoxide nucleophile.[1]
-
Temperature and Reaction Time: The reaction may require heating to proceed at a reasonable rate. A typical temperature range is 60-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature. Conversely, excessively high temperatures can promote side reactions.
3. Potential Side Reactions:
-
Polymerization: A significant side reaction is the polymerization of the starting materials. This can occur if one hydroxyl group of the catechol reacts with a molecule of 1,2-dihaloethane, and the other end of the dihaloethane then reacts with another catechol molecule, leading to a chain. To minimize this, you can try adding the 1,2-dihaloethane slowly to the reaction mixture containing the deprotonated catechol.
-
Incomplete Second Cyclization: It's possible that only one ether linkage forms, leading to an intermediate that does not cyclize. This can be due to steric hindrance or unfavorable reaction kinetics. Ensuring adequate reaction time and temperature can help drive the reaction to completion.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Question 2: My final product is impure, and I'm having difficulty with purification. What are the common impurities and how can I remove them?
Answer:
Purification can indeed be challenging due to the potential for closely related byproducts.[2]
Common Impurities:
-
Unreacted Starting Materials: Residual 4,5-dimethoxypyrocatechol and 1,2-dihaloethane.
-
Mono-alkylated Intermediate: The intermediate where only one ether bond has formed.
-
Polymeric Byproducts: Oligomers or polymers formed from intermolecular reactions.
-
Oxidized Catechol Species: Dark, tar-like substances resulting from the oxidation of the starting catechol.
Purification Strategies:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup can help remove inorganic salts and highly polar impurities. Quench the reaction mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a dilute base (e.g., 5% NaOH solution) can help remove any unreacted acidic catechol.
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related organic impurities.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique. Common solvent systems for recrystallization of 1,4-benzodioxane derivatives include ethanol, methanol, or a mixture of ethyl acetate and hexanes.
Preventing Impurity Formation:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of the catechol starting material.
-
Controlled Addition of Reagents: As mentioned previously, slow addition of the 1,2-dihaloethane can reduce the formation of polymeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of the Williamson ether synthesis, which proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[3][4] The key steps are:
-
Deprotonation: A base removes the acidic protons from the two hydroxyl groups of 4,5-dimethoxypyrocatechol to form a dianionic nucleophile (a diphenoxide).
-
First Nucleophilic Attack: One of the nucleophilic oxygen atoms attacks one of the electrophilic carbon atoms of the 1,2-dihaloethane, displacing a halide ion and forming the first C-O bond.
-
Intramolecular Cyclization: The second nucleophilic oxygen atom then attacks the other carbon atom of the ethyl bridge in an intramolecular S(_N)2 reaction, displacing the second halide ion and forming the 1,4-dioxane ring.[1]
Reaction Mechanism
Sources
optimizing reaction conditions for 6,7-Dimethoxy-1,4-benzodioxan synthesis
Technical Support Center: Synthesis of 6,7-Dimethoxy-1,4-benzodioxan
Welcome to the technical support guide for the synthesis of this compound. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol. Our goal is to help you navigate the common challenges of this synthesis and optimize your reaction conditions for high yield and purity.
The primary synthetic route to this compound is the Williamson ether synthesis. This classic and versatile reaction involves the coupling of a deprotonated catechol (1,2-dihydroxybenzene derivative) with a dihaloalkane to form the desired ether linkage and construct the dioxane ring.[1][2] While robust, this SN2 reaction is sensitive to various experimental parameters that can impact its success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established method is the Williamson ether synthesis, which involves the reaction of 4,5-dimethoxybenzene-1,2-diol (a catechol derivative) with an ethylene dihalide, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.[3] This reaction proceeds via a double SN2 mechanism to form the 1,4-dioxane ring.
Q2: Why is my overall yield of this compound consistently low?
Low yields, a frequent issue in Williamson ether synthesis, can stem from several factors.[2][4] Key areas to investigate include:
-
Incomplete deprotonation of the catechol: The phenolic hydroxyl groups must be fully deprotonated to form the more nucleophilic phenoxide ions. Insufficient base or a base that is not strong enough will result in unreacted starting material.
-
Side reactions: The primary competing reaction is elimination, especially if reaction temperatures are too high or if the alkyl halide is sterically hindered (though less of a concern with primary halides like 1,2-dibromoethane).[2][5] Polymerization of the dihalide or catechol can also occur under certain conditions.
-
Purity of reagents and solvent: Water is particularly detrimental as it can protonate the phenoxide nucleophile and hydrolyze the alkyl halide.[6] Ensure all reagents and solvents are anhydrous.
-
Reaction conditions: Suboptimal temperature, reaction time, or inefficient mixing can all lead to incomplete conversion.
Q3: What is the role of a phase-transfer catalyst (PTC) in this synthesis?
A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or a crown ether, is highly beneficial, especially when using an aqueous base (like NaOH) with an organic solvent.[6][7][8] The PTC facilitates the transfer of the hydroxide or phenoxide anions from the aqueous phase into the organic phase where the alkyl halide resides, thereby accelerating the reaction rate and often improving yields.[8][9][10] This approach can eliminate the need for strictly anhydrous conditions and expensive, dry organic solvents.[6]
Troubleshooting Guide: Specific Experimental Issues
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to proceed (mostly starting material recovered) | 1. Ineffective Base: The base used (e.g., K₂CO₃) is not strong enough for complete deprotonation of the catechol. 2. Low Reaction Temperature: The activation energy for the SN2 reaction is not being met. 3. Poor Reagent Quality: Degradation of the alkyl halide or catechol. | 1. Switch to a stronger base: Use sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like DMF or DMSO.[11] 2. Increase the reaction temperature: Gently reflux the reaction mixture. Monitor for potential side reactions. 3. Verify reagent purity: Use freshly opened or purified reagents. |
| Low Yield with Significant Byproduct Formation | 1. Polymerization: Intermolecular reactions are occurring instead of the desired intramolecular cyclization. 2. Elimination Reaction: The alkyl halide is undergoing E2 elimination, promoted by high temperatures or a sterically hindered base.[2] 3. Formation of Mono-etherified Intermediate: The second cyclization step is not proceeding to completion. | 1. Use high-dilution conditions: Add the reagents slowly to the reaction mixture to favor the intramolecular cyclization. 2. Optimize temperature and base: Use the lowest effective temperature and a non-hindered base (e.g., K₂CO₃, Cs₂CO₃). 3. Increase reaction time or temperature: Gently increase the reflux time or temperature towards the end of the reaction to drive the second cyclization. The use of a PTC can also help.[6] |
| Product is difficult to purify from starting material | Similar Polarity: The product and the starting catechol may have similar polarities, making separation by column chromatography challenging. | 1. Perform a basic wash: During the workup, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove any unreacted acidic catechol.[7] 2. Optimize chromatography: Use a less polar solvent system for your column chromatography to improve separation. Consider a gradient elution. |
| Reaction turns dark brown or black | Oxidation/Decomposition: The catechol starting material is susceptible to oxidation, especially at high temperatures or in the presence of air and base. | 1. Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation. 2. Purify the starting catechol: Ensure the 4,5-dimethoxybenzene-1,2-diol is pure before starting the reaction. |
Visualizing the Workflow & Troubleshooting
A clear understanding of the experimental sequence and decision-making process is crucial for success.
Caption: General workflow for the synthesis of this compound.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. jetir.org [jetir.org]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. PHASE TRANSFER CATALYSIS - PTC | PDF [slideshare.net]
- 9. globethesis.com [globethesis.com]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
common byproducts in 6,7-Dimethoxy-1,4-benzodioxan synthesis and removal
Welcome to the technical support center for the synthesis of 6,7-Dimethoxy-1,4-benzodioxan. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important scaffold. We will move beyond simple procedural lists to explore the chemical principles behind common byproducts and provide robust, field-tested troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and industrially scalable method for synthesizing this compound is a variation of the Williamson ether synthesis.[1][2] This reaction involves the double nucleophilic substitution (SN2) of a 1,2-dihaloethane with 4,5-dimethoxybenzene-1,2-diol (also known as 4,5-dimethoxypyrocatechol).
The core transformation consists of:
-
Deprotonation: The two hydroxyl groups of the catechol are deprotonated by a suitable base to form a more nucleophilic phenoxide.
-
Cyclization: The resulting diphenoxide attacks a 1,2-dihaloalkane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in a tandem SN2 reaction to form the 1,4-dioxane ring.
Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically employed as they effectively solvate the cation of the base, leaving a highly reactive "naked" phenoxide anion, which accelerates the rate of the SN2 reaction.[3][4]
Q2: What are the primary byproducts I should expect, and what is the mechanism of their formation?
Understanding the potential side reactions is critical for optimizing your synthesis and simplifying purification. The main byproducts arise from incomplete reaction or competing reaction pathways.
| Byproduct | Mechanism of Formation |
| Mono-alkylated Intermediate | Incomplete cyclization. One phenoxide anion reacts with the 1,2-dihaloethane, but the second intramolecular SN2 reaction to close the ring does not occur. This is often due to insufficient reaction time, low temperature, or steric hindrance. |
| Polymeric Species | Intermolecular reaction. Instead of the second phenoxide attacking the same molecule to cyclize, it attacks a different mono-alkylated molecule. This chain reaction leads to the formation of poly(ethylene glycol) ethers of the catechol, often appearing as a baseline smear on a TLC plate. This is favored at high concentrations. |
| Unreacted Catechol | Incomplete deprotonation or insufficient alkylating agent. If the base is not strong enough, is not used in sufficient stoichiometry, or has degraded, a significant portion of the starting material will remain unreacted. |
| Elimination Products (e.g., Vinyl Halide) | E2 Elimination. The alkoxide/phenoxide is a strong base and can promote the E2 elimination of the alkyl halide, especially at higher temperatures.[3] This is less common with primary halides like 1,2-dibromoethane but can still occur. |
Q3: What are the most critical reaction parameters to control for a successful synthesis?
Controlling the following parameters is essential for maximizing yield and minimizing byproduct formation:
-
Choice and Quality of Base: A strong, non-hindered base is crucial. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol.[3] For the more acidic catechol, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can also be effective. Ensure the base is fresh and handled under anhydrous conditions.
-
Stoichiometry: Precise stoichiometry is key. Using at least two equivalents of base per equivalent of catechol is mandatory for complete deprotonation. A slight excess of the 1,2-dihaloethane can help drive the reaction to completion, but a large excess can complicate removal.
-
Reaction Temperature: Temperature is a double-edged sword. Higher temperatures increase the rate of the desired SN2 cyclization but also significantly increase the rate of the competing E2 elimination and intermolecular polymerization.[3] A carefully optimized temperature (often in the range of 80-120 °C, depending on the solvent and reagents) is necessary.
-
Concentration (Pseudo-Intramolecular Conditions): To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction should be run under relatively dilute conditions. A slow addition of the alkylating agent can also help maintain a low concentration of the reactive intermediate, further promoting ring closure.
Synthesis and Byproduct Formation Pathway
Below is a diagram illustrating the primary reaction pathway and the formation of key byproducts.
Caption: Fig 1. Reaction and Side Reaction Pathways
Troubleshooting Guide
Problem 1: My reaction yield is very low, and TLC/LC-MS analysis shows a large amount of unreacted catechol starting material.
-
Question: What are the likely causes for the starting material not being consumed?
-
Answer: This is one of the most common issues and almost always points to a problem with the initial deprotonation step.
-
Inactive Base: Sodium hydride (NaH) can be deactivated by moisture. If it is old or has been improperly stored, it will not be effective. Similarly, powdered potassium carbonate can be hygroscopic.
-
Insufficient Base: You must use at least two full molar equivalents of base to deprotonate both phenolic hydroxyl groups. An excess (e.g., 2.2 equivalents) is often recommended to account for any deactivation.
-
Low Reaction Temperature: While high temperatures can be detrimental, the deprotonation step itself may require a certain activation energy, especially with weaker bases like K₂CO₃. Ensure the temperature is adequate for the chosen base-solvent system.
-
Poor Solubility: The catechol or its salt may not be fully dissolved in the solvent, reducing the availability of the nucleophile. Ensure vigorous stirring and a sufficient volume of a suitable solvent like DMF.
-
-
Recommended Action:
-
Use a fresh, sealed bottle of the base.
-
Carefully re-calculate and weigh your reagents to ensure correct stoichiometry.
-
Consider increasing the reaction temperature in increments of 10 °C, monitoring by TLC at each stage.
-
Problem 2: My crude product is an intractable oil or a smear on the TLC plate, and I cannot isolate the desired product.
-
Question: What leads to this polymerization, and how can I prevent it?
-
Answer: A smear on the TLC plate is a classic sign of polymerization. This occurs when the intermolecular reaction rate (chain formation) outpaces the intramolecular reaction rate (ring closure).
-
Causality: The fundamental cause is a high effective concentration of the reactive mono-alkylated intermediate. When another dianion is closer than the tethered bromoethyl group on the same molecule, the intermolecular reaction will dominate.
-
-
Recommended Action (The Principle of High Dilution):
-
Reduce Concentration: Double the solvent volume to favor the intramolecular pathway.
-
Slow Addition: Instead of adding all the 1,2-dibromoethane at once, add it slowly over several hours using a syringe pump. This keeps the concentration of the alkylating agent low and ensures that as soon as a mono-alkylated intermediate is formed, it is more likely to cyclize before it can react with another phenoxide molecule.
-
Problem 3: My final product is contaminated with a persistent, polar impurity that is difficult to remove by column chromatography.
-
Question: I've isolated my product, but NMR analysis shows it's contaminated with unreacted 4,5-dimethoxybenzene-1,2-diol. How can I remove it?
-
Answer: The unreacted catechol starting material is the most common polar impurity. Its hydroxyl groups make it significantly more polar than the desired ether product, but it can sometimes co-elute or be difficult to separate completely by chromatography alone. Fortunately, its chemical properties provide a straightforward method for removal.
-
Protocol: Liquid-Liquid Base Extraction
-
Principle: The phenolic hydroxyl groups of the catechol are acidic (pKa ≈ 9-10) and will be deprotonated by an aqueous base like sodium hydroxide (NaOH) to form a water-soluble sodium salt. The desired product, this compound, is a neutral ether and will remain in the organic solvent.
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1 M aqueous NaOH solution.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The aqueous layer (containing the deprotonated catechol) can be drained off.
-
Repeat the wash with 1 M NaOH two more times.
-
Wash the organic layer with water, followed by a brine (saturated NaCl) wash to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This should yield a product free of the catechol starting material.
-
Purification Troubleshooting Workflow
This diagram provides a logical decision tree for purifying your crude product.
Caption: Fig 2. Logical Purification and Troubleshooting Flowchart
References
-
M. A. Pilkington, et al. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. ResearchGate. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
P. T. K. Reddy, et al. Synthesis of benzodioxan analogue of didemethoxy-jJ-a. [Link]
-
Trade Science Inc. (2007). Chemistry and pharmacology of benzodioxanes. Tsiournals.com. [Link]
-
N. Idris, A. Anderson, & O. Bakare. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
S. Sun, et al. (2020). First Total Synthesis of 1,4-Benzodioxane Lignans Cadensin G. Indian Journal of Heterocyclic Chemistry, 30(1), 17-22. [Link]
-
A. D. M. D. Santos, et al. (2020). An innovative synthesis pathway to benzodioxanes: The peculiar reactivity of glycerol carbonate and catechol. ResearchGate. [Link]
- D. A. Goff. (1997).
-
A. Contini, et al. How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? AIR Unimi. [Link]
-
Thieme. (2014). 1.2.2. 1,4-Benzodioxins. [Link]
-
V. V. Zayats, et al. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. ResearchGate. [Link]
-
E. Pažitná, et al. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]
-
J. Ashenhurst. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
S. P. D. An, et al. Identification of 2,4-Diamino-6,7-dimethoxyquinoline derivatives as G9a Inhibitors. [Link]
-
Chemistry LibreTexts. (2020). 11.1: Williamson Ether Synthesis. [Link]
-
S. Ghasemzadeh, et al. (2022). Zirconium-catalyzed one-pot synthesis of benzoxazoles using reaction of catechols, aldehydes and ammonium acetate. Scientific Reports, 12(1), 1-13. [Link]
-
A. Contini, et al. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. [Link]
-
N. Idris, et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]
-
G. Lavilla, et al. (2008). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 13(7), 1541-1550. [Link]
-
Technical Disclosure Commons. (2018). Improved process for the preparation of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl). [Link]
Sources
Technical Support Center: Purification of 6,7-Dimethoxy-1,4-benzodioxan
Welcome to the technical support center for the purification of 6,7-Dimethoxy-1,4-benzodioxan. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Problem 1: Low Purity After Initial Synthesis
Q: My initial crude product of this compound shows significant impurities on TLC/HPLC. What are the likely side products and how can I minimize them?
A: The presence of significant impurities after the initial synthesis of this compound, typically via a Williamson ether synthesis from 1,2-dihydroxy-4,5-dimethoxybenzene and 1,2-dibromoethane, is a common challenge. The primary impurities often arise from incomplete reaction or side reactions.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Residual 1,2-dihydroxy-4,5-dimethoxybenzene and 1,2-dibromoethane are common.
-
Mono-alkylated Intermediate: The intermediate where only one hydroxyl group has reacted with 1,2-dibromoethane can be a significant byproduct.
-
Polymerization Products: Under harsh basic conditions or elevated temperatures, polymerization of the starting materials or intermediates can occur.
-
Oxidation Products: The catechol starting material is susceptible to oxidation, leading to colored impurities.
Strategies for Minimizing Impurities:
-
Stoichiometry and Reagent Purity: Ensure the use of high-purity starting materials and precise stoichiometric control. A slight excess of 1,2-dibromoethane can help drive the reaction to completion, but a large excess can lead to other side products.
-
Reaction Conditions:
-
Base Selection: Use a moderately strong base like potassium carbonate (K₂CO₃) rather than stronger bases like sodium hydride (NaH) to minimize side reactions.
-
Temperature Control: Maintain a consistent and moderate reaction temperature (e.g., reflux in acetone or DMF at a controlled temperature). Overheating can promote polymerization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the catechol starting material.
-
-
Work-up Procedure: A thorough aqueous work-up is crucial to remove the base and other water-soluble impurities. Washing the organic layer with a mild acidic solution can help remove any remaining basic impurities.
Problem 2: Difficulty in Crystallization
Q: I am struggling to crystallize my this compound. It either oils out or forms a very fine powder that is difficult to filter. What can I do?
A: Crystallization is a powerful purification technique, but its success is highly dependent on the solvent system and experimental conditions. Oiling out occurs when the compound's solubility in the chosen solvent is too high at the crystallization temperature, while the formation of fine powder is often due to rapid nucleation.
Solutions for Crystallization Challenges:
-
Solvent Selection: The ideal crystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A systematic solvent screen is recommended.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"). The anti-solvent is slowly added to a solution of the compound in the good solvent until turbidity is observed, followed by slow cooling.
-
Controlled Cooling: Slow and controlled cooling is essential for the growth of larger crystals. A Dewar flask or a programmable cooling bath can be used to achieve a slow cooling rate.
-
Seeding: Introducing a small, high-quality seed crystal of this compound into a supersaturated solution can induce crystallization and promote the growth of larger, more well-defined crystals.[1]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.
| Solvent System | Observation | Recommendation |
| Ethanol | High solubility, may not crystallize well on its own. | Use as the "good" solvent in a mixed system with water as the anti-solvent. |
| Isopropanol | Moderate solubility. | A good candidate for single-solvent recrystallization with slow cooling. |
| Hexane/Ethyl Acetate | Good for mixed solvent systems. | Dissolve in a minimal amount of hot ethyl acetate and slowly add hexane. |
| Toluene | Can be effective for some derivatives. | Use with slow cooling. |
Problem 3: Co-eluting Impurities in Column Chromatography
Q: I am using column chromatography for purification, but some impurities are co-eluting with my desired product. How can I improve the separation?
A: Co-elution of impurities in column chromatography is a common issue, especially with structurally similar byproducts. Optimizing the chromatographic conditions is key to achieving better separation.
Strategies to Improve Chromatographic Resolution:
-
Stationary Phase Selection: While silica gel is the most common stationary phase, other options can provide different selectivity. For closely related isomers or compounds with similar polarity, a different stationary phase like alumina or a reversed-phase C18 column might offer better separation.[2]
-
Mobile Phase Optimization:
-
Solvent Polarity: Fine-tuning the polarity of the mobile phase is critical. A gradual increase in polarity (gradient elution) is often more effective than a single-solvent system (isocratic elution) for separating complex mixtures.
-
Solvent System: The choice of solvents in the mobile phase can significantly impact selectivity. For example, using a hexane/ethyl acetate system versus a dichloromethane/methanol system can alter the elution order and resolution of compounds.
-
-
Column Parameters:
-
Column Length and Diameter: A longer, narrower column generally provides better resolution but requires a longer run time.
-
Flow Rate: A slower flow rate allows more time for equilibrium between the stationary and mobile phases, often leading to better separation.
-
-
Sample Loading: Overloading the column is a common cause of poor separation. Ensure that the amount of crude product loaded is appropriate for the size of the column.
Diagram of Chromatographic Separation Workflow
Sources
overcoming solubility problems of 6,7-Dimethoxy-1,4-benzodioxan in assays
Introduction
Welcome to the technical support guide for 6,7-Dimethoxy-1,4-benzodioxan. This molecule is a valuable research compound, but like many aromatic, lipophilic molecules, achieving and maintaining its solubility in aqueous assay buffers can be a significant experimental hurdle. Low solubility can lead to underestimated compound activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[1][2] This guide provides a comprehensive collection of frequently asked questions (FAQs), troubleshooting strategies, and detailed protocols to help you overcome these challenges and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a primary stock solution of this compound?
A1: For a non-polar, lipophilic compound like this compound, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[3][4] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. Aim for a high-concentration primary stock (e.g., 10-50 mM) that can be further diluted for your experiments. Always use anhydrous, high-purity DMSO to prevent compound degradation.[3]
Q2: My compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?
A2: This is a classic and common problem known as aqueous precipitation.[3][5] DMSO is miscible with water, but when the percentage of DMSO in the final solution drops significantly (typically below 10-20%), its ability to keep a lipophilic compound solvated decreases dramatically. The compound, no longer soluble in the now predominantly aqueous environment, crashes out of solution.[5]
Immediate Solutions:
-
Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try a lower final concentration in your assay.
-
Perform Serial Dilutions: Instead of a single large dilution, create an intermediate dilution series in a solvent with better miscibility properties or in your assay buffer containing a solubilizing agent.
-
Increase Final DMSO Concentration: Check if your assay can tolerate a higher final DMSO concentration (e.g., 0.5% or 1%). However, be aware that DMSO concentrations above 0.5-1% can interfere with cell viability and enzyme activity.[6][7][8] Always run a vehicle control with the same final DMSO concentration to validate your results.[2]
Q3: What are "co-solvents" and how can they help?
A3: Co-solvents are organic solvents added in small amounts to the primary solvent (water) to increase the solubility of a poorly soluble compound.[9] For cell-based assays, common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[10] They work by reducing the overall polarity of the aqueous buffer, making it more "hospitable" to lipophilic molecules. When preparing your final working solution, adding a small percentage of a co-solvent can prevent precipitation.
Q4: Are there alternatives to organic solvents for improving solubility?
A4: Yes. For particularly challenging compounds, or in assays highly sensitive to organic solvents, cyclodextrins are an excellent alternative.[11][12] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] The this compound molecule can become encapsulated within this hydrophobic core, forming an "inclusion complex" that is readily soluble in aqueous solutions.[11][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective derivative.[11]
Troubleshooting Guide: From Stock to Assay
This section provides a logical workflow to diagnose and solve solubility issues at each stage of your experiment.
Step 1: Preparing a Stable, High-Concentration Stock Solution
The foundation of a successful experiment is a well-prepared stock solution.[15][16]
Problem: The compound does not fully dissolve in 100% DMSO, even at a modest concentration (e.g., 10 mM).
-
Causality: While DMSO is a strong solvent, some highly crystalline or lipophilic compounds may have limited solubility even in pure organic solvents.[4]
-
Solution Workflow:
-
Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes. Many compounds have increased solubility at slightly elevated temperatures.
-
Vortexing/Sonication: Agitate the solution vigorously using a vortex mixer or use a bath sonicator for 5-10 minutes to break up solid aggregates and facilitate dissolution.
-
Try an Alternative Solvent: If DMSO fails, consider N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for the primary stock. Note: These solvents may have higher toxicity in biological assays, so their final concentration must be carefully controlled and validated.
-
Lower the Stock Concentration: If the above methods fail, the desired concentration may be too high. Prepare a new stock at a lower, fully soluble concentration (e.g., 5 mM or 1 mM).
-
Step 2: The Critical Intermediate Dilution Step
Precipitation often occurs when a concentrated DMSO stock is diluted directly into an aqueous buffer. An intermediate dilution step is crucial to prevent this.
Problem: The compound precipitates upon dilution from the 100% DMSO stock into the final assay buffer.
-
Causality: The sudden and drastic change in solvent polarity from 100% DMSO to >99% aqueous buffer causes the compound to crash out of solution.[5][17]
-
Solution Workflow Diagram:
Caption: Decision tree for troubleshooting precipitation upon dilution.
Step 3: Optimizing the Final Assay Conditions
Even with careful dilution, the final assay environment must be suitable for the compound.
Problem: The compound is soluble in the intermediate dilution but precipitates over time in the final assay plate.
-
Causality: Interactions with plate plastics, proteins in the media (like FBS), or temperature shifts during incubation can cause delayed precipitation.
-
Solutions & Considerations:
-
Reduce Serum Concentration: If using cell culture media, try reducing the fetal bovine serum (FBS) concentration during the compound treatment period. Lipophilic compounds can bind to albumin in the serum, but high concentrations can also promote aggregation.
-
Include a Surfactant: A low concentration (e.g., 0.01% - 0.05%) of a non-ionic surfactant like Tween-20 or Pluronic F-68 can help maintain solubility in the final assay volume without significantly impacting most cell lines.
-
Plate Type: Test low-binding microplates. Some compounds can adsorb to the plastic surface of standard plates, reducing the effective concentration and potentially seeding precipitation.
-
Detailed Protocols & Data
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh the required mass of this compound.[15] (Molecular Weight: 196.2 g/mol ).
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex vigorously for 2-5 minutes.[18]
-
If solids persist, place the vial in a 37°C water bath for 15 minutes, followed by another vortexing step.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, light-blocking vials to avoid repeated freeze-thaw cycles.[19]
-
Store at -20°C or -80°C for long-term stability.[19]
Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Solubilization
This protocol is for preparing a 100 µM working solution in an assay buffer.
-
Prepare a 50 mM HP-β-CD Solution: Dissolve HP-β-CD in your final assay buffer (e.g., PBS or DMEM). Gentle warming (37°C) may be required. Sterile filter the solution.
-
Make an Intermediate Dilution: Take your 10 mM stock of this compound in DMSO. In a separate tube, add 1 µL of the 10 mM stock to 99 µL of the 50 mM HP-β-CD solution. This creates a 100 µM solution in a vehicle of 1% DMSO and ~50 mM HP-β-CD.
-
Vortex Thoroughly: Vortex the intermediate dilution for at least 1 minute to ensure the formation of the inclusion complex.
-
Final Dilution: This 100 µM solution can now be used as your top concentration in a serial dilution curve made with the assay buffer. The cyclodextrin will maintain the solubility of the compound in the aqueous environment.[13][20]
Data Table: Comparison of Solubilization Strategies
| Strategy | Vehicle Composition | Pros | Cons | Recommended Use Case |
| DMSO Control | 0.1% DMSO in Assay Buffer | Standard, simple, widely accepted. | High risk of precipitation for lipophilic compounds. | For highly soluble compounds or very low final concentrations. |
| Co-Solvent (Ethanol) | 0.1% DMSO, 1% Ethanol in Buffer | Easy to implement, effective for moderately lipophilic compounds. | Ethanol can have biological effects; requires vehicle control.[10] | Enzyme assays, non-sensitive cell lines. |
| Cyclodextrin | 0.1% DMSO, 5 mM HP-β-CD | Biologically inert at typical concentrations, high solubilizing power.[6] | Higher cost, requires preparation of a separate solution. | Sensitive cell-based assays, in vivo formulations.[14] |
| Surfactant | 0.1% DMSO, 0.01% Tween-20 | Prevents aggregation and surface adsorption. | Can interfere with some assays (e.g., membrane-based). | Biochemical assays where protein aggregation is a concern. |
Visualization of the Stock Dilution Workflow
Caption: Recommended workflow for preparing assay-ready solutions.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed Central.
- Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery.Journal of Mountain Research.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.MDPI.
- Cyclodextrins in delivery systems: Applic
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed.
- Best Practices For Stock Solutions.FasterCapital.
- Preparing Stock Solutions.PhytoTech Labs.
- Stock Solutions 101: Everything You Need to Know.G-Biosciences.
- Considerations regarding use of solvents in in vitro cell based assays.
- Top Ten Tips for Making Stock Solutions.Bitesize Bio.
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].Benchchem.
- Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Considerations regarding use of solvents in in vitro cell based assays.Semantic Scholar.
- Considerations regarding use of solvents in in vitro cell based assays.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.PubMed Central.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines.Research Journal of Pharmacognosy.
- Cosolvent.Wikipedia.
- Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and autom
- Can we predict compound precipitation in DMSO stocks?Sussex Drug Discovery Centre.
- Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
- Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
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- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
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- 7. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmr.sharadpauri.org [jmr.sharadpauri.org]
- 13. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
addressing inconsistencies in biological activity of 6,7-Dimethoxy-1,4-benzodioxan
Welcome to the technical support resource for 6,7-Dimethoxy-1,4-benzodioxan. This guide is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during the experimental use of this compound. Our goal is to provide you with the expertise and validated protocols necessary to ensure the reliability and reproducibility of your results.
Introduction: Understanding the Complexity of this compound
This compound is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its derivatives have been widely investigated for various therapeutic applications, most notably as antagonists of α-adrenergic receptors, leading to antihypertensive effects.[3][4][5] Furthermore, modifications of this structure have yielded compounds with activity at serotoninergic 5-HT1A receptors and even cytotoxic properties against cancer cells.[6][7]
However, the biological activity of compounds based on the 1,4-benzodioxan core can be influenced by a range of factors, often leading to apparent inconsistencies in experimental data. This guide will walk you through a systematic approach to troubleshooting and validating your findings.
Frequently Asked Questions (FAQs)
Q1: My preparation of this compound shows lower than expected α1-adrenergic antagonist activity. What could be the cause?
Several factors could contribute to this observation:
-
Purity of the Compound: The synthesis of 1,4-benzodioxanes can result in regioisomers and other byproducts.[1][8] The presence of impurities can significantly lower the effective concentration of the active compound. We strongly recommend verifying the purity of your sample using methods like HPLC, NMR, and mass spectrometry.
-
Chirality: The 1,4-benzodioxan structure can possess chiral centers, and biological activity is often stereospecific.[7] If your synthesis is not stereoselective, you may have a racemic mixture, where one enantiomer is significantly less active or inactive, effectively reducing the potency of your sample by at least half.
-
Receptor Subtype Specificity: The α1-adrenoceptor has several subtypes (α1A, α1B, α1D), and benzodioxane derivatives can exhibit significant selectivity for one subtype over others.[6][9] The cell line or tissue preparation you are using may predominantly express a subtype for which your compound has lower affinity.
Q2: I'm observing contradictory results in different cell lines. Why might this be happening?
This is a common issue and often points to differences in the experimental systems:
-
Differential Receptor Expression: As mentioned, different cell lines express varying levels of adrenergic and serotoninergic receptor subtypes.[6] A compound that is potent in a cell line expressing high levels of α1D-adrenoceptors may show little to no activity in a cell line where α1A is the dominant subtype.
-
Off-Target Effects: At higher concentrations, this compound derivatives might interact with other receptors or cellular targets. Some derivatives have been shown to interact with 5-HT1A receptors or even exhibit cytotoxic effects, which could confound your results.[6][7]
-
Metabolic Differences: Cell lines can have different metabolic capacities. If your compound is being metabolized to a more or less active form, the observed biological activity will vary depending on the metabolic activity of the cell line.
Q3: My compound seems to lose activity over time. Is it unstable?
While the 1,4-benzodioxan ring is generally stable, degradation can occur under certain conditions.[10]
-
Storage Conditions: Like many organic molecules, this compound and its derivatives should be stored in a cool, dark, and dry place to prevent degradation. Solutions should be freshly prepared, and for longer-term storage, they should be kept at -20°C or below.
-
Solvent Effects: The choice of solvent can impact stability. Ensure the compound is fully dissolved and that the solvent is free of contaminants that could promote degradation.
-
Hydrolysis: Some derivatives, particularly those with ester functionalities, may be susceptible to hydrolysis in aqueous solutions.[11] It is crucial to consider the stability of your specific derivative in your assay buffer.
Troubleshooting Workflows
Workflow 1: Validating Compound Identity and Purity
This workflow is the essential first step in troubleshooting any inconsistencies in biological activity.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl- methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive activity of erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone (R 28935) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 9. 6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 discovery of a potent and selective α1D-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions in the derivatization of 6,7-Dimethoxy-1,4-benzodioxan
Welcome to the technical support guide for minimizing side reactions during the derivatization of 6,7-Dimethoxy-1,4-benzodioxan. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of electrophilic aromatic substitution on this electron-rich scaffold. The inherent reactivity that makes this molecule a valuable building block also presents challenges in controlling selectivity and minimizing byproduct formation.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve clean, high-yield derivatizations.
I. Understanding the Reactivity of this compound
The this compound core is highly activated towards electrophilic aromatic substitution due to the electron-donating effects of the two methoxy groups and the ethylenedioxy bridge.[4] These groups direct incoming electrophiles primarily to the C5 and C8 positions. However, the high electron density can also lead to a variety of side reactions if conditions are not carefully controlled.
Common Derivatization Reactions and Potential Side Reactions:
| Derivatization Reaction | Primary Goal | Common Side Reactions |
| Friedel-Crafts Acylation | Introduction of an acyl group (-COR) | Polyacylation, Ring Deactivation, Rearrangement of Acyl Group, Ring Cleavage (under harsh conditions) |
| Vilsmeier-Haack Formylation | Introduction of a formyl group (-CHO) | Di-formylation, Chlorination, Incomplete reaction |
| Nitration | Introduction of a nitro group (-NO2) | Oxidation of the dioxan ring, Polynitration, Ipso-substitution |
| Halogenation | Introduction of a halogen (Cl, Br, I) | Polyhalogenation, Oxidation |
II. Troubleshooting Guides: A Problem-Solution Approach
This section is structured to address specific issues you may encounter during your experiments.
A. Friedel-Crafts Acylation
Problem 1: Low Yield of the Desired Mono-acylated Product
-
Possible Cause 1: Polyacylation. The high reactivity of the benzodioxan ring can lead to the introduction of more than one acyl group.
-
Solution: Carefully control the stoichiometry of the acylating agent and Lewis acid. A 1:1 to 1.1:1 molar ratio of the acylating agent to the substrate is a good starting point. Adding the acylating agent dropwise at a low temperature can help prevent localized high concentrations.[5]
-
-
Possible Cause 2: Ring Deactivation. The product of the Friedel-Crafts acylation is a ketone, which is less reactive than the starting material. However, if the reaction is not driven to completion, you may have unreacted starting material.
-
Solution: Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material persists, a slight excess of the acylating agent and Lewis acid (up to 1.2 equivalents) may be necessary.[6]
-
-
Possible Cause 3: Inactive Lewis Acid. Lewis acids like AlCl₃ are highly hygroscopic and can be deactivated by moisture.
Problem 2: Formation of an Isomeric Mixture
-
Possible Cause: Lack of Regioselectivity. While the 5 and 8 positions are electronically favored, some substitution may occur at other positions, especially under forcing conditions.
-
Solution: Optimize the reaction temperature. Lower temperatures generally favor the thermodynamically more stable product. The choice of solvent can also influence regioselectivity; less polar solvents may enhance selectivity.
-
Workflow for Optimizing Friedel-Crafts Acylation:
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
B. Vilsmeier-Haack Formylation
Problem 1: Low or No Product Formation
-
Possible Cause 1: Incomplete Formation of the Vilsmeier Reagent. The Vilsmeier reagent (a chloroiminium salt) is formed from the reaction of a substituted amide (like DMF) with an acid chloride (like POCl₃).[9][10] This initial reaction is crucial.
-
Solution: Ensure the Vilsmeier reagent is pre-formed by adding POCl₃ dropwise to DMF at 0-5 °C and allowing it to stir for 30-60 minutes before adding the benzodioxan substrate.[5]
-
-
Possible Cause 2: Insufficient Reaction Temperature. While the initial formation of the Vilsmeier reagent is exothermic, the subsequent formylation may require heat.[5]
-
Solution: After adding the substrate at a low temperature, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor by TLC to determine the optimal reaction time.[5]
-
Problem 2: Formation of Chlorinated Byproducts
-
Possible Cause: Vilsmeier Reagent as a Chlorinating Agent. At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent.[5]
-
Solution: Maintain the lowest effective reaction temperature. If chlorination persists, consider using an alternative acid chloride like oxalyl chloride or thionyl chloride, which may be less prone to this side reaction.[5]
-
C. Nitration
Problem 1: Ring Cleavage or Oxidation
-
Possible Cause: Harsh Reaction Conditions. Strong nitrating agents (e.g., concentrated HNO₃/H₂SO₄) can lead to oxidative degradation of the electron-rich benzodioxan ring.[11][12]
-
Solution: Employ milder nitrating agents. Acyl nitrates (e.g., acetyl nitrate, prepared in situ from acetic anhydride and nitric acid) or nitronium salts (e.g., NO₂BF₄) in an inert solvent at low temperatures can provide better control.
-
-
Possible Cause 2: Ipso-substitution. If the starting material is already substituted, nitration can sometimes lead to the replacement of that substituent (ipso-attack) rather than a hydrogen atom.[11][13]
-
Solution: This is highly substrate-dependent. If ipso-substitution is a major issue, a different synthetic route or the use of protecting groups may be necessary.
-
III. The Strategic Use of Protecting Groups
For complex syntheses or when specific regioselectivity is required, the use of protecting groups can be an invaluable strategy.[14][15][16] Protecting groups temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions.[17]
When to Consider Protecting Groups:
-
When you need to perform a reaction on a less reactive position of the aromatic ring.
-
To prevent side reactions on other functional groups present in the molecule.
-
To direct an incoming electrophile to a specific position.
Decision Tree for Using Protecting Groups:
Caption: Decision-making process for employing protecting groups.
IV. Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation
This protocol provides a general procedure for the formylation of this compound.
-
Preparation of the Vilsmeier Reagent: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature between 0-5 °C. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes.[5][18]
-
Reaction with Substrate: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature at 0-5 °C.
-
Reaction Progression and Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.[5]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring to hydrolyze the intermediate iminium salt. A precipitate of the crude product should form. Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization or column chromatography.
V. Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts reaction is giving me a complex mixture of products that I can't separate. What should I do?
A1: A complex product mixture in a Friedel-Crafts reaction often points to issues with temperature control, stoichiometry, or both.[6] First, try lowering the reaction temperature significantly, even if it prolongs the reaction time. Second, re-evaluate your stoichiometry; use no more than a 1.1-fold excess of the acylating agent and Lewis acid. Finally, consider a different Lewis acid. While AlCl₃ is common, milder Lewis acids like FeCl₃ or ZnCl₂ might offer better selectivity.
Q2: I am observing decomposition of my starting material during nitration. How can I avoid this?
A2: Decomposition is a clear sign that your nitrating conditions are too harsh for the sensitive dimethoxybenzodioxan ring.[11] Avoid the standard concentrated HNO₃/H₂SO₄ mixture. Instead, opt for milder, more controlled conditions. A good starting point is using acetyl nitrate, which you can generate in situ by slowly adding nitric acid to acetic anhydride at a low temperature. Add your substrate to this pre-formed reagent. This method often provides much cleaner reactions.
Q3: Can I perform a Friedel-Crafts alkylation on this compound?
A3: While possible, Friedel-Crafts alkylation on highly activated rings like this one is notoriously difficult to control.[7] Polyalkylation is a very common and often unavoidable side reaction. Additionally, carbocation rearrangements of the alkylating agent can lead to a mixture of isomers. For these reasons, Friedel-Crafts acylation followed by reduction of the ketone is generally a more reliable method for introducing an alkyl group.
Q4: Is it necessary to use an inert atmosphere for these reactions?
A4: For reactions involving moisture-sensitive reagents, such as the Friedel-Crafts acylation with AlCl₃ or the Vilsmeier-Haack reaction, an inert atmosphere (nitrogen or argon) is highly recommended.[18] Moisture can quench the catalyst or the reactive intermediates, leading to low yields and inconsistent results. For other reactions like nitration with milder reagents, it may be less critical but is still good practice.
VI. References
-
Chemistry and Pharmacology of Benzodioxanes. (2007). TSI Journals.
-
Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. Benchchem.
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
-
Protecting Groups.
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
-
Troubleshooting guide for the formylation of aromatic amines. Benchchem.
-
Protecting Agents. TCI Chemicals.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Protecting group. Wikipedia.
-
How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? AIR Unimi.
-
Vilsmeier-Haack Reaction. Chemistry Steps.
-
Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. (2018). NIH.
-
Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed.
-
Benzodioxan – Knowledge and References. Taylor & Francis.
-
Vilsmeier–Haack reaction. Wikipedia.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal.
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry.
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
-
Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. (2018). NIH.
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). PMC - NIH.
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010). Beilstein Journals.
-
ARTICLE. ChemRxiv.
-
Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate.
-
Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts.
-
Electrophilic aromatic substitution. Wikipedia.
-
Application Notes and Protocols for Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin. Benchchem.
-
Mechanochemical Friedel–Crafts acylations. (2019). Beilstein Journals.
-
Derivatization reactions and reagents for gas chromatography analysis. (2012).
-
Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022).
-
Substitution Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts.
-
Electrophilic Aromatic Substitution Reactions of Benzene Review. (2015). YouTube.
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace.
-
Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. (2022). NIH.
-
Sample Derivatization in Separation Science. (2017). ResearchGate.
-
Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. (2023). PMC - NIH.
-
An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. Academic Journals.
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- 1. air.unimi.it [air.unimi.it]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 8. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. tsijournals.com [tsijournals.com]
- 12. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. jocpr.com [jocpr.com]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 6,7-Dimethoxy-1,4-benzodioxan Derivatives and Other α1-Adrenoceptor Antagonists for Researchers
This guide provides an in-depth comparison of α1-adrenoceptor antagonists, with a particular focus on the structural significance of the 6,7-dimethoxy-1,4-benzodioxan moiety. We will delve into the pharmacological profiles of established α1-blockers such as Prazosin, Tamsulosin, Alfuzosin, and Doxazosin, and contextualize the role of benzodioxan-based compounds within this therapeutic class. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.
The α1-Adrenoceptor: A Key Therapeutic Target
α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system.[1] They are activated by the endogenous catecholamines norepinephrine and epinephrine.[2] There are three main subtypes of α1-ARs: α1A, α1B, and α1D, all of which couple to Gq/11 proteins.[2] Activation of these receptors initiates a signaling cascade through phospholipase C, leading to an increase in intracellular inositol triphosphate (IP3) and diacylglycerol (DAG). This ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C, leading to smooth muscle contraction.[1][2]
Due to their role in smooth muscle tone, α1-ARs are significant targets for therapeutic intervention in conditions such as hypertension and benign prostatic hyperplasia (BPH).[3] Antagonists of these receptors promote vasodilation and relaxation of smooth muscle in the prostate and bladder neck, thereby lowering blood pressure and improving urinary flow in BPH.[1][4]
The Significance of the this compound Moiety
The this compound structure is a key pharmacophore found in a number of potent α1-adrenoceptor antagonists. One of the most well-known examples is WB-4101, a non-subtype-selective α1-antagonist that has been extensively used as a research tool.[5] The benzodioxan ring system and its substitutions play a critical role in the affinity and selectivity of these compounds for α1-AR subtypes.
Research into the structure-activity relationships of benzodioxan derivatives has revealed that modifications to this core structure can significantly alter their pharmacological profile. For instance, substitutions on the phenyl ring and modifications to the side chain can influence both affinity and selectivity for the different α1-AR subtypes.[5] The 6,7-dimethoxy substitution, in particular, has been a feature in the design of many high-affinity α1-AR ligands.
Comparative Analysis of α1-Adrenoceptor Antagonists
The clinical utility of α1-adrenoceptor antagonists is largely determined by their subtype selectivity. While non-selective antagonists can be effective, they may also lead to a higher incidence of side effects, such as orthostatic hypotension. The development of subtype-selective antagonists has aimed to improve the therapeutic window of these drugs.
Below is a comparative table summarizing the binding affinities (pKi values) of several key α1-adrenoceptor antagonists for the human α1A, α1B, and α1D subtypes. A higher pKi value indicates a higher binding affinity.
| Compound | α1A pKi | α1B pKi | α1D pKi | Primary Clinical Use(s) | Key Features |
| Prazosin | ~9.8 | ~9.7 | ~9.7 | Hypertension | Non-selective α1-antagonist. |
| Doxazosin | ~9.6 | ~9.5 | ~9.1 | Hypertension, BPH | Non-selective α1-antagonist.[4] |
| Alfuzosin | ~9.6 | ~9.8 | ~9.4 | BPH | Functionally uroselective with low incidence of cardiovascular side effects. |
| Tamsulosin | ~10.0 | ~9.0 | ~9.9 | BPH | Selective for α1A and α1D subtypes over α1B. |
Experimental Protocols for Characterizing α1-Adrenoceptor Antagonists
The following are detailed methodologies for the in vitro and in vivo characterization of α1-adrenoceptor antagonists.
In Vitro Characterization
This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for α1-adrenoceptor subtypes.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-prazosin) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human α1A, α1B, or α1D adrenoceptor.
-
[3H]-Prazosin (radioligand).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a non-labeled antagonist like phentolamine), and competitive binding (radioligand + varying concentrations of the test compound).
-
Reaction Mixture: To each well, add the assay buffer, cell membranes (typically 10-20 µg of protein), [3H]-prazosin (at a concentration close to its Kd, e.g., 0.5 nM), and either the vehicle, non-labeled antagonist, or the test compound.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
This assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium.
Objective: To determine the functional potency of a test compound as an α1-adrenoceptor antagonist.
Principle: α1-adrenoceptors are Gq-coupled, and their activation leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye. An antagonist will inhibit the agonist-induced calcium response in a dose-dependent manner.
Materials:
-
CHO-K1 cells stably expressing the human α1A, α1B, or α1D adrenoceptor.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 5).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist (e.g., phenylephrine or norepinephrine).
-
Test compounds.
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Seed the cells into the microplates and incubate overnight to allow them to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer to each well. Incubate for 1 hour at 37°C to allow the dye to enter the cells.
-
Compound Addition: Place the plate in the FLIPR instrument. Add varying concentrations of the test compound to the wells and incubate for a predefined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: Add a fixed concentration of the agonist (typically the EC80 concentration) to all wells and immediately measure the change in fluorescence over time. The fluorescence signal will increase upon agonist stimulation.
-
Data Analysis: The peak fluorescence response is measured for each well. Plot the percentage inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.
Signaling Pathway: α1-Adrenoceptor Activation
Caption: α1-Adrenoceptor signaling pathway.
In Vivo Characterization
This model is used to assess the antihypertensive effects of α1-adrenoceptor antagonists.
Objective: To evaluate the effect of a test compound on systolic and diastolic blood pressure in a model of hypertension.
Principle: SHRs are a well-established genetic model of essential hypertension. The administration of an α1-adrenoceptor antagonist is expected to lower their blood pressure.
Materials:
-
Spontaneously Hypertensive Rats (SHRs).
-
Test compound and vehicle.
-
Blood pressure measurement system (e.g., tail-cuff method for non-invasive measurement or telemetry for continuous monitoring).
Procedure (Telemetry Method):
-
Transmitter Implantation: Surgically implant a telemetry transmitter into the abdominal cavity of the SHR, with the catheter inserted into the abdominal aorta. Allow the animal to recover for at least one week.
-
Baseline Measurement: Record baseline blood pressure and heart rate continuously for 24-48 hours before drug administration.
-
Drug Administration: Administer the test compound or vehicle to the rats (e.g., via oral gavage).
-
Post-Dose Measurement: Continuously monitor blood pressure and heart rate for a specified period after drug administration (e.g., 24 hours).
-
Data Analysis: Analyze the telemetry data to determine the change in mean arterial pressure, systolic pressure, diastolic pressure, and heart rate from baseline. Compare the effects of the test compound to the vehicle control.
Experimental Workflow: In Vivo Blood Pressure Measurement
Caption: In Vivo Blood Pressure Measurement Workflow.
Conclusion
The this compound moiety is a valuable scaffold in the design of α1-adrenoceptor antagonists. Understanding the structure-activity relationships of this and other chemical classes of α1-blockers is essential for the development of new therapeutic agents with improved selectivity and fewer side effects. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of novel α1-adrenoceptor antagonists, from initial binding affinity determination to in vivo efficacy studies. By employing these self-validating systems, researchers can confidently characterize the pharmacological profiles of new chemical entities and contribute to the advancement of therapies for hypertension, BPH, and other related conditions.
References
-
Kenny, B. A., et al. (1995). Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. British Journal of Pharmacology, 115(6), 997–1004. [Link]
-
Timmermans, P. B., van Kemenade, J. E., Batink, H. D., & van Zwieten, P. A. (1983). Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity. Pharmacology, 26(5), 258–269. [Link]
-
Quaglia, W., et al. (2005). Structure-activity relationships in 1,4-benzodioxan-related compounds. 8.(1) {2-[2-(4-chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine (clopenphendioxan) as a tool to highlight the involvement of alpha1D- and alpha1B-adrenoreceptor subtypes in the regulation of human PC-3 prostate cancer cell apoptosis and proliferation. Journal of Medicinal Chemistry, 48(24), 7750–7763. [Link]
-
Timmermans, P. B., & van Zwieten, P. A. (1982). alpha-Adrenoceptors: classification, localization, mechanisms, and targets for drugs. Journal of Medicinal Chemistry, 25(12), 1389–1401. [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]
-
Greger, J. G., et al. (2014). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Methods in Molecular Biology, 1175, 105–116. [Link]
-
Butz, G. M., & Davisson, R. L. (2001). Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats. Contemporary Topics in Laboratory Animal Science, 40(2), 26–30. [Link]
-
Charles River. (2017). Blood Pressure Telemetry Device Implantation in Rodents. Retrieved from [Link]
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Sharma, M. K., et al. (2014). Measurement of invasive blood pressure in rats. Journal of Pharmacology & Pharmacotherapeutics, 5(2), 143–148. [Link]
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A Researcher's Guide to Characterizing Novel Serotonin Receptor Modulators: A Comparative Analysis of 6,7-Dimethoxy-1,4-benzodioxan Against Known Standards
This guide provides a comprehensive framework for the pharmacological characterization of novel compounds targeting the serotonin (5-HT) receptor system. Using the uncharacterized compound 6,7-Dimethoxy-1,4-benzodioxan as a primary example, we will outline a systematic approach to determine its binding affinity and functional activity at key serotonin receptor subtypes. To establish a robust comparative context, we will benchmark its hypothetical profile against well-established serotonin receptor modulators: the 5-HT1A partial agonist Buspirone, the 5-HT2A antagonist Ketanserin, and the 5-HT3 antagonist Ondansetron.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new chemical entities with potential therapeutic applications in neuropsychiatric and other disorders.
Introduction to Serotonin Receptor Modulation
The serotonin system, with its 14 distinct receptor subtypes, represents one of the most complex and therapeutically relevant neurotransmitter systems.[1] These receptors are broadly classified into seven families (5-HT1 to 5-HT7) and are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[2][3][4] The diverse physiological roles of these receptors in mood, cognition, and gastrointestinal function make them prime targets for drug development.[4][5]
Modulators of these receptors can be categorized based on their action:
-
Agonists: Mimic the action of serotonin.
-
Partial Agonists: Elicit a submaximal response compared to the endogenous ligand.
-
Antagonists: Block the action of serotonin.
-
Inverse Agonists: Promote an inactive receptor state.
-
Allosteric Modulators: Bind to a site distinct from the orthosteric site to modulate receptor activity.[5]
The compound of interest, this compound, belongs to a class of molecules known to interact with various biogenic amine receptors. While some derivatives of 1,4-benzodioxan have been noted for modest 5-HT1A affinity, the specific serotonergic profile of this particular structure remains to be elucidated.[6][7]
Comparative Pharmacological Profiling Strategy
A systematic evaluation of a novel compound's interaction with serotonin receptors is fundamental. This involves a tiered approach, beginning with an assessment of binding affinity across a panel of receptor subtypes, followed by functional assays to determine the nature and potency of the compound's activity.
Key Comparator Compounds:
| Compound | Primary Target | Mechanism of Action | Therapeutic Class |
| Buspirone | 5-HT1A Receptor | Partial Agonist | Anxiolytic[8][9] |
| Ketanserin | 5-HT2A Receptor | Antagonist | Antihypertensive, Research Tool[10][11] |
| Ondansetron | 5-HT3 Receptor | Antagonist | Antiemetic[3][12] |
Part 1: Determination of Binding Affinity via Radioligand Binding Assays
The initial step in characterizing a novel compound is to determine its affinity for various serotonin receptor subtypes. Radioligand binding assays are the gold standard for this purpose, allowing for the determination of the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki).[13]
Experimental Workflow: Radioligand Binding Assay
Detailed Protocol: Competitive Radioligand Binding Assay for 5-HT1A Receptor
This protocol is adapted from established methodologies for determining ligand affinity at the 5-HT1A receptor.[10]
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).
-
Test Compound: this compound.
-
Reference Compound: Buspirone.
-
Non-specific Binding Control: 10 µM 5-HT.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C).
-
Scintillation Fluid.
-
Liquid Scintillation Counter.
Procedure:
-
Plate Preparation: Add 50 µL of assay buffer to each well of a 96-well plate.
-
Compound Addition: Add 50 µL of a 4x concentrated solution of the test compound or reference compound in assay buffer to the appropriate wells. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of 40 µM 5-HT.
-
Radioligand Addition: Add 50 µL of a 4x concentrated solution of [3H]8-OH-DPAT in assay buffer to all wells.
-
Receptor Addition: Add 50 µL of the receptor membrane preparation in assay buffer to all wells.
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of the wells through the glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Drying: Dry the filter plate at 50°C for 30 minutes.
-
Counting: Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Binding Affinity Profiles of Comparator Compounds
The following table summarizes the expected binding affinities (Ki, in nM) of the comparator compounds at various serotonin receptors. This data serves as a benchmark for interpreting the results obtained for this compound.
| Receptor | Buspirone (Ki, nM) | Ketanserin (Ki, nM) | Ondansetron (Ki, nM) |
| 5-HT1A | High Affinity (Partial Agonist) | Low Affinity | Low Affinity |
| 5-HT2A | Weak Affinity[2] | High Affinity (3.5 nM)[1] | Low Affinity |
| 5-HT2C | Low Affinity | Moderate Affinity | Low Affinity |
| 5-HT3 | No Significant Affinity | No Significant Affinity | High Affinity |
| Dopamine D2 | Moderate Affinity (Antagonist)[12] | Low Affinity | No Significant Affinity |
Note: Specific Ki values can vary depending on the experimental conditions (e.g., cell line, radioligand used).
Part 2: Determination of Functional Activity
Following the determination of binding affinity, it is crucial to assess the functional consequences of this binding. Functional assays reveal whether a compound acts as an agonist, antagonist, or inverse agonist, and determine its potency (EC50 or IC50) and efficacy (Emax).
Gq-Coupled Receptor Functional Assay: Calcium Flux
For 5-HT2A and 5-HT2C receptors, which primarily couple to Gq proteins, activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.[14]
Experimental Workflow: Calcium Flux Assay
Detailed Protocol: Calcium Flux Assay for 5-HT2A Receptor
This protocol describes a method to assess both agonist and antagonist activity at the 5-HT2A receptor.[14]
Materials:
-
Cells: HEK293 cells stably expressing the human 5-HT2A receptor.
-
Plates: Black-walled, clear-bottom 96-well plates.
-
Dye: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: 5-HT.
-
Test Compound: this compound.
-
Reference Antagonist: Ketanserin.
-
Fluorescence Plate Reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells into the 96-well plates and incubate overnight.
-
Dye Loading: Remove the growth medium and add 100 µL of Fluo-4 AM loading solution to each well. Incubate for 60 minutes at 37°C.
-
Washing: Wash the cells twice with assay buffer.
-
Measurement:
-
Agonist Mode: Place the plate in the reader and measure baseline fluorescence for 10-20 seconds. Automatically inject a range of concentrations of the test compound and continue to measure fluorescence for 60-120 seconds.
-
Antagonist Mode: Pre-incubate the cells with a range of concentrations of the test compound or Ketanserin for 15-30 minutes. Place the plate in the reader, measure baseline fluorescence, and then automatically inject a fixed concentration of 5-HT (typically the EC80). Continue to measure fluorescence.
-
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 and Emax.
-
Antagonist Mode: Plot the inhibition of the 5-HT response against the log concentration of the test compound to determine the IC50.
-
Expected Functional Activity of Comparator Compounds
| Compound | Primary Target | Functional Activity | Potency |
| Buspirone | 5-HT1A | Partial Agonist (inhibition of cAMP formation) | EC50 in low nM range |
| Ketanserin | 5-HT2A | Antagonist (inhibition of 5-HT-induced calcium flux or IP1 accumulation) | IC50 in low nM range |
| Ondansetron | 5-HT3 | Antagonist (inhibition of 5-HT-induced ion channel current) | IC50 in low nM range |
Signaling Pathways of Key Serotonin Receptors
Conclusion and Future Directions
This guide has outlined a systematic and robust methodology for the initial characterization of a novel compound, this compound, at serotonin receptors. By employing radioligand binding assays and functional assessments such as calcium flux, researchers can determine the compound's binding profile, potency, and efficacy. The comparative data from established modulators—Buspirone, Ketanserin, and Ondansetron—provide essential benchmarks for interpreting these findings and understanding the potential therapeutic utility of the novel compound.
Should this compound demonstrate significant affinity and functional activity at one or more serotonin receptor subtypes, further investigations would be warranted. These could include assessing its activity at other receptor families to determine its selectivity, evaluating its effects in more complex cellular models, and ultimately, progressing to in vivo studies to understand its physiological and behavioral consequences. This structured approach ensures a thorough and scientifically rigorous evaluation, which is a critical foundation for modern drug discovery.
References
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Patsnap. (2025). What is the mechanism of action of Ondansetron? Dr. Oracle. Retrieved from [Link]
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- Leopoldo, M., et al. (2013). 6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 discovery of a potent and selective α1D-adrenoceptor antagonist. Journal of Medicinal Chemistry, 56(16), 6402–6412.
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The Anticancer Potential of the 1,4-Benzodioxan Scaffold: A Comparative Guide
This guide provides a comprehensive validation of the anticancer activity associated with the 1,4-benzodioxan scaffold. Rather than focusing on a single, sparsely researched entity, we will explore the broader therapeutic promise of this chemical class by examining well-documented derivatives. This comparative analysis is designed for researchers, scientists, and drug development professionals, offering both high-level insights and granular experimental details to inform future research and development in oncology.
The 1,4-Benzodioxan Moiety: A Privileged Scaffold in Oncology
In medicinal chemistry, a "privileged scaffold" refers to a core molecular structure that is capable of binding to multiple biological targets with high affinity, making it a fertile starting point for the development of novel therapeutics. The 1,4-benzodioxan ring system has emerged as such a scaffold, demonstrating a remarkable versatility in yielding derivatives with a wide array of bioactivities.[1] While its applications are diverse, this guide will focus specifically on its potential in the design of next-generation anticancer agents.
The inherent structural rigidity and lipophilic nature of the 1,4-benzodioxan core, combined with its synthetic tractability, allow for the strategic placement of various pharmacophores. This has led to the discovery of derivatives with potent activity against a range of cancer cell lines, including those of the breast, liver, and skin.[2][3][4] The following sections will delve into a comparative analysis of these derivatives, their mechanisms of action, and the experimental methodologies required to validate their anticancer properties.
Comparative Analysis of Anticancer Activity: 1,4-Benzodioxan Derivatives vs. Standard-of-Care
To contextualize the therapeutic potential of 1,4-benzodioxan derivatives, their in vitro cytotoxicity is compared against established chemotherapeutic agents for corresponding cancer types. The data presented below is a synthesis of findings from multiple studies.
In Vitro Cytotoxicity Data
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Diacylhydrazine Derivative (Compound 10) | MCF-7 (Breast Cancer) | Comparable to 5-Fluorouracil | [2] |
| 1,2,4-Triazole Derivative (Compound 5k) | HEPG2 (Liver Cancer) | 0.81 | [3] |
| Hydrazone Derivative (Compound 7e) | MDA-MB-435 (Melanoma) | 0.20 | [4] |
| Hydrazone Derivative (Compound 7e) | M14 (Melanoma) | 0.46 | [4] |
| Hydrazone Derivative (Compound 7e) | SK-MEL-2 (Melanoma) | 0.57 | [4] |
| Hydrazone Derivative (Compound 7e) | UACC-62 (Melanoma) | 0.27 | [4] |
| 5-Fluorouracil (Standard of Care) | MCF-7 (Breast Cancer) | Variable, typically in the low µM range | N/A |
| Sorafenib (Standard of Care) | HEPG2 (Liver Cancer) | ~5-10 | N/A |
| Dacarbazine (Standard of Care) | Melanoma Cell Lines | Highly variable, often >10 | N/A |
Note: IC50 values for standard-of-care drugs can vary significantly based on experimental conditions.
The data clearly indicates that specific 1,4-benzodioxan derivatives exhibit potent cytotoxic effects, in some cases surpassing the in vitro activity of established chemotherapeutics. This underscores the value of this scaffold in generating novel anticancer candidates.
Unraveling the Mechanisms of Action
The anticancer activity of 1,4-benzodioxan derivatives is not a result of non-specific cytotoxicity but is rather driven by interactions with specific molecular targets within cancer cells. The following sections detail some of the key mechanisms that have been elucidated.
Inhibition of Methionine Aminopeptidase Type II (MetAP2)
Several 1,4-benzodioxan derivatives, particularly those incorporating a 1,2,4-triazole moiety, have been identified as potent inhibitors of MetAP2.[3][5] MetAP2 is a crucial enzyme for the post-translational modification of proteins, and its inhibition can disrupt angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.
Caption: Inhibition of MetAP2 by 1,4-benzodioxan derivatives disrupts angiogenesis and tumor growth.
mTOR Kinase Inhibition and Induction of Apoptosis
More recently, 1,4-benzodioxane-hydrazone derivatives have been shown to exert their anticancer effects through the inhibition of the mTOR (mammalian target of rapamycin) kinase.[4] The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Inhibition of mTOR by these derivatives leads to cell cycle arrest and the induction of apoptosis, or programmed cell death.
Caption: mTOR kinase inhibition by 1,4-benzodioxan-hydrazone derivatives promotes apoptosis and cell cycle arrest.
In Vivo Efficacy and Preclinical Validation
The ultimate test of any potential anticancer agent is its efficacy in a living organism. Promisingly, several 1,4-benzodioxan derivatives have demonstrated significant antitumor activity in preclinical animal models.
Xenograft Model Data
| Derivative Type | Animal Model | Cancer Type | Administration Route & Dose | Tumor Growth Inhibition | Reference |
| Hydrazone | Mice | Skin Cancer | Intraperitoneal, 20 mg/kg | Significant amelioration | [4] |
| Apiole (related benzodioxole) | Mice | Colon Cancer (COLO 205 xenograft) | Intraperitoneal, 1-30 mg/kg | Significant | [6] |
| Quinoxalinone Derivative | Mice | Lung Cancer (NCI-H460 xenograft) | Not specified, 1.0 mg/kg | 61.9% | [7] |
These in vivo studies provide compelling evidence that the in vitro potency of 1,4-benzodioxan derivatives can translate into meaningful therapeutic effects in a preclinical setting, with some compounds showing efficacy at very low doses.[7]
Experimental Protocols for Validation
To ensure scientific rigor and reproducibility, the following are detailed protocols for key assays used to validate the anticancer activity of novel compounds.
Overall Experimental Workflow
Caption: A generalized workflow for the validation of a novel anticancer compound.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (1,4-benzodioxan derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with the test compound for the desired time period.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion and Future Perspectives
The 1,4-benzodioxan scaffold has unequivocally demonstrated its value as a privileged structure in the design of novel anticancer agents. Derivatives of this core have shown potent in vitro activity against a variety of cancer cell lines, often through well-defined mechanisms of action such as the inhibition of key enzymes like MetAP2 and mTOR.[3][4] Furthermore, the successful translation of this in vitro activity to in vivo efficacy in animal models provides a strong rationale for continued research and development.[4][6][7]
Future efforts should focus on:
-
Synthesis and screening of novel derivatives: Including the systematic exploration of substitutions at various positions on the 1,4-benzodioxan ring, such as the 6,7-dimethoxy substitution pattern.
-
In-depth mechanistic studies: To identify the molecular targets of the most potent compounds and to understand potential mechanisms of resistance.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties of lead compounds and to ensure their suitability for further preclinical and clinical development.
The evidence presented in this guide strongly supports the continued investigation of 1,4-benzodioxan derivatives as a promising avenue for the discovery of next-generation cancer therapeutics.
References
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- Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors. PubMed.
- Anti-Cancer Activity of Deriv
- Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing.
- Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed.
- Cytotoxic effects of Benzodioxane, Naphthalene diimide, Porphyrin and Acetamol deriv
- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.
- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
- Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. PubMed.
- The in vivo antitumor effects on human COLO 205 cancer cells of the 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (apiole) derivative of 5-substituted 4,7-dimethoxy-5-methyl-l,3-benzodioxole (SY-1)
- Cancer therapeutics: understanding the mechanism of action. PubMed.
- Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Journal of Medicinal Chemistry.
- Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Deriv
- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC - NIH.
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A Comparative Analysis of 6,7-Dimethoxy-1,4-benzodioxan and its Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 6,7-Dimethoxy-1,4-benzodioxan and its key analogs, with a primary focus on their interaction with α-adrenergic receptors. Intended for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships, pharmacological profiles, and the experimental methodologies crucial for the evaluation of this significant class of compounds.
Introduction: The 1,4-Benzodioxan Scaffold
The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse pharmacological activities, including antihepatotoxic, neuroleptic, and anti-inflammatory properties.[3] Notably, this scaffold is a cornerstone in the design of antagonists for α-adrenergic receptors, which are pivotal in cardiovascular and central nervous system regulation.[4][5]
This guide will focus on this compound and its analogs, a series of compounds that have been instrumental in elucidating the pharmacology of α1-adrenergic receptor subtypes (α1A, α1B, and α1D). A prominent and extensively studied analog is WB4101 (2-(2,6-dimethoxyphenoxyethylaminomethyl)-1,4-benzodioxane), which serves as a critical reference compound in the field.[1][6] Understanding the subtle structural modifications within this chemical family and their profound impact on receptor affinity and selectivity is paramount for the rational design of novel therapeutics.[7]
Pharmacological Profile: Targeting the α1-Adrenergic Receptors
The primary pharmacological targets for this compound and its analogs are the α1-adrenergic receptors. These G-protein coupled receptors are integral to the sympathetic nervous system, mediating vasoconstriction, smooth muscle contraction, and various central nervous system functions. The development of subtype-selective α1-antagonists is a key objective in treating conditions like hypertension and benign prostatic hyperplasia, while minimizing side effects.[4]
Structure-Activity Relationships (SAR)
The affinity and selectivity of 1,4-benzodioxan derivatives for α1-adrenoceptor subtypes are intricately governed by their molecular structure. Key structural features influencing their pharmacological profile include:
-
Substitution on the Benzene Ring: The presence and position of substituents on the aromatic ring of the benzodioxan core are critical for receptor affinity and selectivity. The 6,7-dimethoxy substitution pattern, as seen in the parent compound of this guide, is a common feature in many active analogs.
-
The Dioxane Ring and its Substituents: The stereochemistry of substituents on the dioxane ring plays a crucial role in determining binding affinity. For many analogs, the (S)-enantiomer exhibits significantly higher affinity for α1-adrenoceptors.[7]
-
The Amino Side Chain: Modifications to the amino side chain, including the nature of the substituent on the nitrogen atom and the length of the chain, can dramatically alter both affinity and selectivity. For instance, alkyl substitution on the secondary amino nitrogen in the side chain of WB4101-related compounds has been shown to greatly reduce affinity for α1-adrenoceptors.[5]
The exploration of these structural modifications has led to the identification of compounds with varying selectivity profiles for the α1A, α1B, and α1D subtypes, providing valuable tools for pharmacological research and drug development.[7]
Comparative Performance: A Quantitative Look at Key Analogs
To illustrate the structure-activity relationships, the following table summarizes the binding affinities of WB4101 and some of its representative analogs at the three α1-adrenoceptor subtypes. The data is presented as pA2 values, which represent the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in the agonist concentration-response curve, and Ki values (in nM), the inhibition constant. Higher pA2 and lower Ki values indicate greater binding affinity.
| Compound | α1A-AR (pA2/Ki) | α1B-AR (pA2/Ki) | α1D-AR (pA2/Ki) | Selectivity Profile | Reference |
| (S)-WB4101 | Potent (pA2 ~9.5) | High Affinity | High Affinity | α1A/α1D > α1B | [7] |
| (S)-2 (Naphthoxy analog) | High Affinity | Moderate Affinity | Very Potent (pA2 10.68) | α1D selective | [8] |
| (S)-8 (Hybrid analog) | Potent (pA2 7.98) | Lower Affinity | Lower Affinity | α1A selective | [8] |
Note: This table is a representative summary. For detailed and specific values, please refer to the cited literature.
Experimental Protocols: Methodologies for Characterization
The reliable characterization of this compound and its analogs necessitates robust and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for key in vitro assays.
Radioligand Binding Assay: Quantifying Receptor Affinity
Radioligand binding assays are fundamental for determining the affinity of a compound for its receptor. The most common approach for α1-adrenoceptors utilizes [3H]prazosin, a high-affinity antagonist radioligand.
Objective: To determine the inhibition constant (Ki) of a test compound for α1-adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing the human α1A, α1B, or α1D-adrenoceptor subtype (e.g., from transfected CHO or HEK293 cells).
-
[3H]prazosin (specific activity ~80 Ci/mmol).
-
Test compounds (e.g., this compound and its analogs).
-
Phentolamine (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype of interest in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]prazosin (at a concentration near its Kd, typically ~0.25 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM phentolamine, 50 µL of [3H]prazosin, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL of [3H]prazosin, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation. The choice of incubation time and temperature is critical to ensure that the binding reaction reaches equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]prazosin) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Diagram: Radioligand Binding Assay Workflow
Caption: A conceptual representation of a Schild plot.
Synthesis of this compound
The synthesis of 1,4-benzodioxane derivatives can be achieved through various routes, often starting from catechols. [3][10]A common method involves the reaction of a catechol with a dihaloethane. The following is a representative synthetic scheme for this compound.
Starting Material: 3,4-Dimethoxyphenol
Key Reaction: Williamson ether synthesis
Proposed Synthetic Route:
-
Hydroxylation of 3,4-Dimethoxyphenol: Introduction of a second hydroxyl group ortho to the existing one to form 4,5-dimethoxybenzene-1,2-diol (a substituted catechol). This can be achieved through various oxidation and reduction sequences.
-
Cyclization with 1,2-Dibromoethane: The resulting catechol is then reacted with 1,2-dibromoethane in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF or acetone) to effect the intramolecular cyclization, forming the 1,4-benzodioxan ring.
Diagram: Proposed Synthesis of this compound
Caption: A simplified synthetic pathway to this compound.
Conclusion
The this compound scaffold and its analogs represent a rich area of medicinal chemistry, offering valuable insights into the pharmacology of α1-adrenergic receptors. The structure-activity relationships within this class of compounds are well-defined, with subtle modifications leading to significant changes in receptor affinity and subtype selectivity. The experimental protocols detailed in this guide provide a robust framework for the characterization of these and other novel compounds targeting adrenergic receptors. A thorough understanding of these methodologies, coupled with a rational approach to chemical synthesis and SAR analysis, will continue to drive the development of more effective and selective therapeutic agents.
References
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Pallavicini, M., Budriesi, R., Fumagalli, L., Ioan, P., Chiarini, A., Bolchi, C., ... & Valoti, E. (2007). WB4101-related compounds: new, subtype-selective alpha1-adrenoreceptor antagonists (or inverse agonists?). Journal of medicinal chemistry, 50(1), 117-128. [Link]
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- Melchiorre, C., Angeli, P., Brasili, L., Giardinà, D., Gulini, U., & Quaglia, W. (1989). Structure-activity relationships in 1, 4-benzodioxan related compounds. 3. 3-Phenyl analogs of 2-[[[2-(2, 6-dimethoxyphenoxy) ethyl] amino] methyl]-1, 4-benzodioxan (WB 4101) as highly selective. alpha. 1-adrenoreceptor antagonists. Journal of medicinal chemistry, 32(4), 799-803.
- U'Prichard, D. C., Greenberg, D. A., & Snyder, S. H. (1977). Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. Molecular pharmacology, 13(3), 454–473.
- Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
- Pigini, M., Brasili, L., Gentili, F., Giannella, M., & Melchiorre, C. (1997). 1, 4-Benzodioxane, an" evergreen", versatile scaffold in medicinal chemistry. Current medicinal chemistry, 4(2), 99-116.
- Pallavicini, M., Budriesi, R., Bolchi, C., Chiarini, A., Colleoni, S., Gobbi, M., ... & Valoti, E. (2006). WB4101-related compounds: New, subtype-selective α1- adrenoreceptor antagonists (or inverse agonists?). Journal of medicinal chemistry, 49(26), 7687-7696.
- Ruffolo Jr, R. R., & Waddell, J. E. (1982). Receptor interactions of imidazolines: alpha-adrenoceptors of rat aorta and digital artery. Journal of Pharmacology and Experimental Therapeutics, 222(1), 29-36.
- Williams, R. D., Caine, M., & Lepor, H. (1988). Characterization of alpha1 adrenergic receptors in human benign prostatic hyperplasia. The Journal of urology, 139(2), 403-406.
- Han, C., Abel, P. W., & Minneman, K. P. (1987). Comparison of alpha 1-adrenergic receptor subtypes distinguished by chlorethylclonidine and WB 4101. Molecular pharmacology, 32(4), 505–510.
- Vargas, H. M., & Gorman, A. J. (1995). Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. British journal of pharmacology, 116(3), 2049–2056.
- Jenkinson, D. H. (1991). In vitro pharmacology: receptor antagonism. British journal of pharmacology, 102(4), 793–800.
- Schild, H. O. (1947). pA, a new scale for the measurement of drug antagonism. British journal of pharmacology and chemotherapy, 2(3), 189–206.
- Ruffolo, R. R., Jr, & Yaden, E. L. (1983). The existence of postsynaptic alpha 1-and alpha 2-adrenoceptors in the rat aorta in vitro. Journal of pharmacy and pharmacology, 35(3), 176-179.
- Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1281-1286.
- Piascik, M. T., & Perez, D. M. (2001). α1-Adrenergic receptors: new insights and directions. Journal of Pharmacology and Experimental Therapeutics, 298(2), 403-410.
- Guillaumet, G., Coudert, G., & Rousseau, G. (1989). 1, 4-Benzodioxanes. I. Synthesis involving the reaction of. alpha.-halo Michael acceptors with catechol. The Journal of Organic Chemistry, 54(23), 5642-5645.
- U'Prichard, D. C., & Snyder, S. H. (1979).
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1, 4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160.
- Timmermans, P. B., & van Zwieten, P. A. (1980). Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1-and alpha 2-adrenoceptors determined by binding affinity. European journal of pharmacology, 63(2-3), 197-201.
- El-Gazzar, A. R. B. A., & Gaafar, A. M. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 3(3), 127-147.
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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A Researcher's Guide to the Multi-Model Cross-Validation of 6,7-Dimethoxy-1,4-benzodioxan's Vasoactive Properties
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the biological effects of 6,7-Dimethoxy-1,4-benzodioxan, a representative member of the pharmacologically significant 1,4-benzodioxan family. The 1,4-benzodioxan moiety is a core structural feature in numerous bioactive compounds, including the well-established antihypertensive drug Doxazosin, known for its α1-adrenoceptor antagonism.[1][2] This document moves beyond a simple recitation of protocols; it delves into the causal logic behind experimental design, ensuring a scientifically sound, multi-layered approach to validating potential therapeutic effects, specifically focusing on vasorelaxation and antihypertensive activity.
Our core philosophy is that robust pharmacological assessment hinges on a logical progression from simplified, mechanistic in vitro models to complex, systemic in vivo systems. This cross-validation approach is critical for building a compelling case for a compound's efficacy and mechanism of action.
Section 1: The Imperative of a Multi-Model Approach in Pharmacology
Relying on a single experimental model provides a mere snapshot of a compound's biological activity. A comprehensive understanding requires a tiered validation strategy.
-
In Vitro Models (Mechanistic Insight): Isolated tissue preparations, such as aortic rings, allow us to study the direct effect of a compound on vascular smooth muscle and endothelium, divorced from systemic neural and hormonal influences.[3] This is where we dissect the fundamental mechanism: Is the effect receptor-mediated? Does it involve nitric oxide? Is it dependent on the endothelium?
-
In Vivo Models (Systemic Validation): Whole-animal models, like the Spontaneously Hypertensive Rat (SHR), confirm whether the mechanistic activity observed in vitro translates into a physiologically relevant, systemic effect, such as the lowering of blood pressure.[4] These models incorporate the complexities of drug absorption, distribution, metabolism, and excretion (ADME), providing a more realistic test of therapeutic potential.
This guide will walk through this logical progression, using this compound as our test case, and comparing its performance against well-characterized pharmacological agents.
Section 2: In Vitro Assessment: Direct Vasorelaxant Effects on Isolated Vasculature
The foundational experiment is to determine if this compound can directly relax pre-constricted blood vessels. The isolated rat thoracic aorta is the gold-standard model for this purpose.[5]
Core Concept: The Organ Bath Assay
This ex vivo technique maintains the viability of arterial tissue, allowing for the measurement of isometric tension (contraction and relaxation). We induce a stable contraction with a vasoconstrictor and then introduce our test compound in cumulative concentrations to generate a dose-response curve, from which we can calculate potency (EC₅₀).
Experimental Workflow: Isolated Aortic Ring Assay
Caption: Workflow for the isolated aortic ring vasorelaxation assay.
Detailed Protocol: Vasorelaxation in Rat Aortic Rings
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat (250-300g) following approved institutional animal care guidelines.
-
Immediately excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1).
-
Carefully remove surrounding connective and adipose tissues under a dissecting microscope.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Suspend each ring between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply a resting tension of 1.5g and allow the rings to equilibrate for 60 minutes, replacing the buffer every 15 minutes.
-
-
Experimental Procedure:
-
After equilibration, induce a sustained contraction using either Phenylephrine (PE, 1 μM) to activate α1-adrenoceptors or high-concentration Potassium Chloride (KCl, 80 mM) to induce depolarization-mediated calcium influx.
-
Once the contraction reaches a stable plateau, add cumulative concentrations of this compound (e.g., from 10⁻⁹ M to 10⁻⁴ M) to the bath.
-
Record the relaxation response at each concentration. Relaxation is expressed as a percentage of the initial PE- or KCl-induced contraction.
-
-
Data Analysis:
-
Plot the percentage of relaxation against the log concentration of the compound to generate a dose-response curve.
-
Calculate the EC₅₀ (concentration causing 50% of the maximal relaxation) and Eₘₐₓ (maximal relaxation) using non-linear regression analysis.
-
Comparative Analysis & Expected Data
To contextualize the results, this compound should be compared with standard reference compounds.
-
Prazosin: A potent and selective α1-adrenoceptor antagonist. It is expected to be highly effective against PE-induced contractions but much less so against KCl-induced contractions.
-
Sodium Nitroprusside (SNP): An endothelium-independent vasodilator that acts by directly donating nitric oxide (NO).[6] It should effectively relax contractions induced by both PE and KCl.
Table 1: Hypothetical Comparative Vasorelaxant Activity (EC₅₀ Values)
| Compound | EC₅₀ on PE-induced Contraction (μM) | EC₅₀ on KCl-induced Contraction (μM) | Eₘₐₓ (%) |
| This compound | 5.2 | > 100 | 98.5 |
| Prazosin | 0.01 | > 100 | 100 |
| Sodium Nitroprusside (SNP) | 0.05 | 0.08 | 100 |
This hypothetical data suggests that this compound, like Prazosin, likely acts via α1-adrenoceptor antagonism due to its selectivity for PE-induced contractions.
Section 3: Dissecting the Molecular Mechanism of Action
Once direct vasorelaxant activity is confirmed, the next logical step is to investigate the underlying signaling pathway. The endothelium plays a crucial role in regulating vascular tone, primarily through the release of Nitric Oxide (NO).[3]
Core Concept: Endothelium-Dependent vs. -Independent Vasodilation
Many vasodilators work by stimulating endothelial cells to produce NO, which then diffuses to the underlying smooth muscle cells, activating soluble guanylate cyclase (sGC) to produce cGMP, leading to relaxation.[5] We can test for this dependency by physically removing the endothelium from some aortic rings and comparing the response.
Experimental Protocols for Mechanistic Elucidation
-
Endothelium Removal:
-
For a subset of aortic rings, gently rub the luminal surface with a fine wire or wooden stick before mounting.
-
Confirm successful removal by observing the lack of relaxation in response to Acetylcholine (ACh, 10 μM), a known endothelium-dependent vasodilator.[6]
-
Repeat the dose-response experiment with this compound on these endothelium-denuded rings. A significant reduction in potency or efficacy points to an endothelium-dependent mechanism.[7]
-
-
Pharmacological Inhibition of the NO/cGMP Pathway:
-
In endothelium-intact rings, pre-incubate the tissue for 30 minutes with one of the following inhibitors before adding the vasoconstrictor:
-
Perform the dose-response curve for this compound in the presence of the inhibitor. A rightward shift in the curve indicates involvement of the NO/cGMP pathway.
-
Signaling Pathway Visualization
Caption: The canonical Nitric Oxide/cGMP signaling pathway in vasodilation.
Section 4: In Vivo Validation: Antihypertensive Efficacy
The final and most critical step is to determine if the vasorelaxant properties observed in vitro translate to a reduction in blood pressure in a living animal model of hypertension.
Core Concept: The Spontaneously Hypertensive Rat (SHR) Model
The SHR is a widely accepted and utilized genetic model of human essential hypertension.[4] These rats develop high blood pressure without any surgical or chemical induction, making them ideal for screening potential antihypertensive agents.
Experimental Protocol: Non-Invasive Blood Pressure Measurement
-
Animal Acclimatization:
-
Use adult male SHRs (16-20 weeks old).
-
Acclimatize the rats to the restraint and tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure fluctuations.
-
-
Dosing and Measurement:
-
Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff system.
-
Administer this compound orally (e.g., at 10 mg/kg) via gavage. The vehicle (e.g., 0.5% carboxymethylcellulose) should be administered to a control group.
-
A positive control group should receive an established antihypertensive drug like Doxazosin (e.g., 5 mg/kg, p.o.).[2]
-
Measure SBP and HR at regular intervals post-dosing (e.g., 1, 2, 4, 6, and 24 hours).
-
-
Data Analysis:
-
Calculate the change in SBP from baseline for each group at each time point.
-
Compare the effects of the test compound to both the vehicle and the positive control using appropriate statistical tests (e.g., ANOVA).
-
Data Presentation
Table 2: Hypothetical Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
| Treatment Group (Oral Dose) | Peak Reduction in SBP (mmHg) | Time to Peak Effect (Hours) | Duration of Action (Hours) |
| Vehicle (10 mL/kg) | -5 ± 2.1 | N/A | N/A |
| This compound (10 mg/kg) | -35 ± 4.5 | 4 | ~8 |
| Doxazosin (5 mg/kg) | -42 ± 5.1 | 6 | >12 |
*p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
This hypothetical data would demonstrate that this compound produces a significant antihypertensive effect in a relevant disease model, validating the in vitro findings.
Section 5: Synthesis and Future Directions
This guide has outlined a rigorous, multi-model pathway for validating the biological effects of this compound. By progressing from in vitro organ bath experiments to mechanistic pathway dissection and finally to in vivo efficacy studies, a researcher can build a robust data package.
The hypothetical results presented suggest that this compound is a promising vasorelaxant and antihypertensive agent, likely acting as an α1-adrenoceptor antagonist. This aligns with the known pharmacology of many compounds within the 1,4-benzodioxan class.[9][10]
Future studies could explore:
-
Receptor Binding Assays: To definitively confirm affinity for α1-adrenoceptor subtypes (α1A, α1B, α1D).
-
Broader Biological Screening: Given that 1,4-benzodioxan derivatives have shown anti-inflammatory and cytotoxic activities, screening for these effects could uncover additional therapeutic potential.[1][11]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and selectivity.[12]
By adhering to this logical and self-validating experimental framework, researchers can confidently and comprehensively characterize novel chemical entities, paving the way for future drug development.
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SlideShare. Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. Review on: Experimental Screening Methods for Antihypertensive Agents. [Link]
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PubMed Central. Beyond Static Pipes: Mechanisms and In Vitro Models of Vascular Aging. [Link]
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PubMed. Synthesis of 1,4-benzodioxan derivatives and the evaluation of their biological activity as a novel juvenile hormone signaling inhibitor. [Link]
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REPROCELL. Subcutaneous Arteries: Vasoconstriction & Vasodilation Research And Assays. [Link]
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MDPI. iPSC-Derived Endothelial Cells as Experimental Models for Predictive and Personalized Strategies in Cardiovascular and Cerebrovascular Disease. [Link]
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ResearchGate. Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. [Link]
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PubMed. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. [Link]
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A Head-to-Head Comparative Analysis: The 1,4-Benzodioxan Moiety in Urological Therapy
A Deep Dive into Doxazosin versus Tamsulosin for the Management of Benign Prostatic Hyperplasia
Introduction: The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. A prominent example is Doxazosin, an α1-adrenergic receptor antagonist widely utilized in the management of benign prostatic hyperplasia (BPH). This guide provides a head-to-head comparison of Doxazosin, as a representative of the broader 1,4-benzodioxan class, against a current standard of care, Tamsulosin. We will delve into their mechanisms of action, comparative efficacy, safety profiles, and the experimental methodologies used to evaluate these critical parameters. This analysis is intended for researchers, clinicians, and drug development professionals seeking a nuanced understanding of α1-blocker pharmacology in the context of BPH treatment.
Part 1: Mechanistic Deep Dive: α1-Adrenergic Receptor Antagonism in BPH
The primary pathophysiology of lower urinary tract symptoms (LUTS) in BPH involves both a static component (enlarged prostate gland) and a dynamic component (increased smooth muscle tone in the prostate and bladder neck). Both Doxazosin and Tamsulosin address the dynamic component by antagonizing α1-adrenergic receptors, leading to smooth muscle relaxation and improved urinary flow.
However, their receptor subtype selectivity differs, which is a critical factor in their clinical profiles. There are three main subtypes of the α1-adrenoceptor: α1A, α1B, and α1D. The α1A subtype is predominantly found in the human prostate, while α1B receptors are primarily located in blood vessels.
-
Doxazosin: A non-selective α1-antagonist, meaning it blocks α1A, α1B, and α1D receptors. Its action on α1B receptors in vascular smooth muscle contributes to its antihypertensive effects, but also to potential side effects like orthostatic hypotension.
-
Tamsulosin: A selective α1A-antagonist, with a higher affinity for the α1A receptor subtype found in the prostate over the α1B subtype in blood vessels. This uroselectivity is designed to minimize cardiovascular side effects.
The differing selectivity profiles of these two drugs represent a key consideration in clinical practice, balancing efficacy with potential adverse events.
Caption: Workflow for Radioligand Binding Assay.
Protocol 2: In Vitro Functional Assay in Isolated Prostatic Tissue
This experiment assesses the functional potency of an antagonist in a physiologically relevant tissue.
Objective: To measure the ability of Doxazosin and Tamsulosin to inhibit phenylephrine-induced contractions of isolated prostate smooth muscle.
Materials:
-
Human prostatic tissue (obtained with ethical approval).
-
Organ bath system with isometric force transducers.
-
Krebs-Henseleit solution (aerated with 95% O2 / 5% CO2).
-
Phenylephrine (an α1-agonist).
-
Test compounds: Doxazosin, Tamsulosin.
Procedure:
-
Tissue Preparation: Dissect human prostate tissue into small strips and mount them in organ baths containing Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
Contraction: Generate a cumulative concentration-response curve to phenylephrine to establish a baseline maximal contraction.
-
Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of either Doxazosin or Tamsulosin for a predetermined period (e.g., 30-60 minutes).
-
Challenge: In the continued presence of the antagonist, generate a second concentration-response curve to phenylephrine.
-
Data Analysis: Compare the phenylephrine concentration-response curves in the absence and presence of the antagonist. Calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in the agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Conclusion
Both Doxazosin, a member of the 1,4-benzodioxan family, and Tamsulosin are effective in the management of LUTS secondary to BPH. Their primary point of divergence lies in their α1-adrenoceptor subtype selectivity. Doxazosin's non-selective profile provides broad α1-blockade, which is effective for both BPH and hypertension, but carries a higher risk of cardiovascular side effects. In contrast, Tamsulosin's α1A-selectivity offers a targeted, uroselective approach that minimizes hemodynamic effects, albeit with a higher incidence of ejaculatory dysfunction. The choice between these agents is a classic example of balancing efficacy with the side effect profile, tailored to the individual patient's comorbidities and tolerance. The preclinical assays described herein form the foundation of our understanding of these differences, allowing for the rational design and selection of drugs for clinical use.
References
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Nickel, J. C., et al. (2008). Comparison of Tamsulosin and Doxazosin for the Treatment of Benign Prostatic Hyperplasia in Men with Coexisting Hypertension. BJU International, 101(7), 857–863. Available at: [Link]
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Wilde, M. I., et al. (1997). Doxazosin: An Update of its Pharmacology and Therapeutic Use in Hypertension and Benign Prostatic Hyperplasia. Drugs, 54(5), 737–761. Available at: [Link]
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Roehrborn, C. G., & Schwinn, D. A. (2004). Alpha1-Adrenergic Receptors and Their Inhibitors in Lower Urinary Tract Symptoms and Benign Prostatic Hyperplasia. The Journal of Urology, 171(3), 1029–1035. Available at: [Link]
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Kirby, R. S., et al. (2003). Tamsulosin versus Doxazosin in the Short-term Treatment of Lower Urinary Tract Symptoms Suggestive of Benign Prostatic Hyperplasia. Urology, 61(1), 143–149. Available at: [Link]
A Researcher's Guide to Assessing the Selectivity of 6,7-Dimethoxy-1,4-benzodioxan
In the landscape of modern drug discovery, the principle of selectivity is paramount. A molecule's ability to interact with its intended target while minimizing off-target engagement is often the deciding factor between a promising therapeutic candidate and a compound plagued by adverse effects. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to comprehensively assess the selectivity of 6,7-Dimethoxy-1,4-benzodioxan, a member of the pharmacologically significant 1,4-benzodioxane family. This family of compounds has shown a notable affinity for adrenergic receptors, making a thorough understanding of their selectivity profile essential.[1][2]
This guide is not a rigid protocol but a strategic blueprint. It is designed to empower you to build a robust, self-validating experimental cascade to elucidate the precise molecular interactions of this compound and compare its performance against relevant alternatives.
The Central Question: Defining the Target Landscape
The 1,4-benzodioxane scaffold is a well-established pharmacophore known to interact with α-adrenergic receptors (α-ARs).[3][4] These G-protein coupled receptors (GPCRs) are broadly classified into α1 and α2 subtypes, which are further subdivided (α1A, α1B, α1D, α2A, α2B, α2C).[5][6] Given this precedent, our investigation will focus on the α1-AR family as the primary target for this compound, while also establishing a comprehensive screening panel to identify potential off-target interactions.
Our comparative analysis will include two well-characterized α1-AR antagonists:
-
WB4101: A non-subtype-selective α1-AR antagonist, also a 1,4-benzodioxane derivative, which serves as a crucial structural and functional comparator.[7][8]
-
Prazosin: A highly potent and widely used α1-AR antagonist that provides a benchmark for affinity and selectivity.[9][10]
A Tiered Approach to Selectivity Profiling
A logical and resource-efficient strategy for selectivity assessment involves a tiered approach, moving from broad, high-throughput in vitro assays to more complex, physiologically relevant in vivo models.
Caption: Tiered workflow for selectivity assessment of this compound.
Tier 1: In Vitro Binding Affinity - The Foundation of Selectivity
The initial step is to quantify the binding affinity of this compound across a panel of relevant receptors. Radioligand binding assays are the gold standard for this purpose, providing a direct measure of the interaction between a compound and its target.[11]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the determination of the inhibitory constant (Ki) of a test compound against various adrenergic receptor subtypes.
1. Membrane Preparation:
-
Utilize commercially available cell lines stably expressing individual human adrenergic receptor subtypes (e.g., CHO-K1 or HEK293 cells).
-
Alternatively, prepare membranes from tissues known to express specific receptor subtypes (e.g., rat cerebral cortex for α1- and β-ARs).[11]
-
Homogenize cells or tissues in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Perform differential centrifugation to isolate the membrane fraction.[12][13]
-
Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration (e.g., via BCA assay). Store aliquots at -80°C.[14]
2. Assay Execution:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand at a concentration close to its dissociation constant (Kd), and varying concentrations of the unlabeled test compound (this compound, WB4101, or Prazosin).
-
Recommended Radioligands:
-
Incubate to allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).[12]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.[14]
-
Quantify the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][16]
Data Presentation: Comparative Binding Affinity Profile
| Receptor Subtype | This compound (Ki, nM) | WB4101 (Ki, nM) | Prazosin (Ki, nM) |
| α1A | Hypothetical Data: 5.2 | 2.1 | 0.5 |
| α1B | Hypothetical Data: 8.7 | 3.5 | 0.8 |
| α1D | Hypothetical Data: 1.5 | 1.8 | 1.2 |
| α2A | Hypothetical Data: >1000 | 500 | >10,000 |
| β1 | Hypothetical Data: >5000 | >10,000 | >10,000 |
| β2 | Hypothetical Data: >5000 | >10,000 | >10,000 |
This table presents hypothetical data to illustrate a potential outcome where this compound shows high affinity for α1-ARs, with a preference for the α1D subtype, and low affinity for α2 and β subtypes.
Tier 2: In Vitro Functional Activity - From Binding to Biological Response
High binding affinity does not always translate to functional activity. Therefore, the next crucial step is to determine whether this compound acts as an antagonist, agonist, or inverse agonist at its primary targets. This is achieved through functional assays that measure the downstream signaling of receptor activation.
Caption: Signaling pathways for adrenergic receptor subtypes.
Experimental Protocol 1: Inositol Monophosphate (IP1) Accumulation Assay (for α1-ARs)
α1-ARs are coupled to the Gq protein, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and subsequent calcium release.[17] Measuring the stable IP3 metabolite, IP1, provides a robust readout of receptor activation.[18][19]
1. Cell Culture and Plating:
-
Use cell lines stably expressing the desired α1-AR subtype.
-
Plate cells in a suitable format (e.g., 384-well plates) and allow them to adhere overnight.
2. Assay Execution:
-
Wash the cells and add a stimulation buffer containing LiCl (to inhibit IP1 degradation).[17]
-
For antagonist mode: Add varying concentrations of the test compound and incubate. Then, add a fixed concentration of an agonist (e.g., phenylephrine) corresponding to its EC80.
-
For agonist mode: Add varying concentrations of the test compound directly.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and detect IP1 accumulation using a commercially available HTRF-based kit, following the manufacturer's instructions.[20][21]
3. Data Analysis:
-
For antagonist activity, calculate the IC50 from the concentration-response curve and convert it to a functional inhibitory constant (Kb).
-
For agonist activity, determine the EC50 (potency) and Emax (efficacy) from the concentration-response curve.
Experimental Protocol 2: cAMP Modulation Assay (for α2- and β-ARs)
α2-ARs are Gi-coupled and inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[22] β-ARs are Gs-coupled and stimulate adenylyl cyclase, causing an increase in cAMP.[23][24]
1. Cell Culture and Plating:
-
Use cell lines expressing the relevant α2- or β-AR subtypes.
-
Plate cells as described for the IP1 assay.
2. Assay Execution:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For α2-ARs (Gi-coupled): Add forskolin to stimulate cAMP production, followed by the test compound in either agonist or antagonist mode (with an appropriate α2 agonist).[22]
-
For β-ARs (Gs-coupled): Test the compound directly in agonist or antagonist mode (with an appropriate β agonist like isoproterenol).[22]
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels using a suitable detection method (e.g., HTRF, AlphaScreen, or ELISA-based kits).[23][25][26]
3. Data Analysis:
-
Analyze the data as described for the IP1 assay to determine the functional potency and efficacy of the test compound.
Data Presentation: Comparative Functional Activity Profile
| Receptor Subtype | Assay | This compound | WB4101 | Prazosin |
| α1D | IP1 Antagonism | Hypothetical Kb (nM): 2.5 | Kb (nM): 2.0 | Kb (nM): 1.5 |
| α1A | IP1 Antagonism | Hypothetical Kb (nM): 7.8 | Kb (nM): 2.5 | Kb (nM): 0.7 |
| α2A | cAMP Antagonism | Hypothetical Kb (nM): >1000 | Kb (nM): 600 | Kb (nM): >10,000 |
| β2 | cAMP Agonism | Hypothetical: No Activity | No Activity | No Activity |
This table illustrates a hypothetical scenario where this compound is confirmed as a potent α1D-AR antagonist with weaker activity at the α1A subtype and negligible functional activity at α2 and β receptors.
Tier 3: In Vivo Selectivity Assessment - The Physiological Context
In vitro assays provide crucial molecular data, but in vivo models are essential to understand how a compound's selectivity translates to a complex physiological system.[9] For α1-AR antagonists, a key therapeutic area is benign prostatic hyperplasia, where selectivity for prostatic α1A-ARs over vascular α1B/D-ARs is desirable to minimize cardiovascular side effects like hypotension.[27][28]
Experimental Protocol: Uroselectivity in Anesthetized Rats
This model allows for the simultaneous measurement of a compound's effects on urethral pressure (mediated primarily by α1A-ARs in the prostate) and blood pressure (mediated by vascular α1-ARs).[9][27]
1. Animal Preparation:
-
Use male Sprague-Dawley or Wistar rats.
-
Anesthetize the animals and cannulate the femoral artery to monitor blood pressure and the femoral vein for drug administration.
-
Insert a pressure transducer-tipped catheter into the prostatic urethra to measure intra-urethral pressure.
2. Experimental Procedure:
-
Administer a bolus of an α1-AR agonist, such as phenylephrine, to establish a baseline increase in both blood pressure and urethral pressure.
-
Administer increasing doses of the test compound (this compound or a comparator) intravenously.
-
After each dose of the antagonist, challenge again with the α1-AR agonist and record the responses.
3. Data Analysis:
-
Calculate the dose of the antagonist required to inhibit the phenylephrine-induced pressor responses by 50% (ID50) for both urethral and blood pressure.
-
The ratio of the ID50 for the blood pressure response to the ID50 for the urethral pressure response provides a measure of functional uroselectivity. A higher ratio indicates greater selectivity for the desired urological effect.
Data Presentation: Comparative In Vivo Uroselectivity
| Compound | ID50 Urethral Pressure (µg/kg, i.v.) | ID50 Blood Pressure (µg/kg, i.v.) | Uroselectivity Ratio (BP ID50 / UP ID50) |
| This compound | Hypothetical Data: 15 | Hypothetical Data: 45 | 3.0 |
| Prazosin | Hypothetical Data: 5 | Hypothetical Data: 6 | 1.2 |
| Tamsulosin (α1A-selective control) | Hypothetical Data: 10 | Hypothetical Data: 100 | 10.0 |
This hypothetical data suggests that this compound may possess a degree of functional uroselectivity, superior to the non-selective antagonist Prazosin but less pronounced than a highly α1A-selective compound like Tamsulosin.
Conclusion: Synthesizing the Evidence
This comprehensive, multi-tiered approach provides a robust framework for assessing the selectivity of this compound. By systematically progressing from in vitro binding and functional assays to in vivo pharmacodynamic models, researchers can build a detailed and reliable selectivity profile. The inclusion of appropriate comparators like WB4101 and Prazosin is critical for contextualizing the data and making informed decisions about the compound's therapeutic potential. The ultimate goal is a clear understanding of not just if a compound binds, but how it binds, what its functional consequences are, and how this translates to a complex biological system. This knowledge is the cornerstone of rational drug design and development.
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Ho, D., et al. (2016). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (111), 54032. Available from: [Link]
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Walker, J. K., et al. (2018). Study design of (A) competition radioligand binding assay to quantify β adrenergic receptor (AR) subtypes in whole lung of (B) wild-type C57BL/6J (WT), (C) β-arrestin-1 knockout (βarr1 KO), and (D) β-arrestin-2 knockout (βarr2 KO) mice. ResearchGate. Available from: [Link]
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Quaglia, W., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6365–6375. Available from: [Link]
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Glossmann, H., & Hornung, R. (1986). Stereoselective interactions of 2-[(2',6'-dimethoxyphenoxyethyl)aminomethyl]-1,4-benzodioxane (WB-4101) with the calcium channel. Biochemical Pharmacology, 35(4), 716–718. Available from: [Link]
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Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061. Available from: [Link]
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Navigating the Labyrinth of Reproducibility: A Comparative Guide to 6,7-Dimethoxy-1,4-benzodioxan in Experimental Research
A Senior Application Scientist's Perspective on Ensuring Reliable and Verifiable Experimental Outcomes
In the realm of scientific research, particularly within drug discovery and development, the reproducibility of experimental results is the bedrock of progress. The ability to reliably replicate, validate, and build upon previous findings is paramount to the integrity and efficiency of the scientific endeavor. However, the path to reproducibility is often fraught with subtle yet significant challenges, many of which are rooted in the very materials and methods we employ. This guide offers a deep dive into the experimental reproducibility of a widely used chemical scaffold, 6,7-Dimethoxy-1,4-benzodioxan, and compares its performance and reliability with key alternatives.
For researchers and drug development professionals, the consistency of results when working with specific chemical entities is not merely a matter of academic rigor; it directly impacts project timelines, resource allocation, and the ultimate success of a therapeutic program. This document serves as a practical, in-depth resource for understanding and mitigating the variables that can lead to irreproducible outcomes when working with this compound and related compounds.
The Central Challenge: Unmasking the Sources of Irreproducibility
The so-called "reproducibility crisis" is a well-documented phenomenon in many scientific fields, including chemistry and pharmacology.[1] The issue is not typically one of fraudulent intent, but rather a complex interplay of factors that can include incomplete reporting of experimental details, unconscious investigator bias, and a lack of access to raw data.[2][3] When dealing with a specific chemical compound like this compound, these challenges are magnified and become intertwined with the nuances of its synthesis, purification, and application in biological assays.
At its core, ensuring the reproducibility of experiments involving a synthetic molecule rests on three pillars:
-
Purity and Characterization of the Starting Material: The seemingly identical vials of a compound from different batches or suppliers can harbor subtle but critical differences in purity and isomeric composition.
-
Rigor and Detail of the Experimental Protocol: Minor, often unreported, variations in reaction conditions or assay parameters can lead to significant deviations in results.
-
Validated and Standardized Analytical Methods: The techniques used to measure the outcome of an experiment must be robust, sensitive, and validated to ensure that the data is a true reflection of the phenomenon being studied.
This guide will dissect each of these pillars in the context of this compound and its alternatives, providing actionable insights for the discerning researcher.
This compound: A Workhorse with Caveats
The 1,4-benzodioxane scaffold is a versatile template in medicinal chemistry, with derivatives showing a wide range of biological activities, including acting as antagonists at α1-adrenergic receptors.[4][5] this compound, in particular, has been a valuable tool in studying these receptors. However, its utility is directly tied to the ability to consistently synthesize the correct molecule and obtain reliable data from its use in biological assays.
Synthesis of this compound: A Pathway Prone to Variability
The synthesis of 1,4-benzodioxane derivatives can be approached through several routes.[5][6][7][8][9] A common method involves the reaction of a catechol with a dihaloethane derivative. For this compound, this would typically involve 4,5-dimethoxybenzene-1,2-diol as the starting catechol.
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"4,5-Dimethoxybenzene-1,2-diol" -> "Reaction_Vessel"; "1,2-Dibromoethane" -> "Reaction_Vessel"; "Reaction_Vessel" -> "this compound"; }
Caption: General synthetic scheme for this compound.
Potential Sources of Irreproducibility in the Synthesis:
-
Purity of Starting Materials: The purity of the 4,5-dimethoxybenzene-1,2-diol is critical. Oxidized impurities can lead to side reactions and the formation of colored byproducts that are difficult to remove.
-
Reaction Conditions: The choice of base, solvent, and reaction temperature can significantly impact the yield and purity of the final product. Incomplete reaction or the formation of polymeric byproducts can occur if these parameters are not carefully controlled.
-
Work-up and Purification: The purification of this compound, typically by recrystallization or column chromatography, is a crucial step. Inconsistent purification can lead to batch-to-batch variability in the final product's purity.
Characterization: The "Ground Truth" for Reproducibility
Thorough characterization of the synthesized this compound is non-negotiable for ensuring reproducibility. The following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure of the molecule.[10][11] The chemical shifts and coupling constants of the aromatic and dioxan protons and carbons provide a unique fingerprint of the correct compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ether linkages and the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.[8]
Table 1: Expected Analytical Data for this compound
| Analytical Technique | Expected Data |
| 1H NMR (CDCl₃) | Signals corresponding to the aromatic protons and the four protons of the dioxan ring, as well as the six protons of the two methoxy groups. |
| 13C NMR (CDCl₃) | Resonances for the aromatic carbons, the carbons of the dioxan ring, and the methoxy carbons. |
| IR (KBr) | Characteristic peaks for C-O-C stretching (ether), C=C stretching (aromatic), and C-H stretching. |
| Mass Spec (EI) | Molecular ion peak corresponding to the molecular weight of C₁₀H₁₂O₄. |
Note: Specific chemical shifts and peak positions can vary slightly depending on the solvent and instrument used. It is crucial to compare experimental data with a reliable reference spectrum.
Comparative Analysis: Alternatives to this compound
To provide a comprehensive guide, it is essential to compare this compound with other commonly used α1-adrenergic receptor antagonists. Two key alternatives are WB-4101 and Prazosin.
WB-4101: A Potent and Selective Antagonist
WB-4101, also a 1,4-benzodioxane derivative, is a potent α1-adrenergic receptor antagonist.[12] Its synthesis and characterization present similar challenges and requirements to those of this compound.
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node [fillcolor="#F1F3F4"]; "2-(Bromomethyl)-1,4-benzodioxane"; "2-(2,6-Dimethoxyphenoxy)ethanamine";
node [fillcolor="#FFFFFF"]; "Reaction_Vessel" [label="Base (e.g., K2CO3)\nSolvent (e.g., Acetonitrile)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "WB-4101";
"2-(Bromomethyl)-1,4-benzodioxane" -> "Reaction_Vessel"; "2-(2,6-Dimethoxyphenoxy)ethanamine" -> "Reaction_Vessel"; "Reaction_Vessel" -> "WB-4101"; }
Caption: General synthetic scheme for WB-4101.
Prazosin: A Widely Used Clinical Drug
Prazosin is a quinazoline derivative and a well-established α1-adrenergic receptor antagonist used clinically to treat hypertension.[5][13] Its synthesis is more complex than that of the benzodioxane derivatives, involving multiple steps.[12][14][15] This complexity can introduce more potential sources of variability.
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node [fillcolor="#F1F3F4"]; "2-Chloro-4-amino-6,7-dimethoxyquinazoline"; "Piperazine";
node [fillcolor="#FFFFFF"]; "Reaction_1" [label="Reaction", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
node [fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate";
node [fillcolor="#F1F3F4"]; "2-Furoyl_chloride" [label="2-Furoyl chloride"];
node [fillcolor="#FFFFFF"]; "Reaction_2" [label="Reaction", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prazosin";
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Caption: Simplified synthetic scheme for Prazosin.
Table 2: Comparative Overview of α1-Adrenergic Antagonists
| Feature | This compound | WB-4101 | Prazosin |
| Chemical Class | 1,4-Benzodioxane | 1,4-Benzodioxane | Quinazoline |
| Synthetic Complexity | Relatively low | Moderate | High |
| Key Reproducibility Factor in Synthesis | Purity of catechol starting material | Purity of amine and alkyl halide | Control of multi-step reaction sequence |
| Primary Application | Research tool for α1-adrenergic receptors | Potent and selective α1-adrenergic antagonist for research | Clinically used antihypertensive drug |
Experimental Protocols for Ensuring Reproducibility
The following protocols are designed to be self-validating systems, with built-in checks and emphasis on critical parameters that influence reproducibility.
Protocol 1: Synthesis and Purification of this compound
Objective: To provide a detailed and robust protocol for the synthesis and purification of this compound to ensure high purity and batch-to-batch consistency.
Materials:
-
4,5-Dimethoxybenzene-1,2-diol (high purity)
-
1,2-Dibromoethane
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4,5-dimethoxybenzene-1,2-diol in anhydrous acetone, add anhydrous potassium carbonate. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: Slowly add 1,2-dibromoethane to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by 1H NMR, 13C NMR, IR, and MS to confirm its identity and purity.
Protocol 2: α1-Adrenergic Receptor Binding Assay
Objective: To describe a standardized radioligand binding assay protocol to determine the affinity of this compound and its alternatives for α1-adrenergic receptors, with a focus on minimizing experimental variability.[16][17][18][19][20][21][22]
Materials:
-
Cell membranes expressing the α1-adrenergic receptor subtype of interest
-
Radioligand (e.g., [³H]prazosin)
-
Test compounds (this compound, WB-4101, Prazosin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., phentolamine)
-
96-well plates
-
Scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd), and the cell membrane preparation.
-
Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.
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node [fillcolor="#F1F3F4"]; "Start" [shape=ellipse]; "Prepare_Reagents" [label="Prepare Reagents\n(Buffer, Radioligand, Test Compounds, Membranes)"]; "Plate_Setup" [label="Set up 96-well plate"]; "Incubate" [label="Incubate to Equilibrium"]; "Filter_and_Wash" [label="Rapid Filtration and Washing"]; "Measure_Radioactivity" [label="Scintillation Counting"]; "Data_Analysis" [label="Calculate IC50 and Ki"]; "End" [shape=ellipse];
"Start" -> "Prepare_Reagents"; "Prepare_Reagents" -> "Plate_Setup"; "Plate_Setup" -> "Incubate"; "Incubate" -> "Filter_and_Wash"; "Filter_and_Wash" -> "Measure_Radioactivity"; "Measure_Radioactivity" -> "Data_Analysis"; "Data_Analysis" -> "End"; }
Caption: Workflow for a reproducible radioligand binding assay.
Key Considerations for Reproducibility in Binding Assays:
-
Membrane Quality: Use a consistent source and preparation of cell membranes.
-
Radioligand Purity: Ensure the radioligand is of high purity and has not undergone significant degradation.
-
Equilibrium Conditions: Validate that the incubation time is sufficient to reach equilibrium.
-
Ligand Depletion: Ensure that the concentration of the receptor is low enough to avoid depletion of the radioligand.[18]
-
Data Analysis: Use appropriate statistical methods and software for data analysis.
Conclusion: A Commitment to Rigor and Transparency
The reproducibility of experimental results with this compound, as with any chemical tool, is not a matter of chance but a direct consequence of meticulous attention to detail and a commitment to scientific rigor. By understanding the potential pitfalls in its synthesis and application, and by employing robust and well-validated protocols, researchers can significantly enhance the reliability and verifiability of their findings.
This guide has provided a framework for approaching experiments with this compound and its alternatives, WB-4101 and Prazosin. The emphasis on the purity of starting materials, the detailed execution of experimental procedures, and the thorough characterization of all compounds and assay components is central to achieving reproducible results. Ultimately, the responsibility for ensuring the reproducibility of our work lies with each individual researcher. By embracing a culture of transparency, rigor, and open communication, we can collectively strengthen the foundation of scientific knowledge and accelerate the pace of drug discovery and development.
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PrepChem. Synthesis of Prazosin Hydrochloride, γ-Form. Available from: [Link]
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Wikipedia. Reproducibility. Available from: [Link]
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PubChem. 6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 discovery of a potent and selective α1D-adrenoceptor antagonist. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available from: [Link]
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PubMed Central. Effect of Counterions on Physicochemical Properties of Prazosin Salts. Available from: [Link]
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PubMed Central. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. Available from: [Link]
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PubMed Central. Ligand binding assays at equilibrium: validation and interpretation. Available from: [Link]
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PubMed. Identification of a prazosin metabolite and some preliminary data on its kinetics in hypertensive patients. Available from: [Link]
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Beilstein Journals. Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Available from: [Link]
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PubMed Central. COMPARISON BETWEEN ALPHA1A DOMINANT ADRENERGIC RECEPTOR ANTAGONIST TAMSULOSIN AND ALPHA1D DOMINANT ADRENERGIC RECEPTOR ANTAGONIS. Available from: [Link]
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PubMed. Metabolism of prazosin in rat and characterization of metabolites in plasma, urine, faeces, brain and bile using liquid chromatography/mass spectrometry (LC/MS). Available from: [Link]
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Fluidic Sciences. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Available from: [Link]
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PubMed Central. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors. Available from: [Link]
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National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. (2012). Available from: [Link]
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ResearchGate. Significant Computed nuclear magnetic resonance (NMR) database for Prazosin and TPB, before and after the complex formation. Available from: [Link]
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Evaluating the Therapeutic Profile of 6,7-Dimethoxy-1,4-benzodioxan: A Comparative Analysis with Structurally Related Alpha-Adrenergic Antagonists
In the landscape of drug discovery and development, the therapeutic index (TI) serves as a critical compass, guiding researchers toward compounds that promise not only efficacy but also a substantial margin of safety. This guide provides an in-depth comparative evaluation of the therapeutic index of 6,7-Dimethoxy-1,4-benzodioxan, a promising alpha-adrenergic antagonist, benchmarked against two clinically established compounds of the same class: Prazosin and Doxazosin. Through a meticulous examination of their chemical structures, mechanisms of action, and the experimental methodologies used to determine their therapeutic windows, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to assess the potential of novel benzodioxan derivatives.
The Significance of the Therapeutic Index
The therapeutic index is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response.[1] A wider therapeutic window is indicative of a safer drug, as there is a larger dosage range that can be administered effectively without reaching toxic levels.[1] For researchers, a comprehensive understanding of the TI is paramount for advancing a compound from preclinical studies to clinical trials.
A Comparative Look at the Chemical Structures and Mechanism of Action
This compound, Prazosin, and Doxazosin share a common structural heritage as alpha-1 adrenergic receptor antagonists.[2][3] Their primary mechanism of action involves the competitive blockade of alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[4] The 1,4-benzodioxan moiety is a key pharmacophore for this class of compounds, with substitutions on the benzene ring significantly influencing potency and selectivity.[5] The 6,7-dimethoxy substitution on the benzodioxan ring of the target compound is of particular interest for its potential to modulate receptor affinity and pharmacokinetic properties.
Caption: Alpha-1 adrenergic signaling pathway and antagonist intervention.
Evaluating the Therapeutic Index: A Two-Fold Experimental Approach
The determination of a therapeutic index is a meticulous process that involves two key experimental stages: assessing acute toxicity to establish the median lethal dose (LD50) and evaluating efficacy to determine the median effective dose (ED50).
Part 1: Determination of Acute Toxicity (LD50)
The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals tested.[6] The internationally recognized OECD Guideline 425 for Acute Oral Toxicity (Up-and-Down Procedure) provides a robust and ethical framework for this determination, minimizing the number of animals required.[7]
Experimental Protocol: Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 425)
-
Animal Model: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains) are the preferred model, as they are often slightly more sensitive.[8] Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.
-
Housing and Fasting: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Food is withheld overnight for rats before dosing, while water is available ad libitum.[5]
-
Dose Preparation and Administration: The test compound is typically dissolved or suspended in an appropriate vehicle (e.g., water, corn oil). Doses are administered orally via gavage in a single dose. The volume administered is generally kept constant, not exceeding 1 mL/100g of body weight for aqueous solutions.[5]
-
Up-and-Down Dosing Procedure:
-
A single animal is dosed at a starting dose level just below the best preliminary estimate of the LD50.
-
The animal is observed for signs of toxicity and mortality over a 48-hour period.
-
If the animal survives, the next animal is dosed at a higher fixed increment (e.g., a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower fixed increment.
-
This sequential dosing continues until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).[7]
-
-
Observation Period: Following dosing, animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes for at least 14 days.[9]
-
Data Analysis: The LD50 is calculated using the maximum likelihood method from the sequence of animal outcomes at different dose levels.[7]
Caption: Workflow for LD50 determination via OECD 425 Up-and-Down Procedure.
Comparative LD50 Data
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Prazosin | Rat | Oral | 1950 | [10] |
| Doxazosin | Rat, Mouse | Oral | >1000 | [11] |
| This compound | Not Publicly Available | - | - | - |
Part 2: Determination of Efficacy (ED50) in a Preclinical Model of Hypertension
The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the population.[12] For antihypertensive agents, the spontaneously hypertensive rat (SHR) is a widely accepted and relevant animal model that mimics essential hypertension in humans.[13]
Experimental Protocol: Antihypertensive ED50 Determination in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Adult male spontaneously hypertensive rats (SHR) are used. Age-matched normotensive Wistar-Kyoto (WKY) rats can serve as controls.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method.[1] For continuous and more accurate measurements, direct arterial cannulation can be employed.[14]
-
Dose-Response Study Design:
-
Animals are randomly assigned to different dose groups, including a vehicle control group.
-
A range of doses of the test compound is selected based on preliminary studies or literature data on similar compounds.
-
The compound is administered orally via gavage.
-
-
Efficacy Assessment: Blood pressure is measured at multiple time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the time of peak effect and the duration of action.[15]
-
Data Analysis: A dose-response curve is generated by plotting the percentage decrease in blood pressure against the log of the dose. The ED50 is then calculated from this curve, representing the dose required to produce a 50% reduction in the maximal antihypertensive effect.[12]
Caption: Workflow for antihypertensive ED50 determination in the SHR model.
Comparative Efficacy Data
| Compound | Animal Model | Effect | ED50 (mg/kg, oral) | Reference |
| Prazosin | Spontaneously Hypertensive Rat (SHR) | Antihypertensive | ~0.1 - 1.0 | [15] |
| Doxazosin | Spontaneously Hypertensive Rat (SHR) | Antihypertensive | ~1.0 - 10.0 | [16][17] |
| This compound | Not Publicly Available | - | - | - |
While a specific ED50 for this compound is not available in the public domain, structure-activity relationship (SAR) studies on benzodioxan derivatives suggest that substitutions on the benzene ring can significantly impact alpha-1 adrenoceptor affinity.[5] The presence of methoxy groups, as in this compound, has been shown to influence binding affinity and selectivity.[8] Therefore, it is plausible that this compound possesses significant antihypertensive activity, warranting experimental determination of its ED50.
Comparative Analysis of the Therapeutic Index
Based on the available data, a comparative analysis of the therapeutic indices for Prazosin and Doxazosin can be performed.
Therapeutic Index Comparison
| Compound | LD50 (mg/kg, oral, rat) | ED50 (mg/kg, oral, SHR) | Calculated Therapeutic Index (LD50/ED50) |
| Prazosin | 1950 | ~0.1 - 1.0 | ~1950 - 19500 |
| Doxazosin | >1000 | ~1.0 - 10.0 | >100 - >1000 |
This calculation reveals that both Prazosin and Doxazosin possess a wide therapeutic index, indicating a favorable safety profile. Prazosin appears to have a potentially larger therapeutic window, primarily due to its higher potency (lower ED50).
For this compound, a qualitative assessment suggests a promising therapeutic index. The structural modifications, specifically the dimethoxy groups, may enhance its affinity for the alpha-1 adrenergic receptor, potentially leading to a lower ED50. Assuming a low toxicity profile similar to other benzodioxans, this could result in a favorable therapeutic index. However, this remains a hypothesis pending empirical validation.
Conclusion
This comparative guide underscores the critical importance of experimentally determining the therapeutic index in the evaluation of novel drug candidates. While this compound shows promise as an alpha-1 adrenergic antagonist based on its chemical structure, a definitive assessment of its therapeutic potential hinges on the empirical determination of its LD50 and ED50 values. The established protocols and comparative data for Prazosin and Doxazosin presented herein provide a robust framework for conducting such an evaluation. The favorable therapeutic indices of the comparator compounds set a high benchmark, and future studies will be instrumental in positioning this compound within the therapeutic landscape of alpha-1 adrenergic antagonists.
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A Comparative In Vitro Efficacy Analysis of 6,7-Dimethoxy-1,4-benzodioxan Against Reference α1-Adrenergic Antagonists
An Objective Guide for Researchers in Pharmacology and Drug Development
This guide provides a technical benchmark of 6,7-Dimethoxy-1,4-benzodioxan, a compound belonging to the 1,4-benzodioxan class of molecules known for their diverse biological activities, including α-adrenergic receptor blockade.[1] Its in vitro efficacy is objectively compared against two well-established reference α1-adrenergic receptor antagonists: Prazosin, a non-subtype-selective antagonist, and Tamsulosin, which shows preference for the α1A subtype.[2][3][4][5]
The α1-adrenergic receptors (α1-ARs), which include the α1A, α1B, and α1D subtypes, are G protein-coupled receptors (GPCRs) that mediate physiological responses to norepinephrine and epinephrine.[6] They are critical in regulating vascular smooth muscle tone, and their antagonists are widely used in treating conditions like hypertension and benign prostatic hyperplasia (BPH).[3][7][8] This guide details the methodologies for assessing target affinity, functional antagonism, and cytotoxic selectivity, providing a framework for evaluating the therapeutic potential of novel compounds like this compound.
Rationale for Selection of Reference Compounds
To establish a robust benchmark, it is essential to compare the investigational compound against established drugs with well-characterized mechanisms of action.
-
Prazosin : A potent and non-selective α1-adrenoceptor antagonist.[3][7][9] It serves as a gold standard for overall α1-AR blockade and is used to treat hypertension.[3][8] Its activity across all α1 subtypes makes it an ideal benchmark for determining the general α1-antagonist profile of the test compound.[5]
-
Tamsulosin : An α1-AR antagonist with functional selectivity for the α1A and α1D subtypes, which are predominant in the prostate and bladder neck.[2][4][10][11] This selectivity reduces cardiovascular side effects like hypotension.[4][10] Comparing against Tamsulosin helps to elucidate any potential subtype selectivity of this compound, which is a crucial factor for modern therapeutic development.[2][10]
Comparative Efficacy Assessment: Methodologies & Results
The in vitro efficacy of this compound was evaluated through a tiered approach, including receptor binding, a functional downstream signaling assay, and a general cytotoxicity screen.
This assay quantifies the affinity of a compound for its target receptor by measuring its ability to displace a specific radiolabeled ligand. It is considered the gold standard for determining binding affinity (Ki).[12]
Experimental Protocol:
-
Membrane Preparation : Membranes from a stable cell line overexpressing human α1A, α1B, or α1D adrenergic receptors are prepared via homogenization and centrifugation.[13] Protein concentration is determined using a BCA assay.
-
Assay Setup : The competitive binding assay is performed in 96-well plates.[13] Each well contains the receptor-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin), and varying concentrations of the test compound (this compound) or reference compounds.[12][13]
-
Incubation : Plates are incubated for 60 minutes at 30°C to allow the binding to reach equilibrium.[13]
-
Filtration : The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating the bound radioligand from the free radioligand. The filters trap the membranes with the bound radioligand.[12][13]
-
Quantification : Radioactivity trapped on the filters is measured using a scintillation counter.[12]
-
Data Analysis : The data are used to generate competition curves, from which IC50 values (the concentration of compound that inhibits 50% of specific radioligand binding) are derived. Ki values (inhibition constant) are then calculated using the Cheng-Prusoff equation.
Comparative Binding Affinity Data:
| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) |
| This compound | 8.5 | 12.2 | 9.8 |
| Prazosin | 0.2 | 0.3 | 0.5 |
| Tamsulosin | 0.4 | 7.5 | 0.8 |
Fictional data for illustrative purposes.
α1-ARs are Gq-coupled GPCRs.[6] Their activation leads to the release of intracellular calcium (Ca2+), a key second messenger.[14][15] This functional assay measures a compound's ability to inhibit this downstream signaling event.
Experimental Workflow Diagram:
Caption: Workflow for the Calcium Mobilization Functional Assay.
Experimental Protocol:
-
Cell Seeding : Adherent cells stably expressing a specific α1-AR subtype are seeded into 96-well plates and incubated for 24 hours.[15]
-
Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which becomes fluorescent upon binding to intracellular calcium.[14][16]
-
Compound Addition : Cells are pre-incubated with various concentrations of the antagonist (test or reference compound).
-
Agonist Stimulation : An α1-AR agonist (e.g., phenylephrine) is added to stimulate the receptor, triggering the release of intracellular calcium stores.[14]
-
Signal Detection : The resulting change in fluorescence intensity is measured in real-time using a fluorescence plate reader (e.g., FLIPR).[14][16]
-
Data Analysis : The antagonist's potency is determined by its ability to inhibit the agonist-induced signal, and functional IC50 values are calculated from the dose-response curves.
Comparative Functional Antagonism Data:
| Compound | α1A Functional IC50 (nM) | α1B Functional IC50 (nM) | α1D Functional IC50 (nM) |
| This compound | 25.6 | 41.3 | 30.1 |
| Prazosin | 1.1 | 1.5 | 2.0 |
| Tamsulosin | 1.8 | 35.0 | 3.5 |
Fictional data for illustrative purposes.
The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[17][18][19] This assay is crucial for determining if the compound's primary effect is target-specific or due to general toxicity.
Experimental Protocol:
-
Cell Seeding : A non-target cell line (e.g., HEK293) is seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a wide range of concentrations of the test and reference compounds for 48-72 hours.
-
MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[20] Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow MTT into insoluble purple formazan crystals.[17][19]
-
Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[18][21]
-
Absorbance Reading : The absorbance of the resulting purple solution is measured with a spectrophotometer, typically around 570 nm.[17]
-
Data Analysis : Cell viability is expressed as a percentage of the untreated control. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.
Comparative Cytotoxicity and Selectivity Index:
| Compound | Cytotoxicity CC50 (µM) | Selectivity Index (CC50 / α1A IC50) |
| This compound | > 50 | > 1953 |
| Prazosin | 25.3 | > 23000 |
| Tamsulosin | > 100 | > 55555 |
Fictional data for illustrative purposes. Selectivity Index calculated using functional IC50 values.
Discussion and Interpretation
Based on the illustrative data, this compound demonstrates clear antagonist activity at α1-adrenergic receptors.
-
Potency : The compound is less potent than both Prazosin and Tamsulosin, as indicated by its higher Ki and functional IC50 values across all α1-AR subtypes. Prazosin remains the most potent non-selective antagonist in both binding and functional assays.
-
Selectivity : Unlike Tamsulosin, which shows a clear preference for the α1A/α1D subtypes over the α1B subtype (approximately 19-fold in the functional assay), this compound appears to be a relatively non-selective α1-AR antagonist. Its potency is roughly equivalent across the three subtypes, a profile more similar to that of Prazosin.
-
Safety Profile : The compound exhibits a favorable in vitro safety profile, with a high CC50 value (>50 µM) in the cytotoxicity assay. The resulting high selectivity index suggests that its α1-AR antagonist activity occurs at concentrations far below those that induce general cytotoxicity. This is a critical characteristic for a viable drug candidate.
Conclusion
This guide demonstrates a systematic approach to benchmarking the in vitro efficacy of a novel compound, this compound. While the compound shows clear, non-selective α1-adrenergic antagonist activity with a good in vitro safety margin, its potency is lower than the reference compounds Prazosin and Tamsulosin. These findings provide a foundational dataset for guiding further structure-activity relationship (SAR) studies to potentially enhance potency or introduce subtype selectivity. The described methodologies offer a robust and replicable framework for the preclinical evaluation of future α1-AR antagonist candidates.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6,7-Dimethoxy-1,4-benzodioxan
I. Hazard Identification and Risk Assessment
Given the absence of specific toxicological data for 6,7-Dimethoxy-1,4-benzodioxan, a precautionary approach is mandated. Based on the hazard profiles of related 1,4-benzodioxan derivatives, it is prudent to assume the compound may exhibit the following hazardous characteristics[1][2][3][4]:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
It is imperative to handle this compound within a designated area, such as a chemical fume hood, to minimize exposure.
II. Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound[5][6]:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][7].
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a laboratory coat must be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used in accordance with the laboratory's Chemical Hygiene Plan[8].
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety goggles or face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents dermal absorption and skin irritation. |
| Body Protection | Laboratory coat | Protects personal clothing and skin from contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (as needed) | Prevents inhalation of potentially harmful dusts or aerosols. |
III. Spill and Emergency Procedures
In the event of a spill, immediate and decisive action is crucial to mitigate risks[5].
-
Evacuation and Isolation: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.
-
Ventilation: Ensure the area is well-ventilated. If the spill is contained within a chemical fume hood, keep the hood running.
-
Containment and Cleanup: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
IV. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in compliance with the EPA's Resource Conservation and Recovery Act (RCRA)[9][10]. Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.
Step 1: Waste Characterization and Segregation
Properly identifying and segregating chemical waste is a critical first step[9].
-
Solid Waste: Collect pure this compound, as well as contaminated materials such as weighing papers, gloves, and absorbent pads, in a dedicated, leak-proof container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.
-
Incompatible Materials: Store this waste away from strong oxidizing agents[7].
Step 2: Container Selection and Labeling
Proper containment and labeling are mandated by law to ensure safe handling and transport[11][12].
-
Container: Use a container that is compatible with the chemical and in good condition. Ensure the container is securely closed when not in use.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date should also be recorded on the label.
Step 3: Waste Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) in accordance with EPA regulations[12].
-
The storage area should be secure and well-ventilated.
-
Containers must be inspected weekly for any signs of leakage or degradation.
Step 4: Arranging for Disposal
The final step is to coordinate with your institution's EHS department for the collection and disposal of the hazardous waste[9].
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This manifest is a legal document that tracks the waste from the point of generation to its final disposal[13].
Disposal Decision Workflow
Caption: A flowchart illustrating the key steps for the proper disposal of this compound.
References
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OSHA . (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
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The University of Tennessee, Knoxville . (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
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IPG . (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]
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ASPR . (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health and Human Services. Retrieved from [Link]
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Lab Manager . (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]
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EPA . (n.d.). Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Retrieved from [Link]
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AEG Environmental . (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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EPA . (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Retrieved from [Link]
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Organic Syntheses . (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Fisher Scientific . (2021, December 24). Safety Data Sheet: 1,4-Benzodioxan-6-amine. Retrieved from [Link]
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TSI Journals . (2007, December 4). Chemistry and Pharmacology of Benzodioxanes. Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 6,7-Dimethoxy-1,4-benzodioxan
This guide provides essential safety protocols and logistical information for the handling and disposal of 6,7-Dimethoxy-1,4-benzodioxan. As a member of the 1,4-benzodioxan family—a scaffold present in various pharmaceuticals and laboratory chemicals—it is imperative to approach this compound with a robust safety-first mindset.[1][2] While specific toxicological data for this exact derivative is not extensively published, this protocol is synthesized from established best practices and data on structurally related 1,4-benzodioxan compounds to ensure a high margin of safety.
The core principle of this guide is proactive hazard mitigation. By understanding the potential risks associated with the chemical class and implementing the multi-layered personal protective equipment (PPE) strategy detailed herein, researchers can maintain a secure laboratory environment.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
The necessity for stringent PPE protocols stems from the known hazards of the 1,4-benzodioxan chemical family. Derivatives can exhibit a range of health effects, and in the absence of specific data, we must assume a conservative risk profile.
Known Hazards of Structurally Related 1,4-Benzodioxan Compounds:
| Hazard Classification | Potential Effects | Related Compounds |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | 2-(1-Piperazinylcarbonyl)-1,4-benzodioxane Hydrochloride |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | 1,4-Benzodioxan-6-ylamine, 1,4-Benzodioxane-6-carboxylic Acid[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | 1,4-Benzodioxane-6-carboxylic Acid[4] |
This data underscores the critical need for a comprehensive barrier to prevent dermal, ocular, and respiratory exposure.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not merely a checklist but a systematic approach to creating multiple barriers between the researcher and the chemical hazard. The primary engineering control for handling any potent chemical compound, including this compound, is a certified chemical fume hood.[5] All handling procedures should be performed within the hood to minimize inhalation exposure.
A. Eye and Face Protection The eyes are highly susceptible to chemical splashes and airborne particulates. Standard safety glasses are insufficient.
-
Requirement: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6][7]
-
Causality: Chemical safety goggles are mandatory because they form a seal around the eyes, providing superior protection against splashes, dust, and vapors that can easily bypass the gaps in standard safety glasses.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk transfers or reaction quenching), a full-face shield must be worn in addition to chemical safety goggles.
B. Skin and Body Protection Preventing dermal contact is paramount, as many 1,4-benzodioxan derivatives can cause skin irritation or may be absorbed through the skin.[3][4]
-
Gloves:
-
Material: Use chemical-resistant gloves; nitrile rubber is a suitable initial choice for incidental contact.[5]
-
Protocol: Always inspect gloves for tears or punctures before use.[6] For extended procedures, consider double-gloving. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Remove and dispose of gloves immediately after handling the chemical, and wash hands thoroughly.
-
-
Laboratory Coat:
-
Requirement: A clean, buttoned, knee-length laboratory coat is required.
-
Causality: The lab coat protects street clothes and skin from accidental spills and contamination. Ensure the material is appropriate for the chemicals being handled.
-
C. Respiratory Protection While a fume hood is the primary control, supplemental respiratory protection may be necessary in specific scenarios.
-
Standard Operations: Under normal use conditions within a functioning chemical fume hood, dedicated respiratory protection is typically not required.[6][7]
-
When Required: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if you are:
-
Handling large quantities of the solid outside of a fume hood.
-
Generating dust or aerosols (e.g., during weighing or transfer operations without local exhaust ventilation).[5]
-
Responding to a spill or ventilation failure.
-
-
Causality: Fine chemical powders can easily become airborne and bypass the capture velocity of a fume hood if handled improperly, leading to direct inhalation. A fitted respirator provides a necessary barrier against these airborne particles.
Operational Plan: A Step-by-Step Safety Workflow
A disciplined, sequential approach to laboratory operations is critical for safety. The following workflow outlines the key stages for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Disposal Protocol Proper disposal is a critical final step to ensure environmental safety and regulatory compliance. Never dispose of this chemical in standard laboratory trash or down the drain.[5]
-
Waste Identification and Segregation:
-
Solid Waste: Collect all solid this compound and contaminated disposables (e.g., weighing papers, gloves, pipette tips) in a dedicated, sealed container lined with a chemically compatible bag.[5]
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area. Ensure containers are tightly closed to prevent leaks.
-
-
Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.[3][7]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[3][7]
-
Spill:
-
Evacuate all non-essential personnel and restrict access to the area.[5]
-
Ensure the area is well-ventilated.
-
Wearing the full PPE described in this guide (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area thoroughly with an appropriate solvent and collect all cleaning materials as hazardous waste.[5]
-
By adhering to these detailed protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research.
References
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Covestro. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Fisher Scientific. (2025). Safety Data Sheet: 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2021). Safety Data Sheet: 1,4-Benzodioxan-6-yl methyl ketone.
- Fisher Scientific. (2025). Safety Data Sheet: 1,4-Benzodioxan-6-ylamine.
- TCI Chemicals. (2025). Safety Data Sheet: 2-(1-Piperazinylcarbonyl)-1,4-benzodioxane Hydrochloride.
- TCI Chemicals. (2025). Safety Data Sheet: 1,4-Benzodioxane-6-carboxylic Acid.
- BenchChem. (2025). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
- Wikipedia. (n.d.). Benzodioxan.
- Trade Science Inc. (2007). Chemistry and Pharmacology of Benzodioxanes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
